Product packaging for Methyl 3-bromo-2-oxobutanoate(Cat. No.:CAS No. 34329-73-2)

Methyl 3-bromo-2-oxobutanoate

Cat. No.: B041072
CAS No.: 34329-73-2
M. Wt: 195.01 g/mol
InChI Key: HYDCQMJFDPQCJH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-oxobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C5H7BrO3 and its molecular weight is 195.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrO3 B041072 Methyl 3-bromo-2-oxobutanoate CAS No. 34329-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-2-oxobutanoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3/c1-3(6)4(7)5(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDCQMJFDPQCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457933
Record name methyl 3-bromo-2-oxobutanoate
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Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34329-73-2
Record name methyl 3-bromo-2-oxobutanoate
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Record name Methyl 3-bromo-2-oxobutanoate
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Foundational & Exploratory

"synthesis of Methyl 3-bromo-2-oxobutanoate from methyl 2-ketobutyrate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 3-bromo-2-oxobutanoate from its precursor, methyl 2-ketobutyrate. This guide provides a comprehensive overview of the chemical transformation, including detailed experimental protocols, quantitative data, and a visualization of the reaction pathway.

Introduction

This compound is a valuable synthetic intermediate in organic chemistry, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a bromine atom and a keto-ester moiety, allows for a variety of subsequent chemical modifications. The synthesis of this compound is typically achieved through the α-bromination of methyl 2-ketobutyrate. This guide will focus on a common and effective method for this transformation.

Reaction Overview

The synthesis of this compound from methyl 2-ketobutyrate involves the selective bromination at the α-position to the ketone. This reaction is typically acid-catalyzed, proceeding through an enol intermediate. The enol form of the keto-ester acts as a nucleophile, attacking the electrophilic bromine.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

PropertyMethyl 2-ketobutyrateThis compound
Molecular Formula C₅H₈O₃C₅H₇BrO₃
Molecular Weight 116.12 g/mol 195.01 g/mol
CAS Number 3952-66-7[1]34329-73-2[2]
Appearance Colorless liquidYellow oil
Boiling Point 145-147 °CNot available
Density 1.056 g/cm³Not available

Experimental Protocol

The following protocol is adapted from a reliable method for the synthesis of the analogous ethyl ester, Ethyl 3-bromo-2-oxobutanoate, which has been reported to yield up to 97%.[3] This procedure is expected to be directly applicable to the synthesis of the methyl ester with similar efficiency.

Materials:

  • Methyl 2-ketobutyrate

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 2-ketobutyrate (1.0 eq) in dichloromethane. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution of methyl 2-ketobutyrate via the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, purge the reaction mixture with a stream of nitrogen to remove any unreacted bromine and hydrogen bromide gas.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 10% aqueous sodium bicarbonate solution (2 x 50 mL) and saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a yellow oil.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Reaction Pathway and Workflow

The synthesis of this compound proceeds through a well-established acid-catalyzed bromination mechanism. The overall workflow, from starting materials to the final product, is illustrated below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product SM1 Methyl 2-ketobutyrate Reaction α-Bromination SM1->Reaction SM2 Bromine (Br₂) SM2->Reaction Workup Aqueous Work-up Reaction->Workup Quenching & Extraction Purification Purification Workup->Purification Drying & Concentration Product This compound Purification->Product

Synthesis Workflow Diagram

The chemical transformation is depicted in the following reaction scheme:

Reaction_Scheme Methyl 2-ketobutyrate Methyl 2-ketobutyrate This compound This compound Methyl 2-ketobutyrate->this compound + Br₂ (CH₂Cl₂)

Reaction Scheme

Characterization Data

Spectroscopic Data Expected Chemical Shifts (δ, ppm)
¹H NMR (CDCl₃) 5.15-5.20 (q, 1H), 3.80-3.90 (s, 3H), 1.82-1.85 (d, 3H) (Adapted from the ethyl ester analog[3])
¹³C NMR (CDCl₃) ~190 (C=O, ketone), ~160 (C=O, ester), ~53 (O-CH₃), ~45 (CH-Br), ~15 (CH₃) (Estimated based on typical values)

Safety Considerations

  • Bromine is a highly corrosive and toxic substance. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • The reaction generates hydrogen bromide gas, which is corrosive and an irritant. Ensure proper ventilation and consider using a trap to neutralize the off-gas.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocol as needed for their specific experimental setup and scale.

References

An In-depth Technical Guide to Methyl 3-bromo-2-oxobutanoate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of methyl 3-bromo-2-oxobutanoate. This bifunctional molecule, featuring both an α-halo ketone and a methyl ester, is a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems relevant to medicinal chemistry.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 34329-73-2[PubChem][1]
Molecular Formula C₅H₇BrO₃[PubChem][1]
Molecular Weight 195.01 g/mol [PubChem][1]
Appearance Clear, colorless to pale yellow liquid (inferred)[ChemicalBook][2]
Boiling Point Estimated ~200-210 °C at 760 mmHgInferred from ethyl ester analog[3]
Density Estimated ~1.5 g/cm³Inferred from ethyl ester analog[3]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)Inferred from reactivity

Spectral Data

Detailed spectral data for this compound are not widely published. The following tables provide predicted and inferred spectral characteristics based on analogous compounds and standard spectroscopic principles.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.1-5.2Quartet1HCH-Br
~3.8Singlet3HO-CH₃
~1.8Doublet3HCH₃-CH

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~185C=O (ketone)
~160C=O (ester)
~53O-CH₃
~45CH-Br
~18CH₃

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~1740-1760C=O stretch (ester)
~1720-1740C=O stretch (ketone)
~1100-1300C-O stretch (ester)
~600-700C-Br stretch

Table 5: Predicted Mass Spectrometry Fragmentation

m/zFragment
194/196[M]⁺ (Molecular ion peak with bromine isotopes)
163/165[M - OCH₃]⁺
115[M - Br]⁺
59[COOCH₃]⁺
43[CH₃CO]⁺

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of ethyl 3-bromo-2-oxobutanoate.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Methyl_2_oxobutanoate Methyl 2-oxobutanoate Reaction Bromine Bromine (Br₂) Solvent Dichloromethane (DCM) Temperature 0 °C to Room Temperature Product This compound HBr Hydrogen Bromide (HBr) Reaction->Product DCM, 0 °C to RT Reaction->HBr

Figure 1: Synthesis of this compound.

Materials:

  • Methyl 2-oxobutanoate

  • Bromine

  • Dichloromethane (DCM)

  • 10% Sodium bicarbonate solution

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 2-oxobutanoate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purge the reaction mixture with a stream of nitrogen to remove any residual bromine.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 10% sodium bicarbonate solution (2x), water (1x), and saturated brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by vacuum distillation if necessary.

Reactivity

The reactivity of this compound is dominated by the presence of two electrophilic centers: the carbonyl carbon and the carbon bearing the bromine atom. As an α-halo ketone, it is a potent alkylating agent and a valuable precursor for various heterocyclic systems.

Nucleophilic Substitution

The carbon atom attached to the bromine is highly susceptible to nucleophilic attack, readily undergoing Sₙ2 reactions with a variety of nucleophiles.

G Reactant This compound Product Substituted Product Reactant->Product Sₙ2 reaction Nucleophile Nucleophile (Nu⁻) Leaving_Group Br⁻

Figure 2: General Nucleophilic Substitution.
Hantzsch Thiazole Synthesis

One of the most significant applications of α-halo ketones is in the Hantzsch thiazole synthesis. This compound can react with a thioamide, such as thiourea, to form a 2-aminothiazole derivative. This reaction is a cornerstone in the synthesis of many biologically active molecules.

Experimental Protocol: Hantzsch Thiazole Synthesis

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product AlphaHalo This compound Reaction Thioamide Thiourea Solvent Ethanol Heat Reflux Thiazole Methyl 2-amino-4-methylthiazole-5-carboxylate Reaction->Thiazole Ethanol, Reflux

Figure 3: Hantzsch Thiazole Synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and thiourea (1.0 eq) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Reactions with Other Nucleophiles

This compound can react with a wide range of other nucleophiles, including:

  • Amines: To form α-amino ketones, which can be intermediates in the synthesis of various nitrogen-containing heterocycles.

  • Thiolates: To form α-thio ketones.

  • Azides: To form α-azido ketones, which can be further transformed into other functional groups.

Applications in Drug Development

The utility of this compound in drug development stems from its role as a precursor to substituted thiazoles and other heterocyclic systems. Thiazole moieties are present in a wide array of pharmaceuticals with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

The following workflow illustrates the potential use of this compound in a drug discovery pipeline.

G cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Start This compound Het Heterocycle Formation (e.g., Hantzsch Synthesis) Start->Het Deriv Library of Derivatives Het->Deriv HTS High-Throughput Screening Deriv->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization Hit->Lead ADME ADME/Tox Studies Lead->ADME InVivo In Vivo Efficacy ADME->InVivo

Figure 4: Drug Discovery Workflow.

Safety and Handling

This compound is expected to be a hazardous substance. Based on data for analogous α-halo ketones, it is likely to be harmful if swallowed and may cause skin and eye irritation.[1] It is also a potential lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its ability to undergo nucleophilic substitution and participate in cyclization reactions, such as the Hantzsch thiazole synthesis, makes it a key intermediate in the preparation of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted from its structure and comparison with analogous compounds.

[1]: PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=11183175, --INVALID-LINK-- (accessed Dec 23, 2025). [4]: PubChem. Methyl 2-bromo-3-oxobutanoate. National Center for Biotechnology Information. PubChem Compound Database; CID=13048349, --INVALID-LINK-- (accessed Dec 23, 2025). [5]: ChemicalBook. 2-Bromobutyric acid methyl ester(3196-15-4) 1H NMR spectrum. --INVALID-LINK-- (accessed Dec 23, 2025). [6]: NIST. Butanoic acid, 2-bromo-3-methyl-, ethyl ester. National Institute of Standards and Technology. --INVALID-LINK-- (accessed Dec 23, 2025). [2]: ChemicalBook. Ethyl 3-bromo-2-oxobutyrate | 57332-84-0. --INVALID-LINK-- (accessed Dec 23, 2025). [7]: NIST. Butanoic acid, 2-bromo-3-methyl-, ethyl ester. National Institute of Standards and Technology. --INVALID-LINK-- (accessed Dec 23, 2025). [8]: PubChem. Ethyl 3-bromo-2-oxobutanoate. National Center for Biotechnology Information. PubChem Compound Database; CID=11117285, --INVALID-LINK-- (accessed Dec 23, 2025). : Sigma-Aldrich. Ethyl 2-bromo-3-oxobutanoate. --INVALID-LINK-- (accessed Dec 23, 2025). : Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. --INVALID-LINK-- (accessed Dec 23, 2025). [9]: Ningbo Inno Pharmchem Co., Ltd. Methyl 2-bromo-3-methylbutanoate: A Feasibility Analysis on its Market Prospect by Leading Manufacturer. --INVALID-LINK-- (accessed Dec 23, 2025). [10]: Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. --INVALID-LINK-- (accessed Dec 23, 2025). [11]: ChemicalBook. 1-Bromo-3-methylbutane(107-82-4) 1H NMR spectrum. --INVALID-LINK-- (accessed Dec 23, 2025). [12]: ChemSrc. Ethyl 3-bromo-2-oxobutanoate | CAS#:57332-84-0. --INVALID-LINK-- (accessed Dec 23, 2025). [13]: PubChem. Ethyl 2-bromo-3-oxobutanoate. National Center for Biotechnology Information. PubChem Compound Database; CID=11206579, --INVALID-LINK-- (accessed Dec 23, 2025). [14]: ResearchGate. Synthesis of 3-chloro-2-oxo-butanoate. --INVALID-LINK-- (accessed Dec 23, 2025). [15]: Chemguide. Amines as nucleophiles. --INVALID-LINK-- (accessed Dec 23, 2025). [16]: MDPI. Diethyl 2-Cyano-3-oxosuccinate. --INVALID-LINK-- (accessed Dec 23, 2025). : Sigma-Aldrich. METHYL 3-BROMOBUTANOATE | 21249-59-2. --INVALID-LINK-- (accessed Dec 23, 2025). [3]: ECHEMI. 57332-84-0, Ethyl 3-bromo-2-oxobutyrate Formula. --INVALID-LINK-- (accessed Dec 23, 2025). [17]: Sigma-Aldrich. Ethyl 3-methyl-2-oxobutyrate 97%. --INVALID-LINK-- (accessed Dec 23, 2025). [18]: PubChem. 3-bromo-N-ethyl-N-methylbutan-1-amine. National Center for Biotechnology Information. PubChem Compound Database; CID=116296930, --INVALID-LINK-- (accessed Dec 23, 2025). [19]: ChemicalBook. 1-Bromo-3-methylbutane(107-82-4) 13C NMR spectrum. --INVALID-LINK-- (accessed Dec 23, 2025). [20]: NIST. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. National Institute of Standards and Technology. --INVALID-LINK-- (accessed Dec 23, 2025). [21]: NIST. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. National Institute of Standards and Technology. --INVALID-LINK-- (accessed Dec 23, 2025). [22]: ChemicalBook. Methyl 3-bromopropionate(3395-91-3) IR1. --INVALID-LINK-- (accessed Dec 23, 2025). [23]: Stenutz. methyl 2-methyl-3-oxobutanoate. --INVALID-LINK-- (accessed Dec 23, 2025). [24]: LookChem. Cas 57332-84-0,Ethyl 3-bromo-2-oxobutyrate. --INVALID-LINK-- (accessed Dec 23, 2025). [25]: SpectraBase. Methyl 4-bromo-3-oxobutanoate - Optional[MS (GC)] - Spectrum. --INVALID-LINK-- (accessed Dec 23, 2025). [26]: Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. --INVALID-LINK-- (accessed Dec 23, 2025). [27]: SpectraBase. Methyl 2-cyano-3-oxobutanoate - Optional[Vapor Phase IR] - Spectrum. --INVALID-LINK-- (accessed Dec 23, 2025). [28]: Oakwood Chemical. Ethyl 2-methyl-3-oxobutanoate. --INVALID-LINK-- (accessed Dec 23, 2025).

References

Spectroscopic Data of Methyl 3-bromo-2-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromo-2-oxobutanoate (C₅H₇BrO₃, Mol. Wt.: 195.01 g/mol ). Due to the limited availability of direct experimental spectra for this specific compound, this document combines available data from its ethyl ester analog, Ethyl 3-bromo-2-oxobutanoate, with predicted values based on established spectroscopic principles. This guide is intended to assist researchers in the identification, characterization, and utilization of this compound in synthetic and medicinal chemistry applications.

Introduction

This compound is an α-keto ester containing a bromine atom at the β-position. This combination of functional groups makes it a versatile intermediate in organic synthesis, potentially serving as a precursor for various heterocyclic compounds and other complex organic molecules relevant to drug discovery. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide presents its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted based on the known data for Ethyl 3-bromo-2-oxobutanoate. The primary difference will be the signal for the ester group, which will be a singlet for the methyl group instead of a quartet and a triplet for the ethyl group.

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
1~5.1-5.2Quartet~6.8CH
2~3.8Singlet-OCH₃
3~1.8Doublet~6.8CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted based on characteristic chemical shifts for α-keto esters and brominated carbons.

Signal Predicted Chemical Shift (δ, ppm) Assignment
1~190C=O (Ketone)
2~161C=O (Ester)
3~53OCH₃
4~45CHBr
5~16CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorptions corresponding to the two carbonyl groups and the C-Br bond.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ketone)~1730Strong
C=O Stretch (Ester)~1750Strong
C-H Stretch~2950-3000Medium
C-O Stretch~1200-1300Strong
C-Br Stretch~500-600Medium
Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z Predicted Relative Intensity (%) Assignment
194/196Moderate[M]⁺, Molecular ion (presence of Br isotopes)
163/165Moderate[M - OCH₃]⁺
115Low[M - Br]⁺
87High[CH₃CHBrCO]⁺
59High[COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding ethyl ester.

  • Reaction Setup: A solution of methyl 2-oxobutanoate (1 equivalent) in dichloromethane is cooled to 0-5 °C in an ice bath under a nitrogen atmosphere.

  • Bromination: Bromine (1 equivalent) is added dropwise to the cooled solution with vigorous stirring.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a solution in a suitable solvent like chloroform.

  • Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or gas chromatography (GC).

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Methyl 2-oxobutanoate Reaction Bromination Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography / Distillation Workup->Purification Product This compound Purification->Product NMR NMR (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Technical Guide: Properties and Applications of Methyl 3-bromo-2-oxobutanoate (CAS 34329-73-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 3-bromo-2-oxobutanoate (CAS 34329-73-2). This versatile building block is of significant interest to researchers in medicinal chemistry and drug development, particularly as a precursor for synthesizing targeted imaging agents and other bioactive molecules.

Core Chemical and Physical Properties

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueCitation
CAS Number 34329-73-2[1]
Molecular Formula C₅H₇BrO₃[1]
Molecular Weight 195.01 g/mol [1]
IUPAC Name This compound[1]
SMILES CC(C(=O)C(=O)OC)Br[1]
InChI Key HYDCQMJFDPQCJH-UHFFFAOYSA-N[1]

Table 2: Physical Properties of Ethyl 3-bromo-2-oxobutanoate (CAS 57332-84-0) as a Reference

PropertyValueCitation
Molecular Formula C₆H₉BrO₃[2]
Molecular Weight 209.04 g/mol [2]
Boiling Point 213.0 ± 23.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
Flash Point 82.6 ± 22.6 °C

Synthesis and Experimental Protocols

The primary application of this compound is as a reactive intermediate in organic synthesis. A common method for the preparation of α-bromo-β-keto esters is the direct bromination of the corresponding β-keto ester. The following is a representative experimental protocol for the synthesis of the analogous Ethyl 3-bromo-2-oxobutanoate, which can be adapted for the synthesis of the target methyl ester.[3]

Representative Synthesis of an α-Bromo-β-Keto Ester

Reaction:

G start Ethyl 2-oxobutanoate product Ethyl 3-bromo-2-oxobutanoate start->product 5 °C to RT, 18h reagent Bromine (Br2) Dichloromethane (DCM) reagent->start

A representative synthesis of an α-bromo-β-keto ester.

Materials:

  • Ethyl 2-oxobutanoate (1 equivalent)

  • Bromine (1 equivalent)

  • Dichloromethane (DCM)

  • 10% Sodium bicarbonate solution

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • A solution of ethyl 2-oxobutanoate in dichloromethane is cooled to 5 °C in an ice bath.[3]

  • Bromine is added slowly and dropwise to the cooled solution.[3]

  • The reaction mixture is allowed to gradually warm to room temperature and is stirred for 18 hours.[3]

  • Upon completion, the reaction mixture is purged with nitrogen gas to remove any residual bromine.[3]

  • The mixture is then diluted with ethyl acetate, and the organic phase is washed sequentially with 10% sodium bicarbonate solution (twice), water, and saturated saline.[3]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product, Ethyl 3-bromo-2-oxobutanoate, typically as a yellow oil.[3]

Application in Drug Discovery: A Precursor for PET Tracers

While there is limited direct research on the biological activity of this compound itself, its structural motif is highly valuable in the synthesis of more complex molecules. Notably, the analogous ethyl ester has been utilized in the preparation of potential Positron Emission Tomography (PET) tracers for the Neuropeptide Y Y1 (NPY Y1) receptor.[3]

The Neuropeptide Y Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including appetite regulation, anxiety, and vasoconstriction.[4] Its dysregulation has been implicated in obesity and certain types of cancer.[4][5] The development of PET tracers for the NPY Y1 receptor is of significant interest for both diagnostic imaging and for quantifying receptor occupancy by therapeutic drug candidates in preclinical and clinical studies.[4][6]

G NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds to G_protein Gαi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to downstream Downstream Cellular Responses (e.g., modulation of ion channels, MAPK pathway activation) cAMP->downstream Regulates

Simplified signaling pathway of the Neuropeptide Y Y1 receptor.
Experimental Workflow: From Building Block to PET Tracer Candidate

This compound serves as a key starting material or intermediate for the synthesis of heterocyclic cores that are often found in receptor ligands. The α-bromo and β-keto functionalities allow for a variety of chemical transformations to build more complex molecular scaffolds. The general workflow for utilizing this compound in the development of a PET tracer candidate is outlined below.

G start This compound (CAS 34329-73-2) step1 Synthesis of Heterocyclic Core start->step1 Reaction with Amine/Thioamide step2 Functionalization and Ligand Optimization step1->step2 Structure-Activity Relationship (SAR) Studies step3 Precursor for Radiolabeling step2->step3 Introduction of Labeling Site step4 Radiolabeling with Positron Emitter (e.g., ¹⁸F) step3->step4 Nucleophilic Substitution end PET Tracer Candidate for NPY Y1 Receptor Imaging step4->end

Conceptual workflow for the use of this compound in PET tracer development.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)WarningH302: Harmful if swallowedH317: May cause an allergic skin reaction

Suppliers

This compound is available from a number of chemical suppliers catering to the research and development community. A selection of suppliers is listed below:

  • Sigma-Aldrich

  • Pharmaffiliates

  • BLD Pharmatech

  • Fluorochem

  • Aladdin Scientific

  • Santa Cruz Biotechnology

References

Methyl 3-bromo-2-oxobutanoate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-bromo-2-oxobutanoate is a reactive chemical intermediate used in various synthetic applications. Due to the presence of both an α-bromo and an α-keto functional group, this molecule is susceptible to degradation under certain conditions. The primary stability concerns are hydrolysis, and to a lesser extent, potential thermal and photolytic decomposition. This guide outlines the best practices for the storage and handling of this compound to minimize degradation and ensure the integrity of the material for research and development purposes.

Chemical Properties and Inherent Instabilities

This compound's reactivity stems from its chemical structure. The electron-withdrawing nature of the adjacent ketone and ester groups makes the α-bromine a good leaving group, rendering the molecule susceptible to nucleophilic attack.

Key Structural Features Influencing Stability:

  • α-Bromo Ketone: This functional group is known to be reactive and can participate in various substitution and elimination reactions.

  • α-Keto Ester: The ester group is prone to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. The presence of the adjacent ketone group can enhance the rate of hydrolysis.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on available safety data sheets and general chemical knowledge.

ParameterRecommended ConditionRationale
Temperature CoolTo minimize the rate of potential decomposition reactions. Refrigeration (2-8 °C) is advisable.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)To prevent hydrolysis from atmospheric moisture.
Light Exposure Store in the darkTo prevent potential photolytic decomposition, as α-bromo ketones can be light-sensitive.
Container Tightly sealed, compatible materialTo prevent exposure to moisture and air. Glass containers with secure closures are recommended.
Incompatible Materials Strong oxidizing agents, strong bases, strong acids, and nucleophilesTo avoid vigorous and potentially hazardous reactions that could lead to decomposition.

Note: As per the available Safety Data Sheet, specific data on chemical stability, hazardous decomposition products, and conditions to avoid are not available. The recommendations above are based on the general properties of the functional groups present in the molecule.

Potential Degradation Pathways

While specific studies on the decomposition of this compound are not publicly available, the following pathways are chemically plausible based on the reactivity of α-bromo-α-ketoesters.

Hydrolysis

The most likely degradation pathway is hydrolysis of the ester linkage, which would be accelerated in the presence of water, acids, or bases.

This compound This compound 3-bromo-2-oxobutanoic acid 3-bromo-2-oxobutanoic acid This compound->3-bromo-2-oxobutanoic acid H₂O (Acid/Base catalysis) Further Decomposition Further Decomposition 3-bromo-2-oxobutanoic acid->Further Decomposition Unstable

Caption: Plausible hydrolytic degradation of this compound.

Nucleophilic Substitution

The α-bromine is susceptible to substitution by various nucleophiles. This is a common reaction pathway for this class of compounds in synthetic applications but represents a degradation pathway if unintended nucleophiles are present.

This compound This compound Substituted Product Substituted Product This compound->Substituted Product Nucleophile (e.g., H₂O, ROH, RNH₂)

Caption: General nucleophilic substitution at the α-position.

Handling Procedures

Due to the lack of comprehensive toxicological data and its potential reactivity, appropriate personal protective equipment (PPE) and handling procedures are crucial.

Recommended Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_storage Storage Wear appropriate PPE\n(Gloves, Goggles, Lab Coat) Wear appropriate PPE (Gloves, Goggles, Lab Coat) Work in a well-ventilated fume hood Work in a well-ventilated fume hood Wear appropriate PPE\n(Gloves, Goggles, Lab Coat)->Work in a well-ventilated fume hood Handle under inert atmosphere\n(if possible) Handle under inert atmosphere (if possible) Work in a well-ventilated fume hood->Handle under inert atmosphere\n(if possible) Use clean, dry glassware Use clean, dry glassware Handle under inert atmosphere\n(if possible)->Use clean, dry glassware Avoid contact with skin and eyes Avoid contact with skin and eyes Use clean, dry glassware->Avoid contact with skin and eyes Avoid formation of dust and aerosols Avoid formation of dust and aerosols Avoid contact with skin and eyes->Avoid formation of dust and aerosols Store in a tightly closed container Store in a tightly closed container Avoid formation of dust and aerosols->Store in a tightly closed container Place in a cool, dry, dark location Place in a cool, dry, dark location Store in a tightly closed container->Place in a cool, dry, dark location

Caption: Recommended workflow for handling this compound.

Experimental Protocols for Stability Assessment

While no specific stability-indicating assays for this compound have been published, the following analytical techniques are commonly used to assess the stability of related compounds and could be adapted.

General Experimental Workflow for Stability Testing:

Prepare solutions of this compound\nin relevant solvents Prepare solutions of this compound in relevant solvents Subject samples to stress conditions\n(e.g., elevated temperature, humidity, light exposure) Subject samples to stress conditions (e.g., elevated temperature, humidity, light exposure) Prepare solutions of this compound\nin relevant solvents->Subject samples to stress conditions\n(e.g., elevated temperature, humidity, light exposure) Withdraw aliquots at specified time points Withdraw aliquots at specified time points Subject samples to stress conditions\n(e.g., elevated temperature, humidity, light exposure)->Withdraw aliquots at specified time points Analyze by stability-indicating method\n(e.g., HPLC, GC, NMR) Analyze by stability-indicating method (e.g., HPLC, GC, NMR) Withdraw aliquots at specified time points->Analyze by stability-indicating method\n(e.g., HPLC, GC, NMR) Quantify parent compound and any degradation products Quantify parent compound and any degradation products Analyze by stability-indicating method\n(e.g., HPLC, GC, NMR)->Quantify parent compound and any degradation products Determine degradation rate and identify degradants Determine degradation rate and identify degradants Quantify parent compound and any degradation products->Determine degradation rate and identify degradants

Caption: A general workflow for assessing the stability of a chemical compound.

High-Performance Liquid Chromatography (HPLC)
  • Principle: A reverse-phase HPLC method with UV detection would be suitable for separating the parent compound from potential degradation products.

  • Methodology Outline:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water (with an acidic modifier like formic or acetic acid to suppress ionization) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set to a wavelength where the parent compound and potential chromophoric degradants absorb (e.g., around 210 nm).

    • Forced Degradation: Samples would be intentionally degraded under acidic, basic, oxidative, thermal, and photolytic conditions to generate potential degradation products and demonstrate the specificity of the analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS can be used to separate and identify volatile degradation products.

  • Methodology Outline:

    • Injection: Use a cool on-column or splitless injection to minimize thermal degradation in the inlet.

    • Column: A non-polar or medium-polarity capillary column.

    • Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.

    • Detection: Mass spectrometry to identify the mass-to-charge ratio of the parent compound and any eluting degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H and ¹³C NMR can be used to monitor the disappearance of the parent compound signals and the appearance of new signals corresponding to degradation products over time.

  • Methodology Outline:

    • Sample Preparation: Dissolve a known amount of the compound in a deuterated solvent in an NMR tube.

    • Data Acquisition: Acquire an initial spectrum (t=0).

    • Stability Monitoring: Store the NMR tube under the desired conditions (e.g., at a specific temperature) and acquire spectra at regular intervals.

    • Analysis: Integrate the signals of the parent compound and degradation products to determine the relative concentrations over time.

Conclusion

While specific quantitative data on the stability of this compound is lacking, a conservative approach to its storage and handling is warranted based on its chemical structure. The primary concern is hydrolysis, which can be mitigated by storing the compound in a cool, dry environment, preferably under an inert atmosphere. Exposure to light and incompatible materials should also be avoided. For critical applications, it is recommended that researchers perform their own stability assessments using appropriate analytical techniques to ensure the quality and integrity of the material.

The Mechanism of Bromination of Methyl 2-Oxobutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom at the α-position of carbonyl compounds is a fundamental transformation in organic synthesis, providing a versatile handle for further molecular elaboration. The bromination of methyl 2-oxobutanoate, a β-keto ester, is a reaction of significant interest, yielding methyl 3-bromo-2-oxobutanoate, a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the bromination of methyl 2-oxobutanoate.

Core Principles: The Role of Enol and Enolate Intermediates

The α-carbon of a ketone or ester is not inherently nucleophilic. Therefore, the bromination of methyl 2-oxobutanoate requires the activation of the substrate into a nucleophilic intermediate. This is achieved through the formation of either an enol or an enolate, depending on the reaction conditions.

  • Acid-Catalyzed Bromination: In the presence of an acid catalyst, methyl 2-oxobutanoate undergoes tautomerization to form its enol isomer. The enol, with its electron-rich carbon-carbon double bond, acts as the nucleophile that attacks molecular bromine.[1][2]

  • Base-Catalyzed (or Base-Promoted) Bromination: Under basic conditions, a proton is abstracted from the α-carbon to generate a resonance-stabilized enolate. The enolate is a more potent nucleophile than the enol and readily reacts with bromine.

Reaction Mechanisms

The bromination of methyl 2-oxobutanoate can proceed through distinct pathways depending on the catalytic conditions employed.

Acid-Catalyzed Mechanism

The acid-catalyzed bromination proceeds via an enol intermediate. The key steps are:

  • Protonation of the carbonyl oxygen: This increases the acidity of the α-hydrogens.[1][2]

  • Enol formation: A weak base (e.g., the solvent) removes an α-proton, leading to the formation of the enol.[1][2]

  • Nucleophilic attack: The electron-rich double bond of the enol attacks molecular bromine.

  • Deprotonation: The protonated carbonyl is deprotonated to yield the α-bromo product and regenerate the acid catalyst.

Acid_Catalyzed_Bromination cluster_0 Acid-Catalyzed Bromination of Methyl 2-Oxobutanoate start Methyl 2-Oxobutanoate protonation Protonation of Carbonyl Oxygen start->protonation H+ enol_formation Enol Formation protonation->enol_formation -H+ nucleophilic_attack Nucleophilic Attack on Br2 enol_formation->nucleophilic_attack Br2 deprotonation Deprotonation nucleophilic_attack->deprotonation -Br- product This compound deprotonation->product -H+

Acid-Catalyzed Bromination Pathway
Base-Catalyzed Mechanism

The base-catalyzed bromination involves the formation of a more reactive enolate intermediate.

  • Enolate formation: A base removes a proton from the α-carbon to form the enolate.

  • Nucleophilic attack: The enolate attacks molecular bromine.

It is important to note that under basic conditions, the product, this compound, is more acidic than the starting material. This can lead to further bromination, resulting in the formation of dibrominated products. Therefore, careful control of stoichiometry is crucial.

Base_Catalyzed_Bromination cluster_1 Base-Catalyzed Bromination of Methyl 2-Oxobutanoate start Methyl 2-Oxobutanoate enolate_formation Enolate Formation start->enolate_formation Base nucleophilic_attack Nucleophilic Attack on Br2 enolate_formation->nucleophilic_attack Br2 product This compound nucleophilic_attack->product -Br-

Base-Catalyzed Bromination Pathway

Experimental Protocols and Quantitative Data

Several methods have been reported for the α-bromination of β-keto esters, offering different advantages in terms of yield, selectivity, and reaction conditions.

Bromination with Molecular Bromine

A direct approach involves the use of molecular bromine. A specific protocol for the closely related ethyl 2-oxobutanoate has been documented.

Experimental Protocol:

To a solution of ethyl 2-oxobutanoate (4.8 g, 36.9 mmol) in dichloromethane (20 mL) at 5 °C, bromine (1.89 mL, 36.9 mmol) is added slowly and dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 18 hours. After completion, residual bromine is removed by purging with nitrogen. The mixture is diluted with ethyl acetate and washed sequentially with 10% sodium bicarbonate solution (twice), water, and saturated brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[3]

Quantitative Data:

ReactantProductYield
Ethyl 2-oxobutanoateEthyl 3-bromo-2-oxobutanoate97%

Table 1: Yield for the bromination of ethyl 2-oxobutanoate with molecular bromine.[3]

Regioselective Bromination with Bromodimethylsulfonium Bromide (BDMS)

A mild and highly regioselective method for the α-monobromination of β-keto esters utilizes bromodimethylsulfonium bromide (BDMS). This reagent offers advantages such as operational simplicity, high yields, and the avoidance of hazardous molecular bromine and the need for added catalysts.[1][4][5][6]

Experimental Protocol:

To a stirred solution of the β-keto ester (1 mmol) in CH₂Cl₂ (5 mL) at 0-5 °C or room temperature, bromodimethylsulfonium bromide (BDMS) (1.25 mmol) is added.[4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent.

Quantitative Data for Structurally Similar β-Keto Esters:

SubstrateProductTime (h)Temperature (°C)Yield (%)
Methyl 3-oxobutanoateMethyl 2-bromo-3-oxobutanoate0.50-595
Ethyl 3-oxobutanoateEthyl 2-bromo-3-oxobutanoate0.50-596
tert-Butyl 3-oxobutanoatetert-Butyl 2-bromo-3-oxobutanoate1.00-594

Table 2: Quantitative data for the α-bromination of various β-keto esters using BDMS.[4]

The proposed mechanism with BDMS involves the facilitation of enol formation, and the bromodimethylsulfonium ion may stabilize the monobrominated product, preventing further bromination or disproportionation.[4]

Experimental_Workflow cluster_2 General Experimental Workflow for Bromination start Start dissolve Dissolve Methyl 2-Oxobutanoate in Solvent start->dissolve cool Cool Reaction Mixture (if required) dissolve->cool add_brominating_agent Add Brominating Agent (e.g., Br2 or BDMS) cool->add_brominating_agent stir Stir at Appropriate Temperature add_brominating_agent->stir monitor Monitor Reaction by TLC stir->monitor workup Aqueous Workup monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (if necessary) concentrate->purify end End purify->end

A generalized experimental workflow for the bromination of methyl 2-oxobutanoate.

Potential Side Reactions and Considerations

While the α-bromination of β-keto esters is generally efficient, certain side reactions can occur:

  • Dibromination: As mentioned, under basic conditions, the monobrominated product is more acidic and can undergo a second bromination. Careful control of the stoichiometry of the brominating agent is essential to minimize this. The use of reagents like BDMS has been shown to be effective in achieving selective monobromination.[4]

  • Ring Bromination: In cases where the ester contains an activated aromatic ring, electrophilic aromatic substitution can compete with α-bromination. The choice of reaction conditions and brominating agent can influence the chemoselectivity.

  • Decomposition: The resulting α-bromo-β-keto esters can be sensitive to certain conditions and may decompose upon prolonged heating or exposure to strong bases.

Conclusion

The bromination of methyl 2-oxobutanoate is a well-established and valuable transformation in organic synthesis. The reaction mechanism is dictated by the choice of acidic or basic conditions, proceeding through enol or enolate intermediates, respectively. Modern methods, such as the use of bromodimethylsulfonium bromide, offer mild, efficient, and highly regioselective routes to the desired this compound, minimizing side reactions and simplifying purification. A thorough understanding of the underlying mechanisms and careful selection of experimental protocols are paramount for researchers and drug development professionals to effectively utilize this important synthetic tool.

References

Technical Guide: Safety and Handling of Methyl 3-bromo-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols. All users must be thoroughly trained in chemical handling and safety procedures before working with Methyl 3-bromo-2-oxobutanoate.

Executive Summary

This compound is a reactive chemical intermediate used in various synthetic applications within drug development and chemical research. This guide provides a comprehensive overview of its known hazards, safe handling procedures, emergency response protocols, and disposal methods. The primary hazards associated with this compound are acute oral toxicity and the potential for allergic skin reactions.[1][2] Adherence to the safety protocols outlined in this document is critical to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2]

GHS Pictograms:

alt text

Signal Word: Warning [1][2]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H317: May cause an allergic skin reaction.[1][2]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the detailed handling and storage sections of this guide.

Physical and Chemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₅H₇BrO₃PubChem
Molecular Weight 195.01 g/mol PubChem[1]
Density 1.557 ± 0.06 g/cm³ (Predicted)Hangzhou Sulfuchem
Boiling Point 193.1 ± 23.0 °C (Predicted)Hangzhou Sulfuchem[3]
XLogP3 0.5PubChem[1]
Melting Point No data available
Vapor Pressure No data available
Flash Point No data available
Solubility No data available

Toxicology and Exposure Limits

Detailed toxicological studies for this compound are not widely available. The primary known toxicological effects are acute oral toxicity and skin sensitization.

ParameterValueSource
LD50 (Oral) No data available
LD50 (Dermal) No data available
LC50 (Inhalation) No data available
Occupational Exposure Limits (OEL) No data availableGHS SDS[2]
Biological Limit Values No data availableGHS SDS[2]

Due to the lack of specific exposure limit data, it is imperative to handle this substance with engineering controls and personal protective equipment sufficient to prevent any direct contact or inhalation.

Safe Handling and Storage Protocols

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and change them immediately if contaminated.

    • Protective Clothing: Wear fire/flame-resistant and impervious clothing, such as a lab coat. Ensure clothing provides full coverage of arms and torso.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling Procedures
  • Avoid all contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.

  • Wash hands and any exposed skin thoroughly after handling.

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.

  • Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Verify Hood Verify Fume Hood Functionality Don PPE->Verify Hood Assemble Equipment Assemble All Necessary Equipment and Reagents Verify Hood->Assemble Equipment Transfer Transfer Chemical Inside Fume Hood Assemble Equipment->Transfer Work Perform Synthetic Work (Avoid Aerosol Generation) Transfer->Work Close Container Tightly Close Container After Use Work->Close Container Decontaminate Decontaminate Work Area and Equipment Close Container->Decontaminate Dispose Waste Dispose of Waste in Designated Container Decontaminate->Dispose Waste Doff PPE Doff PPE Correctly Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Standard workflow for safely handling this compound.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials and foodstuff containers.

  • The specific storage temperature should be in accordance with the supplier's recommendations.

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical has been ingested or inhaled.

  • Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical help.[1]

  • Following Eye Contact: Immediately rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.

  • Following Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical help.[1]

G cluster_routes Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Ingestion Ingestion Exposure->Ingestion Move to Fresh Air Move to Fresh Air Administer O2 if needed Inhalation->Move to Fresh Air Remove Clothing Remove Contaminated Clothing Wash with Soap & Water Skin Contact->Remove Clothing Rinse Eyes Rinse with Water for 15 minutes Eye Contact->Rinse Eyes Rinse Mouth Rinse Mouth with Water Do NOT Induce Vomiting Ingestion->Rinse Mouth Seek Medical Help Seek Medical Help Move to Fresh Air->Seek Medical Help Remove Clothing->Seek Medical Help if irritation persists Rinse Eyes->Seek Medical Help Rinse Mouth->Seek Medical Help

Caption: Decision-making workflow for first-aid response to exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: The specific hazards arising from the chemical during a fire are not detailed in the available data, but combustion may produce toxic fumes, including hydrogen bromide.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation and remove all sources of ignition.

    • Avoid breathing vapors, mist, or gas.

    • Prevent all contact with skin and eyes by wearing appropriate PPE.

  • Environmental Precautions: Prevent the substance from entering drains or waterways.

  • Containment and Cleanup:

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.

    • For large spills, dike the area to prevent spreading and follow institutional protocols for hazardous material cleanup.

Disposal Considerations

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated if combustible.

All disposal methods must be in accordance with applicable local, state, and federal regulations.

References

A Technical Guide to Alternative Methods for the Synthesis of Alpha-Bromo Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bromo ketoesters are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals and biologically active molecules. The classical approach to their synthesis often involves the use of hazardous reagents like elemental bromine, prompting the development of safer, more efficient, and environmentally benign alternatives. This guide provides an in-depth overview of modern alternative methods for the synthesis of alpha-bromo ketoesters, with a focus on greener approaches, catalytic systems, and innovative technologies such as electrochemical and flow chemistry methods. Detailed experimental protocols for key methodologies are provided, and quantitative data are summarized for comparative analysis.

Introduction

The alpha-bromination of β-ketoesters is a fundamental transformation in organic chemistry. The resulting α-bromo-β-ketoesters are highly valuable building blocks due to the presence of multiple reactive sites, enabling a diverse range of subsequent chemical modifications. Traditional bromination methods, often employing molecular bromine in chlorinated solvents, suffer from significant drawbacks, including high toxicity, corrosive nature, and the formation of stoichiometric amounts of hazardous byproducts.[1] These limitations have spurred the exploration of alternative synthetic strategies that offer improved safety profiles, higher selectivity, and greater sustainability. This document details several such alternative methodologies.

Greener Bromination Strategies

In recent years, a significant focus has been placed on developing more environmentally friendly methods for alpha-bromination. These approaches aim to replace hazardous reagents and solvents with safer alternatives.

N-Bromosuccinimide (NBS) Based Methods

N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic bromination and has proven to be an effective bromine source for the alpha-bromination of ketoesters under various "green" conditions.

A notable solvent-free approach involves the simple trituration of a β-ketoester with NBS at room temperature. This method offers high yields and avoids the use of organic solvents, with a simple aqueous work-up to remove the succinimide byproduct.[2]

Experimental Protocol: Solvent-Free Bromination with NBS [2]

  • In a mortar, a liquid or solid β-ketoester (1 mmol) is mixed with N-bromosuccinimide (1.1 mmol).

  • The mixture is triturated with a pestle at room temperature for the time specified in Table 1.

  • Upon completion of the reaction (monitored by TLC), the mixture is washed with water to remove the succinimide.

  • The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford the pure α-bromo-β-ketoester.

Hydrogen Peroxide and Hydrobromic Acid in Water

An exceptionally green method utilizes an aqueous solution of hydrogen peroxide and hydrobromic acid for the bromination of β-ketoesters. This "on water" protocol avoids the use of organic solvents and catalysts, with water being the only solvent.[3]

Experimental Protocol: Bromination with H₂O₂-HBr "on water" [3]

  • To a stirred solution of the β-ketoester (1 mmol) in water (5 mL), 48% aqueous HBr (1.5 mmol) is added.

  • 30% aqueous H₂O₂ (1.5 mmol) is then added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for the time indicated in Table 1.

  • After completion, the product is extracted with an organic solvent, washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, and dried.

  • Solvent evaporation yields the desired α-bromo-β-ketoester.

Ammonium Bromide and Oxone®

A combination of ammonium bromide (NH₄Br) as the bromine source and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant provides an environmentally safe and economical method for selective α-monobromination of β-ketoesters. The reaction proceeds at ambient temperature without the need for a catalyst.[4]

Experimental Protocol: Bromination with NH₄Br and Oxone® [4]

  • A solution of the β-ketoester (1 mmol) and ammonium bromide (1.2 mmol) in a suitable solvent (e.g., methanol) is prepared.

  • Oxone® (1.2 mmol) is added portion-wise to the stirred solution at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then diluted with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the α-bromo-β-ketoester.

MethodSubstrateReagents/ConditionsTime (h)Yield (%)Reference
Solvent-Free NBSEthyl acetoacetateNBS (1.1 eq), neat, RT0.595[2]
H₂O₂-HBr "on water"Ethyl acetoacetate48% HBr (1.5 eq), 30% H₂O₂ (1.5 eq), H₂O, RT392[3]
NH₄Br/Oxone®Ethyl benzoylacetateNH₄Br (1.2 eq), Oxone® (1.2 eq), MeOH, RT294[4]

Table 1: Comparison of Greener Bromination Methods for β-Ketoesters.

Regioselective and Catalytic Methods

Achieving high regioselectivity and employing catalytic systems represent significant advancements in the synthesis of α-bromo ketoesters.

Bromodimethylsulfonium Bromide (BDMS)

For a mild and highly regioselective α-monobromination of β-ketoesters, bromodimethylsulfonium bromide (BDMS) has been shown to be an effective reagent. This method does not require a catalyst or base and proceeds with excellent yields.[5][6]

Experimental Protocol: Bromination with BDMS [5]

  • To a solution of the β-ketoester (1 mmol) in a suitable solvent (e.g., dichloromethane) at 0-5 °C, a solution of BDMS (1.1 mmol) in the same solvent is added dropwise.

  • The reaction mixture is stirred at this temperature or allowed to warm to room temperature until the reaction is complete.

  • The mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to provide the pure α-bromo-β-ketoester.

Organocatalytic Asymmetric Bromination

The enantioselective α-bromination of carbonyl compounds can be achieved using organocatalysis. While much of the research has focused on aldehydes and ketones, the principles can be extended to β-ketoesters, often employing chiral amines or their derivatives as catalysts to induce enantioselectivity.[7][8] These reactions typically involve the formation of a chiral enamine intermediate which then reacts with an electrophilic bromine source.

Conceptual Workflow: Organocatalytic Asymmetric Bromination

G cluster_0 Catalytic Cycle Ketoester Ketoester Enamine Enamine Ketoester->Enamine + Catalyst - H₂O Chiral_Catalyst Chiral_Catalyst Brominated_Iminium Brominated_Iminium Enamine->Brominated_Iminium + Brominating Agent Brominating_Agent Brominating_Agent Alpha_Bromo_Ketoester Alpha_Bromo_Ketoester Brominated_Iminium->Alpha_Bromo_Ketoester + H₂O - Catalyst Water Water

Caption: Organocatalytic cycle for asymmetric alpha-bromination.

MethodSubstrateReagents/ConditionsYield (%)Enantiomeric Excess (ee %)Reference
BDMSEthyl 2-methyl-3-oxobutanoateBDMS (1.1 eq), CH₂Cl₂, 0 °C to RT95N/A[5]
OrganocatalyticPropanal (example for aldehydes)Chiral amine catalyst, NBS, CH₂Cl₂, -20 °C9296[8]

Table 2: Regioselective and Catalytic Bromination Methods.

Electrochemical Synthesis

Electrochemical methods offer a reagent-free and environmentally friendly approach to halogenation. The in-situ generation of the reactive bromine species from a bromide salt avoids the handling of hazardous elemental bromine.

While specific protocols for the direct electrochemical α-bromination of β-ketoesters are not extensively detailed in the literature, the principles have been demonstrated for α,β-unsaturated ketones.[9] This typically involves the electrolysis of a solution containing the substrate and a bromide source in an undivided cell.

Conceptual Experimental Setup: Electrochemical Bromination

G cluster_0 Electrochemical Cell Cell Undivided Cell Anode (+) Cathode (-) Electrolyte: Ketoester Bromide Salt Solvent Power_Supply DC Power Supply Power_Supply->Cell:anode + Power_Supply->Cell:cathode -

Caption: Schematic of an electrochemical cell for alpha-bromination.

Flow Chemistry

Continuous flow chemistry provides several advantages for hazardous reactions like bromination, including enhanced safety, precise control over reaction parameters, and ease of scalability. The small reactor volumes minimize the risk associated with handling toxic reagents like bromine.

While detailed protocols for the α-bromination of β-ketoesters in flow are emerging, the successful application of flow chemistry to the α-bromination of acetophenone demonstrates its potential.[10] A typical setup involves pumping streams of the ketone and the brominating agent through a T-mixer into a heated or cooled reactor coil.

Conceptual Flow Chemistry Workflow

G Reagent1 Ketoester in Solvent Pump1 Pump A Reagent1->Pump1 Reagent2 Brominating Agent in Solvent Pump2 Pump B Reagent2->Pump2 Mixer Pump1->Mixer Pump2->Mixer Reactor Reactor Coil (Heated/Cooled) Mixer->Reactor Product Product Collection Reactor->Product

Caption: A conceptual diagram of a continuous flow setup.

Photocatalytic and Enzymatic Methods

Visible-light photocatalysis is a rapidly developing field in organic synthesis, offering mild reaction conditions. While direct photocatalytic α-bromination of β-ketoesters is an area of active research, related transformations have been reported, such as the synthesis of 1,4-dicarbonyl compounds from α-bromoketones.[11]

Enzymatic halogenation, employing enzymes like halogenases, presents a highly selective and environmentally benign approach. However, the application of these enzymes for the specific α-bromination of β-ketoesters is still in its early stages of exploration and not yet widely established.

Conclusion

The synthesis of α-bromo ketoesters has evolved significantly from classical methods relying on hazardous reagents. The alternative methodologies presented in this guide, including greener brominating agents, catalytic systems, and innovative technologies like electrochemistry and flow chemistry, offer substantial improvements in terms of safety, efficiency, and environmental impact. For researchers and professionals in drug development, the adoption of these modern techniques can lead to more sustainable and selective synthetic routes to valuable pharmaceutical intermediates. Further research, particularly in the areas of photocatalytic and enzymatic bromination, is expected to yield even more refined and powerful tools for the synthesis of this important class of compounds.

References

"physical properties of Methyl 3-bromo-2-oxobutanoate (boiling point, density)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Methyl 3-bromo-2-oxobutanoate, with a particular focus on its boiling point and density. Due to the limited availability of experimentally determined physical data for this compound, this document also includes data for the closely related ethyl ester, Ethyl 3-bromo-2-oxobutanoate, to provide a valuable point of reference for researchers.

Physical Properties

Table 1: Physical Properties of Ethyl 3-bromo-2-oxobutanoate

PropertyValueSource
Boiling Point213.0 ± 23.0 °C at 760 mmHg[1]
Density1.5 ± 0.1 g/cm³[1]

It is important to note that as the methyl ester, this compound would be expected to have a slightly lower boiling point and a comparable density to the ethyl ester due to its lower molecular weight.

Experimental Protocols

While a specific experimental protocol for determining the physical properties of this compound is not available, a representative synthetic protocol for the analogous Ethyl 3-bromo-2-oxobutanoate is detailed below. This synthesis is a common method for the α-bromination of β-keto esters and provides insight into the handling and reactivity of this class of compounds.

Synthesis of Ethyl 3-bromo-2-oxobutanoate [2]

This protocol describes the bromination of ethyl 2-oxobutyrate.

  • Step 1: Reaction Setup

    • A solution of ethyl 2-oxobutyrate (1 equivalent) in dichloromethane is prepared in a reaction vessel.

    • The solution is cooled to 5 °C using an ice bath.

  • Step 2: Bromination

    • Bromine (1 equivalent) is added dropwise to the cooled solution.

    • The reaction mixture is allowed to gradually warm to room temperature and is stirred for 18 hours.

  • Step 3: Workup

    • The reaction mixture is purged with nitrogen to remove any excess bromine.

    • The mixture is then diluted with ethyl acetate.

  • Step 4: Extraction and Washing

    • The organic phase is washed sequentially with a 10% sodium bicarbonate solution (twice), water, and a saturated saline solution.

  • Step 5: Drying and Concentration

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis of Ethyl 3-bromo-2-oxobutanoate, providing a clear visual representation of the experimental workflow.

G cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Workup and Purification start Start dissolve Dissolve Ethyl 2-oxobutyrate in Dichloromethane start->dissolve cool Cool to 5 °C dissolve->cool add_br2 Add Bromine (dropwise) cool->add_br2 warm_stir Warm to RT and Stir for 18h add_br2->warm_stir purge Purge with Nitrogen warm_stir->purge dilute Dilute with Ethyl Acetate purge->dilute wash_bicarb Wash with 10% NaHCO3 dilute->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Product: Ethyl 3-bromo-2-oxobutanoate concentrate->product

References

Determining the Solubility of Methyl 3-bromo-2-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-bromo-2-oxobutanoate in common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on the compound's molecular structure and provides a detailed experimental protocol for its determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound (C₅H₇BrO₃, Molar Mass: 195.01 g/mol ) possesses several functional groups that influence its polarity and, consequently, its solubility profile.[2]

Molecular Structure Analysis:

  • Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

  • α-Keto Group (C=O): The carbonyl group is also polar and contributes to the molecule's ability to engage in dipole-dipole interactions.

  • Bromo Group (-Br): The bromine atom is electronegative, creating a polar C-Br bond.

  • Butanoate Backbone: The four-carbon chain is nonpolar.

Based on this structure, this compound can be classified as a moderately polar compound. The presence of multiple polar functional groups suggests it will be more soluble in polar organic solvents than in nonpolar ones.

Predicted Solubility in Common Organic Solvents:

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents have high dielectric constants and can engage in dipole-dipole interactions with the ester and keto groups of the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as hydrogen bond donors and acceptors. While the solute is a hydrogen bond acceptor, it cannot donate hydrogen bonds, which may slightly limit its solubility compared to polar aprotic solvents.
Halogenated Dichloromethane, ChloroformModerate to HighThe polarity of these solvents is compatible with the polar groups of the solute. The presence of a bromine atom in the solute may also favor interactions with halogenated solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than ketones and alcohols but can still solvate the polar functional groups of the solute to some extent.
Aromatic Toluene, BenzeneLow to ModerateThe nonpolar aromatic ring is less compatible with the polar functional groups of the solute.
Nonpolar Hexane, CyclohexaneLowThe large difference in polarity between the nonpolar solvent and the moderately polar solute will result in poor solvation.

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (high purity)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Micropipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Syringe filters (0.22 µm, compatible with the solvent)

Procedure
  • Preparation of Stock Standards: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile) for calibration curve generation.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility.

    • Record the mass of the added solute.

    • Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette.

    • Filter the collected supernatant through a syringe filter to remove any suspended solid particles.

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the saturated solution based on the analytical results and the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start add_solute Add excess solute to vial start->add_solute add_solvent Add known volume of solvent add_solute->add_solvent equilibrate Equilibrate at constant temperature (24-48h) add_solvent->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw_supernatant Withdraw supernatant settle->withdraw_supernatant filter_sample Filter sample (0.22 µm) withdraw_supernatant->filter_sample dilute_sample Dilute sample filter_sample->dilute_sample analyze Analyze via HPLC/GC dilute_sample->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of an organic compound.

References

Methodological & Application

The Versatile Role of Methyl 3-bromo-2-oxobutanoate in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromo-2-oxobutanoate and its ethyl ester analog are highly versatile building blocks in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. Their utility stems from the presence of two electrophilic centers (the carbon bearing the bromine and the two carbonyl carbons) and an adjacent reactive methylene group, which allow for a variety of cyclization reactions with different binucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems, including thiazoles, utilizing this valuable reagent.

Application in Thiazole Synthesis: The Hantzsch Reaction

The most prominent application of this compound in heterocyclic synthesis is in the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone and a thioamide or thiourea. This compound serves as an effective α-haloketone component, leading to the formation of highly functionalized thiazole derivatives, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals.

A common and synthetically useful product from this reaction is ethyl 2-amino-4-methylthiazole-5-carboxylate, a key intermediate in the synthesis of various medicinally important agents. The synthesis can be performed as a traditional two-step process, where the α-bromo-β-ketoester is first synthesized and then reacted with the thioamide, or as a more efficient one-pot procedure.

Experimental Protocols for Thiazole Synthesis

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a practical one-pot procedure starting from commercially available materials.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 Ethyl acetoacetate Intermediate\n(Ethyl 2-bromo-3-oxobutanoate) Intermediate (Ethyl 2-bromo-3-oxobutanoate) reactant1->Intermediate\n(Ethyl 2-bromo-3-oxobutanoate) DCM reactant2 N-Bromosuccinimide (NBS) reactant2->Intermediate\n(Ethyl 2-bromo-3-oxobutanoate) reactant3 Thiourea product Ethyl 2-amino-4-methylthiazole-5-carboxylate reactant3->product Intermediate\n(Ethyl 2-bromo-3-oxobutanoate)->product

Figure 1: One-pot Hantzsch thiazole synthesis.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve ethyl acetoacetate in dichloromethane.

  • Add N-bromosuccinimide (NBS) to the solution to form the intermediate ethyl 2-bromo-3-oxobutanoate.

  • After the formation of the intermediate, add thiourea to the reaction mixture.

  • The cyclization reaction is typically carried out in ethanol at elevated temperatures (e.g., 70 °C) for a specified time (e.g., 1 hour).[2]

  • Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

Quantitative Data for Thiazole Synthesis

The following table summarizes representative quantitative data for the synthesis of thiazole derivatives using α-bromo-β-ketoesters.

ProductStarting MaterialsSolventCatalyst/BaseTemp. (°C)Time (h)Yield (%)Reference
Ethyl 2-amino-4-methylthiazole-5-carboxylateEthyl 2-chloroacetoacetate, ThioureaEthanolSodium Carbonate60-705-5.5>98[3]
Ethyl 2-aminothiazole-4-carboxylateEthyl bromopyruvate, ThioureaEthanol-701High[2]
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, NBS, ThioureaTHF---Excellent[4]
Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate3-bromo-4-hydroxy-thiobenzamide, 2-chloroacetoacetic acid ethyl ester-----[5]

Protocol 2: Synthesis of Ethyl 3-bromo-2-oxobutanoate

This protocol details the synthesis of the α-bromo-β-ketoester intermediate.[6]

Reaction Workflow:

G start Start step1 Dissolve ethyl 2-oxobutyrate in dichloromethane (DCM). start->step1 step2 Cool the solution to 5 °C. step1->step2 step3 Slowly add Bromine dropwise. step2->step3 step4 Warm to room temperature and stir for 18 hours. step3->step4 step5 Purge with nitrogen to remove excess bromine. step4->step5 step6 Dilute with ethyl acetate and perform aqueous workup. step5->step6 step7 Dry the organic layer and concentrate under reduced pressure. step6->step7 end Obtain Ethyl 3-bromo-2-oxobutanoate as a yellow oil. step7->end

Figure 2: Workflow for the synthesis of ethyl 3-bromo-2-oxobutanoate.

Materials:

  • Ethyl 2-oxobutyrate (4.8 g, 36.9 mmol)

  • Bromine (1.89 mL, 36.9 mmol)

  • Dichloromethane (20 mL)

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 2-oxobutyrate in dichloromethane in a suitable reaction flask.

  • Cool the solution to 5 °C using an ice bath.

  • Slowly add bromine dropwise to the stirred solution.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 18 hours.

  • After the reaction is complete, purge the mixture with nitrogen gas to remove any residual bromine.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 10% sodium bicarbonate solution (twice), water, and saturated saline.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 3-bromo-2-oxobutanoate as a yellow oil.

Yield and Characterization:

  • Yield: 7.50 g (97%)[6]

  • ¹H-NMR (CDCl₃) δ: 5.15-5.20 (q, 1H), 4.32-4.45 (m, 2H), 1.82-1.85 (d, 3H), 1.38-1.41 (t, 3H)[6]

Potential Applications in Other Heterocyclic Syntheses

While the Hantzsch thiazole synthesis is the most documented application, the reactivity of this compound suggests its potential in the synthesis of other heterocyclic systems through reactions with various binucleophiles. These include:

  • Pyrimidines and Dihydropyrimidines: Reaction with amidines, ureas, or thioureas could lead to the formation of pyrimidine or dihydropyrimidine rings, which are core structures in numerous bioactive molecules. The Biginelli reaction and related condensations are key strategies in this area.

  • Imidazoles: Condensation with ammonia and an aldehyde (Debus-Radziszewski synthesis) or with formamidine could potentially yield substituted imidazoles.

  • Pyridazinones: Reaction with hydrazine derivatives could provide access to pyridazinone scaffolds.

Further research and methodological development are required to explore and optimize the use of this compound for the synthesis of these and other important heterocyclic systems. The development of efficient, one-pot, and multicomponent reactions would be of particular interest to the drug development community.

References

Application Notes and Protocols: Synthesis of JAK2 Inhibitors Utilizing a Bromo-Ketoester Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a key intermediate in the development of Janus Kinase 2 (JAK2) inhibitors, utilizing methyl 3-bromo-2-oxobutanoate as a starting material. The Janus kinases are a family of intracellular tyrosine kinases that play a critical role in the signaling of numerous cytokines implicated in inflammatory diseases and cancers. Consequently, JAKs are a significant therapeutic target. The following protocols outline a plausible and chemically sound synthetic route to a 2-amino-5-methyl-4-(trifluoromethyl)pyrimidine, a common scaffold in potent JAK2 inhibitors. While a direct synthesis of a specific, named JAK2 inhibitor from this compound is not prominently documented in publicly available literature, the following methodology is based on well-established heterocyclic chemistry principles and provides a practical guide for researchers.

Quantitative Data Summary

The following table summarizes representative data for a potent JAK2 inhibitor with a substituted aminopyrimidine core, which could be a downstream target of the synthesized intermediate.

Compound Target IC50 (nM) Cellular Activity (IC50, µM) Reference
Representative Aminopyrimidine JAK2 InhibitorJAK21.8HEL: 0.84, Molm-13: 0.019

Experimental Protocols

This section details the synthetic protocol for a 2-amino-5-methyl-4-(trifluoromethyl)pyrimidine intermediate.

Protocol 1: Synthesis of 2-Amino-5-methyl-4-(trifluoromethyl)pyrimidine

This protocol describes a one-pot synthesis of the aminopyrimidine core via the reaction of this compound with guanidine.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol at 0 °C, add guanidine hydrochloride (2.0 equivalents) portion-wise. Stir the resulting suspension for 30 minutes at 0 °C.

  • To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-amino-5-methyl-4-(trifluoromethyl)pyrimidine.

Visualizations

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription

Caption: The JAK-STAT signaling pathway is initiated by cytokine binding.

Experimental Workflow

Synthesis_Workflow start Start Materials: - this compound - Guanidine HCl - NaOEt, EtOH reaction One-Pot Reaction: - Guanidine formation in situ - Condensation & Cyclization - Reflux start->reaction workup Aqueous Workup: - Evaporation - EtOAc/Water extraction - Washing (NaHCO3, Brine) reaction->workup purification Purification: - Drying (Na2SO4) - Concentration - Silica Gel Chromatography workup->purification product Product: 2-Amino-5-methyl-4-(trifluoromethyl)pyrimidine purification->product

Caption: Workflow for the synthesis of the aminopyrimidine intermediate.

Application Notes and Protocols: Synthesis of 2-Aminothiazole Derivatives from Methyl 3-bromo-2-oxobutanoate and Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives. This class of compounds is synthesized via the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone, in this case, Methyl 3-bromo-2-oxobutanoate, and a thiourea derivative. The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.

Application Notes

The 2-aminothiazole core is a fundamental building block in the development of therapeutic agents. Derivatives of methyl 2-amino-4-methylthiazole-5-carboxylate have shown significant potential in various pharmacological areas.

Anticancer Activity: Numerous studies have highlighted the anticancer properties of 2-aminothiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including leukemia, breast cancer, and colon cancer.[1] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. For instance, the well-known multi-kinase inhibitor Dasatinib contains a 2-aminothiazole moiety and is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1]

Antimicrobial Activity: The 2-aminothiazole scaffold is also a key component in many antimicrobial agents.[2][3] Derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains. Their efficacy is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The development of novel 2-aminothiazole-based compounds is a promising strategy to combat the growing issue of antimicrobial resistance.

Other Biological Activities: Beyond anticancer and antimicrobial applications, 2-aminothiazole derivatives have been investigated for a range of other biological activities, including:

  • Anti-inflammatory [3]

  • Antiviral (including anti-HIV) [3]

  • Anticonvulsant [3]

  • Antihypertensive [3]

The versatility of the Hantzsch synthesis allows for the facile introduction of various substituents on the thiourea nitrogen, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

Data Presentation: Reaction of α-Bromo-β-ketoesters with Thiourea Derivatives

The following table summarizes the reaction of ethyl acetoacetate (a close analog of methyl acetoacetate, which upon bromination yields the reactant of interest) with various thiourea derivatives in a one-pot synthesis. This data provides an expected range of yields and reaction times for the synthesis of substituted 2-aminothiazole-5-carboxylates.[1]

Thiourea DerivativeProductReaction Time (h)Yield (%)
ThioureaEthyl 2-amino-4-methylthiazole-5-carboxylate272
N-MethylthioureaEthyl 2-(methylamino)-4-methylthiazole-5-carboxylate1275
N-EthylthioureaEthyl 2-(ethylamino)-4-methylthiazole-5-carboxylate1278
N-AllylthioureaEthyl 2-(allylamino)-4-methylthiazole-5-carboxylate1270
N-PhenylthioureaEthyl 2-(phenylamino)-4-methylthiazole-5-carboxylate2465
N-(4-Chlorophenyl)thioureaEthyl 2-((4-chlorophenyl)amino)-4-methylthiazole-5-carboxylate2458
N-(4-Bromophenyl)thioureaEthyl 2-((4-bromophenyl)amino)-4-methylthiazole-5-carboxylate2455
N-(4-Nitrophenyl)thioureaEthyl 2-((4-nitrophenyl)amino)-4-methylthiazole-5-carboxylate2445

Note: The data presented is for the synthesis of the corresponding ethyl esters from ethyl acetoacetate in a one-pot reaction involving in-situ bromination with N-bromosuccinimide (NBS) followed by cyclization.[1]

Experimental Protocols

Two primary protocols are provided. The first is a direct synthesis from this compound. The second is a one-pot synthesis starting from Methyl acetoacetate, which is often more convenient as it avoids the isolation of the lachrymatory α-bromo ester.

Protocol 1: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate from this compound

This protocol outlines the direct reaction of pre-synthesized or commercially available this compound with thiourea.

Materials:

  • This compound (1.0 eq)

  • Thiourea (or substituted thiourea derivative) (1.0 eq)

  • Ethanol (or other suitable solvent such as THF/water mixture)

  • Sodium bicarbonate (optional, for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.0 eq) in ethanol.

  • To this solution, add this compound (1.0 eq) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 2-4 hours. For substituted thioureas, longer reaction times (12-24 hours) may be necessary.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate as a hydrobromide salt.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • To obtain the free base, the hydrobromide salt can be dissolved in water and neutralized with a mild base such as sodium bicarbonate solution until a pH of 7-8 is reached.

  • Collect the precipitated free base by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: One-Pot Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate from Methyl Acetoacetate

This protocol describes a more streamlined one-pot synthesis that generates this compound in situ.[1]

Materials:

  • Methyl acetoacetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Thiourea (or substituted thiourea derivative) (1.0 eq)

  • Tetrahydrofuran (THF) and Water (as a solvent mixture)

  • Aqueous ammonia

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, prepare a mixture of water and THF (e.g., 2.5:1 v/v).

  • Add methyl acetoacetate (1.0 eq) to the solvent mixture and cool the flask in an ice bath to below 0°C.

  • Slowly add N-bromosuccinimide (1.2 eq) to the cooled solution while stirring.

  • After the addition of NBS, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2 hours. Monitor the bromination step by TLC until the starting material is consumed.

  • Once the bromination is complete, add thiourea (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 2 hours (or longer for substituted thioureas, as indicated in the data table).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble by-products.

  • To the filtrate, add aqueous ammonia to basify the solution, which will precipitate the product.

  • Stir the mixture with the precipitate for 10-15 minutes.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization if necessary.

Visualizations

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Bromoester This compound Intermediate1 Thiouronium Salt Bromoester->Intermediate1 Nucleophilic Attack by Sulfur Thiourea Thiourea Derivative Thiourea->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Methyl 2-amino-4-methylthiazole-5-carboxylate Intermediate2->Product Dehydration Experimental_Workflow General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine this compound and Thiourea Derivative in Solvent Heat Heat to Reflux Reactants->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Precipitate (if any) Cool->Filter Neutralize Neutralize with Base (optional) Filter->Neutralize Extract Extract with Organic Solvent (if needed) Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Recrystallize Recrystallize Crude Product Concentrate->Recrystallize

References

Protocol for the Synthesis of Imidazo[1,2-a]pyrazin-3(7H)-ones: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the synthesis of imidazo[1,2-a]pyrazin-3(7H)-ones. This class of compounds is of significant interest due to their diverse biological activities and applications in bioluminescence.

The imidazo[1,2-a]pyrazine core is a key pharmacophore found in various biologically active molecules. The synthesis of the oxidized form, imidazo[1,2-a]pyrazin-3(7H)-ones, is particularly relevant for the development of novel therapeutic agents and probes for bioassays. This application note outlines a common synthetic strategy and provides a detailed experimental protocol for a representative compound.

Synthetic Strategies Overview

The synthesis of imidazo[1,2-a]pyrazin-3(7H)-ones typically involves the construction of the fused bicyclic ring system from a substituted 2-aminopyrazine precursor. A prevalent and effective method is the condensation of a 2-aminopyrazine derivative with an α-ketoaldehyde or a related species to form the imidazo[1,2-a]pyrazin-3(7H)-one core. The substituents on the pyrazine and the α-ketoaldehyde can be varied to generate a library of analogs with diverse properties.

Another notable approach involves multi-component reactions (MCRs), which offer an efficient route to the related imidazo[1,2-a]pyrazine scaffold. For instance, an iodine-catalyzed three-component condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide has been reported to produce substituted imidazo[1,2-a]pyrazines in good yields.[1][2] While this method directly furnishes the imidazo[1,2-a]pyrazine, subsequent oxidation would be necessary to obtain the desired imidazo[1,2-a]pyrazin-3(7H)-one.

One of the most well-known members of this class is coelenterazine, a luciferin responsible for the bioluminescence in many marine organisms. The synthesis of coelenterazine and its analogs often serves as a benchmark for synthetic methodologies targeting the imidazo[1,2-a]pyrazin-3(7H)-one scaffold. A concise three-step synthesis of coelenterazine has been reported with an overall yield of 48%.[3]

Experimental Protocol: Synthesis of a Coelenterazine Analog

This protocol details the synthesis of a coelenterazine analog, 8-benzyl-6-(4-fluorophenyl)-2-(4-hydroxybenzyl)imidazo[1,2-a]pyrazin-3(7H)-one, adapted from a reported procedure.[4] This multi-step synthesis involves the preparation of a key intermediate, a substituted 2-aminopyrazine (coelenteramine analog), followed by condensation to form the final product.

Materials and Reagents
  • 2-Amino-5-bromopyrazine

  • 4-Fluorophenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]

  • Potassium phosphate (K3PO4)

  • Toluene

  • p-Hydroxyphenyl pyruvic acid keto aldehyde

  • Dioxane

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., methanol, dichloromethane)

Step 1: Synthesis of 2-Amino-5-(4-fluorophenyl)pyrazine (Coelenteramine Analog)

This step involves a Suzuki coupling reaction to introduce the aryl group at the 5-position of the pyrazine ring.

  • To a reaction flask, add 2-amino-5-bromopyrazine (1 equivalent), 4-fluorophenylboronic acid (1.5 equivalents), and potassium phosphate (2 equivalents).

  • Add toluene to the flask to create a suspension.

  • Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

  • Add palladium(0) tetrakis(triphenylphosphine) (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-amino-5-(4-fluorophenyl)pyrazine.

Step 2: Condensation to form 8-benzyl-6-(4-fluorophenyl)-2-(4-hydroxybenzyl)imidazo[1,2-a]pyrazin-3(7H)-one

This final step involves the acid-catalyzed condensation of the coelenteramine analog with a keto aldehyde to form the target imidazo[1,2-a]pyrazin-3(7H)-one.

  • Dissolve the 2-amino-5-(4-fluorophenyl)pyrazine (1 equivalent) and the p-hydroxyphenyl pyruvic acid keto aldehyde (1.4 equivalents) in a mixture of dioxane and 10% aqueous HCl.[4]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the final product.[4]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from various reported syntheses of imidazo[1,2-a]pyrazin-3(7H)-ones and related imidazo[1,2-a]pyrazines to provide a comparative overview of different methodologies.

Product Starting Materials Key Reagents/Catalyst Solvent Temperature Time Yield (%) Reference
CoelenterazineCoelenteramine, Keto aldehyde10% aq. HClDioxane/WaterRoom Temp.-38[4]
Coelenterazine2-Amino-3,5-dibromopyrazine (multi-step)----48 (overall)[3]
Substituted Imidazo[1,2-a]pyrazines2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanideIodine (5 mol%)EthanolRoom Temp.1 hourup to 90[1]
Coelenterazine Analog (10c)Coelenteramine analog (6c), Keto aldehyde10% aq. HClDioxane/WaterRoom Temp.-55[4]
Coelenterazine Analog (10e)Coelenteramine analog (6e), Keto aldehyde10% aq. HClDioxane/WaterRoom Temp.-45[4]

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general two-step synthetic workflow for the preparation of imidazo[1,2-a]pyrazin-3(7H)-ones via a Suzuki coupling followed by a condensation reaction.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Condensation A 2-Amino-5-halopyrazine D 2-Amino-5-arylpyrazine A->D Toluene, Reflux B Arylboronic Acid B->D C Pd(PPh3)4, Base C->D G Imidazo[1,2-a]pyrazin-3(7H)-one D->G Dioxane, Room Temp. E α-Ketoaldehyde E->G F Acid Catalyst (e.g., HCl) F->G

Caption: General synthetic workflow for imidazo[1,2-a]pyrazin-3(7H)-ones.

Logical Relationship of Key Synthetic Steps

This diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.

G Start Starting Materials (2-Aminohalopyrazine, Arylboronic Acid) Intermediate Key Intermediate (2-Amino-5-arylpyrazine) Start->Intermediate Suzuki Coupling Final Final Product (Imidazo[1,2-a]pyrazin-3(7H)-one) Intermediate->Final Condensation with α-Ketoaldehyde

Caption: Logical flow of the imidazo[1,2-a]pyrazin-3(7H)-one synthesis.

References

Application of Methyl 3-bromo-2-oxobutanoate in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2-oxobutanoate is a versatile bifunctional reagent possessing both an electrophilic bromine atom and a ketone, making it a valuable building block in medicinal chemistry. Its reactivity allows for the construction of a variety of heterocyclic scaffolds, which are prevalent in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant molecules, particularly focusing on the synthesis of thiazole derivatives known for their anti-inflammatory and anticancer properties.

Key Applications in Medicinal Chemistry

This compound serves as a key precursor for the synthesis of various heterocyclic compounds with diverse pharmacological activities. Its primary application lies in the construction of substituted thiazole rings via the Hantzsch thiazole synthesis. Additionally, its structural motif is amenable to the synthesis of other heterocycles such as oxazoles and pyrimidines, which are also important pharmacophores.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone (or ester), such as this compound, with a thioamide or thiourea. The resulting thiazole core can be further functionalized to generate a library of compounds for biological screening.

Biological Significance of Thiazole Derivatives:

Thiazole-containing compounds exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory activity: Many thiazole derivatives act as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][2][3]

  • Anticancer activity: Certain substituted thiazoles have demonstrated potent antiproliferative effects by targeting signaling pathways crucial for cancer cell growth and survival, such as the EGFR and BRAF pathways.

  • Antimicrobial activity: The thiazole scaffold is present in numerous antibacterial and antifungal agents.

Data Presentation: Biological Activities of Derived Compounds

The following tables summarize the quantitative biological activity data for representative compounds synthesized from α-bromo-β-ketoesters and related precursors.

Table 1: Anti-inflammatory Activity of Thiazole and Related Derivatives

Compound ClassTargetIC50 / ActivityReference
Thiazole DerivativesCOX-1/COX-2IC50: 9.01 - 11.65 µM[3]
5-Arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-onesCOX-1IC50: 10 - 16 µM[3]
Thiazole Analogues of IndomethacinCOX-2IC50: 0.3 - 7 nM[3]
Thiazolyl-carbonyl-thiosemicarbazidesiNOS InhibitionPotent activity[4]

Table 2: Anticancer Activity of Thiazole Derivatives

Compound ClassCell LineGI50 / IC50TargetReference
2,3,4-trisubstituted thiazolesVarious Human Cancer Cell LinesGI50: 37 - 86 nMEGFR/BRAFV600E

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis using this compound

This protocol describes a general method for the synthesis of 2-amino-4-methyl-5-carbomethoxythiazole, a representative thiazole derivative, from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Thioamide: To the stirred solution, add thiourea (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-amino-4-methyl-5-carbomethoxythiazole.

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_BRAF_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation Regulates Gene Expression for Thiazole_Inhibitor Thiazole Derivative (Synthesized) Thiazole_Inhibitor->EGFR Inhibits Thiazole_Inhibitor->BRAF Inhibits

Caption: EGFR and BRAF Signaling Pathway Inhibition by Thiazole Derivatives.

Experimental Workflow Diagram

Hantzsch_Thiazole_Synthesis_Workflow Start Start Reactants 1. Mix this compound and Thiourea in Ethanol Start->Reactants Reflux 2. Heat to Reflux (4-6 h) Reactants->Reflux TLC 3. Monitor Reaction by TLC Reflux->TLC Workup 4. Cool and Neutralize with NaHCO₃ TLC->Workup Reaction Complete Extraction 5. Extract with Ethyl Acetate Workup->Extraction Purification 6. Dry, Concentrate, and Purify (Chromatography/Recrystallization) Extraction->Purification Product Pure Thiazole Derivative Purification->Product End End Product->End

References

Application Notes and Protocols: Methyl 3-bromo-2-oxobutanoate as a Versatile Building Block for Beta-Secretase (BACE1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by beta-secretase (BACE1). As a rate-limiting enzyme in Aβ production, BACE1 has emerged as a prime therapeutic target for the development of disease-modifying therapies for AD. This document provides detailed application notes and protocols on the use of methyl 3-bromo-2-oxobutanoate, a key chemical building block, in the synthesis of potential BACE1 inhibitors. The focus is on the synthesis of thiazole-based compounds, a class of molecules that has shown promise in BACE1 inhibition.

Beta-Secretase (BACE1) Signaling Pathway

The amyloidogenic pathway, which leads to the production of neurotoxic Aβ peptides, is initiated by the cleavage of APP by BACE1. This is followed by a subsequent cleavage by γ-secretase. Inhibition of BACE1 is a primary strategy to reduce the formation of Aβ plaques.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage CTF_beta C99 fragment APP->CTF_beta BACE1 cleavage BACE1 β-secretase (BACE1) gamma_secretase γ-secretase A_beta Amyloid-β (Aβ) CTF_beta->A_beta γ-secretase cleavage Plaques Amyloid Plaques A_beta->Plaques Aggregation

BACE1-mediated cleavage of APP.

This compound in the Synthesis of Thiazole-Based BACE1 Inhibitors

This compound is a versatile α-haloketoester that serves as a key starting material for the synthesis of various heterocyclic compounds. Of particular interest is its application in the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. Thiazole derivatives have been extensively explored as potential BACE1 inhibitors due to their ability to interact with the active site of the enzyme.

The reaction of this compound with a thioamide, such as thiourea, leads to the formation of a 2-aminothiazole derivative. This core structure can be further functionalized to enhance its binding affinity and selectivity for BACE1.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-4-methyl-5-acetylthiazole-5-carboxylate (A Key Thiazole Building Block)

This protocol describes the synthesis of a key aminothiazole intermediate from this compound using the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure methyl 2-amino-4-methyl-5-acetylthiazole-5-carboxylate.

Synthesis_Workflow Start Dissolve this compound and Thiourea in Ethanol React Reflux for 4-6 hours Start->React Monitor Monitor by TLC React->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Product (Filtration or Concentration) Cool->Isolate Purify Purify by Recrystallization Isolate->Purify Product Methyl 2-amino-4-methyl- 5-acetylthiazole-5-carboxylate Purify->Product

Workflow for thiazole synthesis.
Protocol 2: General Procedure for BACE1 Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against BACE1 using a fluorescence resonance energy transfer (FRET) assay.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., based on the "Swedish" APP mutation)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well black microplate, add the assay buffer.

  • Add the test compound solution to the wells.

  • Add the BACE1 enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the BACE1 substrate solution to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Calculate the rate of substrate cleavage for each compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Data Presentation: BACE1 Inhibitory Activity of Thiazole Derivatives

While the direct BACE1 inhibitory activity of the product from Protocol 1 is yet to be reported, numerous studies have demonstrated the potential of other thiazole-based compounds as BACE1 inhibitors. The following table summarizes the IC50 values of some representative thiazole derivatives against BACE1 from the literature. This data highlights the therapeutic potential of this class of compounds.

Compound ClassRepresentative StructureBACE1 IC50 (nM)Reference
AminothiazolesVaries9 - 400[1]
BenzothiazolesVaries121.65[2]
ThiazolidinonesVaries21,490 - 35,290[1]

Note: The inhibitory activities are highly dependent on the specific substitutions on the thiazole core. The data presented is for illustrative purposes to showcase the potential of the thiazole scaffold.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of 2-aminothiazole derivatives through the Hantzsch thiazole synthesis. These thiazole-containing molecules represent a promising class of compounds for the development of novel BACE1 inhibitors for the treatment of Alzheimer's disease. The provided protocols offer a foundational approach for the synthesis and evaluation of such compounds, encouraging further research and optimization in this critical area of drug discovery.

References

Application Notes and Protocols for Reactions with 2-amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-5-chloropyridine is a versatile bifunctional building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a nucleophilic amino group and a halogenated pyridine ring, which allows for a variety of chemical transformations. The pyridine nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic aromatic substitution, while the chlorine atom at the 5-position and the amino group at the 2-position serve as key handles for cross-coupling and derivatization reactions, respectively. This document provides detailed experimental protocols for several common and synthetically useful reactions involving 2-amino-5-chloropyridine, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and N-acylation.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, and 2-amino-5-chloropyridine is an excellent substrate for these transformations. The chlorine atom can be readily displaced to introduce a variety of substituents, leading to the synthesis of complex molecules with potential biological activity.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between 2-amino-5-chloropyridine and a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with a less reactive chloro-substituent.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-amino-5-chloropyridine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like SPhos (4 mol%) or XPhos (4 mol%), and a base such as K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 eq.) or Cs₂CO₃ (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous and degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio), via syringe.

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012-18Good to Excellent
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O11012-24High
3Pyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O10018High
43,5-Dimethylphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9016Good

Yields are generalized based on typical outcomes for similar substrates and may require optimization for specific cases.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 2-amino-5-chloropyridine Arylboronic acid Pd Catalyst & Ligand Base inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-110°C) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor quench Cool & Quench (Dilute with EtOAc, wash with H₂O) monitor->quench extract Extract & Dry Organic Layer quench->extract purify Purify by Column Chromatography extract->purify product product purify->product Final Product

General experimental workflow for Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine.[2] This reaction is particularly valuable for synthesizing substituted aminopyridines, which are prevalent in many biologically active molecules. The reaction conditions, especially the choice of ligand and base, are critical to achieve a successful coupling.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq. or NaOtBu, 1.4 eq.).

  • Reactant Addition: Add 2-amino-5-chloropyridine (1.0 eq.) and the desired amine (1.2-1.5 eq.).

  • Solvent Addition: Remove the tube from the glovebox and add an anhydrous solvent, such as toluene or 1,4-dioxane, under a positive pressure of inert gas.

  • Reaction Execution: Seal the tube and heat the reaction mixture to a temperature between 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11012-24Good to Excellent
2MorpholinePd(OAc)₂ / BINAPNaOtBuToluene1008-16High
3BenzylaminePd₂(dba)₃ / XPhosK₂CO₃Dioxane10012-24Good
4N-MethylanilinePd(OAc)₂ / RuPhosNaOtBuToluene11012-18High

Yields are generalized based on typical outcomes for similar substrates and may require optimization for specific cases.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: Pd Source & Ligand Base reactants Add: 2-amino-5-chloropyridine Amine reagents->reactants solvent Add Anhydrous Solvent reactants->solvent heat Heat & Stir (100-110°C) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor quench Cool & Quench (aq. NH₄Cl) monitor->quench extract Extract & Dry Organic Layer quench->extract purify Purify by Column Chromatography extract->purify product product purify->product Final Product

General experimental workflow for Buchwald-Hartwig amination.
C. Sonogashira Coupling

The Sonogashira coupling reaction is an effective method for the formation of a C-C bond between an aryl halide and a terminal alkyne.[4] This reaction provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis.

Experimental Protocol: Sonogashira Coupling of 2-amino-5-chloropyridine with Phenylacetylene [5]

  • Reaction Setup: To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) under a nitrogen atmosphere.

  • Solvent Addition: Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Reactant Addition: Add 2-amino-5-chloropyridine (0.5 mmol, assumed for this specific protocol based on the analog) and phenylacetylene (0.6 mmol).

  • Reaction Execution: Heat the reaction mixture at 100 °C for 3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, pour the mixture into a saturated aqueous sodium chloride solution (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum. The residue is then purified by column chromatography to yield the desired product.

Data Presentation: Sonogashira Coupling of 2-amino-halo-pyridines with Terminal Alkynes [5]

EntryHalopyridineAlkyneProductYield (%)
12-amino-3-bromo-5-chloropyridinePhenylacetylene3-Phenylethynyl-2-amino-5-chloropyridine89
22-amino-3-bromopyridinePhenylacetylene3-Phenylethynyl-2-aminopyridine92
32-amino-3-bromopyridine1-Heptyne3-(Hept-1-yn-1-yl)-2-aminopyridine96
42-amino-3-bromo-5-methylpyridine4-Propylphenylacetylene3-(4-Propylphenylethynyl)-2-amino-5-methylpyridine85

Note: The table presents data for closely related 2-amino-halopyridines to demonstrate the scope of the reaction.

Sonogashira_Workflow cluster_prep Preparation (N₂ Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification catalysts Combine Catalysts: Pd(CF₃COO)₂ PPh₃, CuI in DMF reactants Add: 2-amino-5-chloropyridine Terminal Alkyne catalysts->reactants heat Heat & Stir (100°C) reactants->heat monitor Monitor by TLC heat->monitor quench Pour into aq. NaCl & Extract with EtOAc monitor->quench dry Dry & Concentrate Organic Layer quench->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product

General experimental workflow for Sonogashira coupling.

II. N-Acylation of the Amino Group

The amino group of 2-amino-5-chloropyridine can be readily acylated to form the corresponding amide. This is a common transformation to protect the amino group or to introduce functional handles for further derivatization.

Experimental Protocol: N-Acetylation of 2-amino-5-chloropyridine

This protocol is adapted from a general procedure for the acetylation of aminopyridines.[6][7]

  • Reaction Setup: Dissolve 2-amino-5-chloropyridine (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5-2.0 eq.) dropwise to the stirred solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding methanol. Co-evaporate the reaction mixture with toluene to remove pyridine. Dilute the residue with dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acetylated product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation: Representative N-Acylation Reaction

EntryAcylating AgentSolventCatalystTempTime (h)Yield (%)
1Acetic AnhydridePyridineDMAP (cat.)0 °C to RT2-4>90

Yield is generalized based on typical outcomes for acylation of aminopyridines.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 2-amino-5-chloropyridine in Solvent cool Cool to 0°C dissolve->cool add_reagent Add Acetic Anhydride (and optional DMAP) cool->add_reagent stir Stir at RT add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench with MeOH & Concentrate monitor->quench extract Dilute & Wash (Acid, Base, Brine) quench->extract purify Dry, Concentrate & Purify if needed extract->purify product product purify->product Final Product

General experimental workflow for N-acylation.

References

Application Notes and Protocols: Synthesis of Methyl 3-bromo-2-oxobutanoate using Copper(II) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2-oxobutanoate is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The introduction of a bromine atom at the α-position to a carbonyl group provides a reactive handle for various nucleophilic substitution and cross-coupling reactions, enabling the construction of more complex molecular architectures. Copper(II) bromide (CuBr₂) has emerged as an effective and selective reagent for the α-bromination of ketones and related carbonyl compounds.[1][2][3] This method offers an alternative to the use of elemental bromine, which can be hazardous and less selective.

This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound from Methyl 2-oxobutanoate using copper(II) bromide.

Reaction Scheme

The overall reaction for the α-bromination of Methyl 2-oxobutanoate using copper(II) bromide is depicted below:

Methyl 2-oxobutanoate + 2 CuBr₂ → this compound + 2 CuBr + HBr

The reaction proceeds via the formation of a copper enolate, which is subsequently brominated.

Data Presentation

While a specific literature source detailing the quantitative data for the synthesis of this compound using copper(II) bromide was not identified, the following table provides expected ranges for key reaction parameters based on analogous brominations of ketones and β-keto esters.[1][4][5] For comparison, data for the synthesis of the analogous ethyl ester using molecular bromine is also presented.[5]

ParameterThis compound (with CuBr₂) (Expected)Ethyl 3-bromo-2-oxobutanoate (with Br₂)[5]
Starting Material Methyl 2-oxobutanoateEthyl 2-oxobutanoate
Brominating Agent Copper(II) Bromide (CuBr₂)Bromine (Br₂)
Stoichiometry (Brominating Agent) 2.0 - 2.2 equivalents1.0 equivalent
Solvent Chloroform/Ethyl Acetate or AcetonitrileDichloromethane
Reaction Temperature Reflux5 °C to Room Temperature
Reaction Time 1 - 4 hours18 hours
Yield 70 - 90% (projected)97%
Purity >95% (after purification)Not specified

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound using copper(II) bromide.

Materials:

  • Methyl 2-oxobutanoate (C₅H₈O₃)

  • Copper(II) Bromide (CuBr₂), anhydrous

  • Ethyl Acetate, anhydrous

  • Chloroform, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(II) bromide (2.0 eq).

  • Solvent Addition: Add a 1:1 mixture of anhydrous ethyl acetate and anhydrous chloroform to the flask to create a suspension.

  • Addition of Starting Material: To the stirring suspension, add Methyl 2-oxobutanoate (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction. The color of the reaction mixture will likely change from the deep color of CuBr₂ to the pale color of CuBr.

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Filter the mixture to remove the precipitated copper(I) bromide. Wash the solid with a small amount of ethyl acetate. c. Transfer the filtrate to a separatory funnel. d. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HBr formed) and then with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter to remove the drying agent.

  • Purification: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. b. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • Copper(II) bromide is harmful if swallowed and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • The product, this compound, is expected to be a lachrymator and skin irritant. Handle with care.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Add CuBr₂ to Flask add_solvent 2. Add Ethyl Acetate/ Chloroform start->add_solvent add_reactant 3. Add Methyl 2-oxobutanoate add_solvent->add_reactant reflux 4. Reflux (1-4h) add_reactant->reflux cool 5. Cool to RT reflux->cool filter 6. Filter CuBr cool->filter wash_org 7. Wash Organic Layer (NaHCO₃, Brine) filter->wash_org dry_org 8. Dry Organic Layer (Na₂SO₄) wash_org->dry_org concentrate 9. Concentrate dry_org->concentrate purify 10. Purify (Distillation/ Chromatography) concentrate->purify product Methyl 3-bromo- 2-oxobutanoate purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of PET and SPECT Imaging Agent Precursors Using Methyl 3-bromo-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Methyl 3-bromo-2-oxobutanoate is a versatile bifunctional reagent that serves as a key building block in the synthesis of complex heterocyclic scaffolds. Its α-bromo-β-ketoester functionality allows for sequential or one-pot reactions to construct various ring systems. In the context of nuclear medicine, this reagent is particularly valuable for synthesizing the core structures of precursors intended for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging agents.

While not typically used in the final radiolabeling step itself, this compound is instrumental in creating larger molecules that are subsequently labeled with a radionuclide. For instance, it has been successfully employed in the S-alkylation of mercaptopyrimidines followed by intramolecular cyclization to yield thieno[2,3-d]pyrimidinedione cores. These cores are central to the design of inhibitors for biological targets such as Monocarboxylate Transporters (MCTs) and Poly(ADP-ribose) polymerase-1 (PARP-1), both of which are significant targets in oncology and neuroscience. The resulting precursor molecules are designed to include a suitable functional group elsewhere in the structure (e.g., a nitro- or trimethylstannyl-substituted aromatic ring) to facilitate the introduction of a positron-emitting (like ¹⁸F) or gamma-emitting (like ¹²³I) isotope in a later radiochemical step.

This document provides detailed protocols for the synthesis of a heterocyclic precursor using this compound and a general procedure for its subsequent radiolabeling to produce a PET imaging agent.

Data Presentation

Table 1: Precursors Synthesized Using this compound and Their Intended Imaging Applications

Precursor Core StructureStarting MaterialsTargetPotential Imaging ApplicationReference
Thieno[2,3-d]pyrimidinedione1-Isobutyl-6-mercapto-3-methyl-2,4-(1H,3H)-pyrimidinedione, this compoundMonocarboxylate Transporters (MCT 1 & 2)Oncology, Neuroimaging (e.g., Epilepsy)[1]
ThiazoleMorpholine-4-carbothioamide, this compoundJanus Kinase 2 (JAK2)Myeloproliferative Neoplasms[2]
Imidazo[2,1-b]thiazole5-Fluoropyridin-2-amine, this compoundPhosphoinositide 3-kinase (PI3K)Oncology[3]

Table 2: Representative Data for a General [¹⁸F]-Fluorination Radiolabeling Protocol

ParameterTypical ValueMethod of Determination
Radiochemical Yield (Decay-Corrected)25 - 50%Radio-TLC / Radio-HPLC
Radiochemical Purity> 98%Radio-HPLC
Molar Activity (at end of synthesis)40 - 150 GBq/µmol (1.1 - 4.1 Ci/µmol)HPLC with UV and radiation detectors
Total Synthesis Time45 - 60 minutesStopwatch

Experimental Protocols

Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidinedione Precursor

This protocol describes the synthesis of a thienopyrimidinedione core structure, a common precursor for MCT imaging agents, via S-alkylation and cyclization.

Materials:

  • 1-Isobutyl-6-mercapto-3-methyl-2,4-(1H,3H)-pyrimidinedione

  • This compound

  • Methanol (Anhydrous)

  • Sodium Methoxide (25% solution in Methanol)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexane solvent system

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-isobutyl-6-mercapto-3-methyl-2,4-(1H,3H)-pyrimidinedione (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous methanol (20 mL).

  • S-Alkylation: To the stirred solution, add this compound (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting mercaptopyrimidine is consumed.

  • Cyclization: Add sodium methoxide solution (2.0 eq) to the reaction mixture. Heat the mixture to reflux (approx. 65°C) and stir for 4 hours. The cyclization reaction should be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it in vacuo to remove the methanol.

    • Redissolve the residue in dichloromethane (30 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure thienopyrimidinedione precursor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: General Protocol for Radiolabeling of an Aromatic Precursor with [¹⁸F]-Fluoride

This protocol describes a general method for the nucleophilic aromatic substitution of a nitro-functionalized precursor (synthesized in a manner similar to Protocol 1, but with an appropriate aromatic moiety) to produce an ¹⁸F-labeled PET tracer.

Pre-requisites:

  • The precursor must contain an aromatic ring activated for nucleophilic substitution (e.g., with a nitro group positioned ortho or para to the leaving group).

  • All procedures must be carried out in a shielded hot cell with appropriate remote handling equipment.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃) solution

  • Acetonitrile (Anhydrous, degassed)

  • Precursor (e.g., nitro-substituted thienopyrimidinedione)

  • C18 Sep-Pak cartridge

  • Water for injection

  • Ethanol, USP

  • Sterile filter (0.22 µm)

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Pass the aqueous [¹⁸F]Fluoride solution through an anion exchange cartridge to trap the [¹⁸F]F⁻.

    • Elute the [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL acetonitrile) and K₂CO₃ (1 mg in 0.1 mL water).

    • Azeotropically dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen at 110°C until all solvent is removed. Repeat with two additions of anhydrous acetonitrile (2 x 1 mL).

  • Radiolabeling Reaction:

    • Dissolve the precursor (2-5 mg) in anhydrous, degassed acetonitrile or DMSO (0.5 - 1.0 mL).

    • Add the precursor solution to the dried [¹⁸F]F⁻ complex.

    • Seal the reaction vessel and heat at 120-150°C for 10-20 minutes.

  • Purification:

    • Cool the reaction vessel and dilute the mixture with water (5 mL).

    • Pass the diluted reaction mixture through a C18 Sep-Pak cartridge to trap the crude radiolabeled product and unreacted precursor.

    • Wash the cartridge with water (10 mL) to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the desired product from the cartridge with ethanol or acetonitrile.

    • Further purify the product using semi-preparative HPLC.

  • Formulation:

    • Collect the HPLC fraction containing the purified radiotracer.

    • Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.

    • Formulate the final product in a suitable vehicle for injection (e.g., sterile saline with a small percentage of ethanol).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Quality Control: Perform quality control tests including radiochemical purity (radio-HPLC), identity, pH, and sterility before use.

Visualizations

G cluster_0 Protocol 1: Precursor Synthesis A 1. Dissolve Mercaptopyrimidine in Methanol B 2. Add this compound (S-Alkylation) A->B C 3. Stir at RT for 12h (Monitor by TLC) B->C D 4. Add NaOMe & Reflux (Cyclization) C->D E 5. Concentrate in vacuo D->E F 6. Liquid-Liquid Extraction (DCM/Water/NaHCO3) E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Final Precursor (NMR, MS) H->I

Caption: Workflow for the synthesis of a thienopyrimidinedione precursor.

G cluster_1 Protocol 2: [¹⁸F]-Radiolabeling J 1. Trap & Dry [¹⁸F]Fluoride with K₂₂₂/K₂CO₃ K 2. Add Aromatic Precursor in Anhydrous Solvent J->K L 3. Heat Reaction Vessel (120-150°C, 10-20 min) K->L M 4. Quench & Dilute Reaction L->M N 5. Solid-Phase Extraction (C18 Sep-Pak) M->N O 6. Purify by Semi-Prep HPLC N->O P 7. Formulate for Injection O->P Q 8. Final Quality Control P->Q

Caption: General workflow for the radiolabeling of a precursor with [¹⁸F].

G cluster_2 Context: MCT-1 in Cancer Metabolism Tumor Highly Glycolytic Tumor Cell Lactate Lactate Tumor->Lactate produces excess MCT1 MCT-1 Transporter Lactate->MCT1 is exported by PET PET Scanner (Detects Signal) MCT1->PET signal from bound agent is detected by ImagingAgent [¹⁸F]-MCT1 Inhibitor (Imaging Agent) ImagingAgent->MCT1 binds to & blocks

Caption: Role of MCT-1 in cancer and its visualization with a PET agent.

References

Troubleshooting & Optimization

"purification of Methyl 3-bromo-2-oxobutanoate by column chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Methyl 3-bromo-2-oxobutanoate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard flash-grade silica gel is the most commonly used stationary phase for the purification of α-keto esters like this compound. However, this compound can be sensitive to the acidic nature of silica gel, which may cause degradation.[1] If compound instability is observed, using deactivated (neutralized) silica gel or an alternative stationary phase like neutral alumina can be considered.[2][3]

Q2: Which eluent systems are most effective for separating this compound?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or diethyl ether is typically effective.[3][4] A good starting point is a low percentage of ethyl acetate in hexanes (e.g., 5-10%), with the polarity gradually increased based on Thin Layer Chromatography (TLC) analysis.[2][4] The goal is to achieve an Rf value of approximately 0.2-0.4 for the desired product to ensure optimal separation.[3]

Q3: My compound, this compound, appears to be decomposing on the silica gel column. What can I do?

A3: Decomposition on silica gel is a known issue for sensitive compounds, potentially due to the acidic nature of the stationary phase.[1][5] To mitigate this, you can try the following:

  • Deactivate the Silica Gel: Before packing the column, treat the silica gel with a base, such as triethylamine (a small percentage, e.g., 1%, in your eluent), and then flush the column thoroughly with the initial mobile phase before loading your sample.[5]

  • Minimize Residence Time: Use flash chromatography with applied pressure to speed up the elution process, reducing the contact time between your compound and the silica.

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral alumina.[3]

Q4: I am observing significant band tailing during elution. What is the cause and how can I fix it?

A4: Band tailing can occur for several reasons, including interactions with the stationary phase, overloading the column, or running the column too slowly.[1][6] For α-keto esters, interactions with acidic sites on the silica gel can be a primary cause. Increasing the polarity of the eluent once the product begins to elute can help push the compound off the column more quickly and reduce tailing.[1] Ensure the column is not overloaded with crude material, as this leads to broad bands and poor separation.[6]

Q5: What are the common impurities found with this compound and how can I separate them?

A5: Common impurities may include unreacted starting materials (e.g., methyl 2-oxobutanoate), di-brominated byproducts, or decomposition products. Separation is typically achieved by carefully selecting the eluent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective in resolving compounds with close Rf values.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product does not elute from the column. The eluent system is not polar enough to move the compound.[3]Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent mixture. Monitor the elution with TLC.
Product elutes too quickly (with the solvent front). The eluent system is too polar.[1] The sample was dissolved in a very strong solvent for loading.[8]Decrease the polarity of the eluent system. If wet-loading, dissolve the sample in the minimum amount of the mobile phase or a slightly less polar solvent. Consider dry-loading the sample.
Poor separation between the product and an impurity. The chosen eluent system has poor selectivity for the two compounds. The column was overloaded with the crude sample.[6] The column was packed improperly, leading to channeling.Test a variety of solvent systems with different polarities and solvent selectivities (e.g., replace ethyl acetate with diethyl ether or dichloromethane).[9] Reduce the amount of crude material loaded onto the column. Repack the column carefully, ensuring a homogenous and evenly packed bed.
All collected fractions are mixed. The compound is degrading on the column during elution, creating a continuous stream of product and degradation product.[1]Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting (2D TLC).[1] If unstable, consider deactivating the silica or using an alternative stationary phase like alumina.
Solvent flow stops or slows down significantly. The compound or an impurity may have crystallized at the top of the column.[1] Fine particles are clogging the column frit.If crystallization occurs, you may need to unpack the column and recover the sample by filtration.[1] Ensure your crude sample is filtered before loading to remove any particulate matter.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a system that provides an Rf value of ~0.2-0.4 for the target compound.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into a glass column with the stopcock closed.

    • Open the stopcock to allow the solvent to drain, tapping the column gently to ensure the silica settles into a uniform bed without air bubbles. Add more eluent as needed to prevent the silica from running dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution:

    • Gently add the eluent to the top of the column, taking care not to disturb the sample layer.

    • Apply gentle pressure to the top of the column (using a pump or bulb) to begin the elution (flash chromatography).

    • Collect fractions in an ordered array of test tubes or flasks.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recommended Eluent Systems and Typical Rf Values

Eluent System (v/v)Typical Rf RangeNotes
Hexane / Ethyl Acetate (95:5 to 80:20)0.2 - 0.4A standard and effective system for α-keto esters.[3][10] Adjust the ratio based on TLC analysis.
Hexane / Diethyl Ether (90:10 to 70:30)0.2 - 0.4A good alternative to ethyl acetate; can offer different selectivity.[4]
Dichloromethane / Hexane (50:50 to 80:20)0.2 - 0.4Useful if the compound has poor solubility in hexane-based systems.[4]

Table 2: Typical Column Chromatography Parameters

ParameterGuideline
Stationary Phase Flash Silica Gel (40-63 µm)
Amount of Silica 50-100 times the weight of the crude sample
Column Diameter Select based on the amount of sample to be purified
Sample Loading Dry loading is preferred to ensure sharp bands
Elution Mode Isocratic or Gradient (start low polarity, gradually increase)

Visualizations

G Workflow for Purification of this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Analysis to Determine Eluent System crude->tlc pack Pack Column with Silica Gel Slurry tlc->pack load Load Sample (Dry Loading) pack->load elute Elute with Solvent (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Solvent Evaporation combine->evap product Pure Product evap->product

Caption: Experimental workflow for column chromatography purification.

G Troubleshooting Poor Separation start Poor Separation Observed overload Was the column overloaded? start->overload stability Is the compound stable on silica? (2D TLC) overload->stability No sol_reduce Reduce sample load overload->sol_reduce Yes eluent Is Rf separation >0.1 on TLC? stability->eluent Yes sol_deactivate Use deactivated silica or alumina stability->sol_deactivate No sol_gradient Run a shallow gradient eluent->sol_gradient Yes sol_solvent Test new solvent systems (e.g., Ether/Hex) eluent->sol_solvent No err_overload Overloading causes band broadening sol_reduce->err_overload err_stable Decomposition on column sol_deactivate->err_stable err_eluent Poor eluent selectivity sol_solvent->err_eluent

Caption: Decision tree for troubleshooting poor separation issues.

References

Technical Support Center: Optimizing Syntheses with Methyl 3-bromo-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3-bromo-2-oxobutanoate. The information is designed to help resolve common issues encountered during synthesis and optimize reaction conditions for desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbon bearing the bromine atom (α-carbon) and the carbonyl carbon of the ketone. The presence of the adjacent electron-withdrawing carbonyl group enhances the reactivity of the α-carbon towards nucleophilic substitution.

Q2: What are the most common applications of this compound in synthesis?

A2: This reagent is a versatile building block, frequently used in the synthesis of various heterocyclic compounds. A notable application is the Hantzsch thiazole synthesis, where it reacts with thioamides to form aminothiazole derivatives. It is also utilized in alkylation reactions with a variety of nucleophiles, including amines, indoles, and azide ions, to introduce the methyl 2-oxobutanoate moiety into a target molecule.

Q3: How should this compound be stored?

A3: Due to its reactivity and potential for degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and decomposition.

Q4: What are the main competing reactions to consider when using this compound?

A4: The primary competing reactions include:

  • Elimination (E2): Particularly with strong, sterically hindered bases, an elimination reaction can occur to form an α,β-unsaturated ketone.

  • Favorskii Rearrangement: In the presence of a base, the molecule can undergo rearrangement to form a cyclopropanone intermediate, which then leads to carboxylic acid derivatives (esters or amides depending on the nucleophile). This is a significant side reaction to consider, especially with alkoxide bases.[1][2]

  • Over-alkylation: When reacting with primary or secondary amines, there is a risk of multiple alkylations on the nitrogen atom.

Troubleshooting Guide

This guide addresses common problems encountered in reactions involving this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Low product yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK reagent_issue Use purified/fresh reagents. Verify stoichiometry. check_reagents->reagent_issue check_base Assess Base Choice and Strength check_conditions->check_base Conditions Appear Correct conditions_issue Optimize temperature and time. Screen alternative solvents. check_conditions->conditions_issue side_reactions Investigate for Side Products (TLC, LC-MS, NMR) check_base->side_reactions Base is Appropriate base_issue Use a weaker/non-nucleophilic base. Ensure anhydrous conditions. check_base->base_issue check_workup Review Workup and Purification Procedure product_instability Consider Product Instability check_workup->product_instability Workup is Sound workup_issue Adjust pH during extraction. Use alternative purification method. check_workup->workup_issue side_reactions->check_workup No Obvious Side Products side_reaction_issue Modify conditions to disfavor side reactions (see Issue 2). side_reactions->side_reaction_issue end Optimized Conditions product_instability->end Product is Stable instability_issue Use milder workup conditions. Characterize product immediately. product_instability->instability_issue

Caption: A logical workflow for troubleshooting low reaction yields.

Table 1: Troubleshooting Low Yield

Potential Cause Recommended Solution
Degraded Reagent Use freshly opened or purified this compound. Ensure other reagents (e.g., nucleophiles, solvents) are pure and anhydrous.
Incorrect Stoichiometry Carefully verify the molar ratios of all reactants. For simple alkylations, a 1:1 to 1:1.2 ratio of nucleophile to electrophile is common.
Suboptimal Temperature If no reaction occurs, try gradually increasing the temperature. If decomposition is observed, lower the temperature. For S\N2 reactions, room temperature to gentle heating (40-60 °C) is a good starting point.
Inappropriate Solvent For S\N2 reactions, polar aprotic solvents like DMF, acetonitrile, or acetone are generally preferred as they solvate the cation but not the nucleophile.
Weak Nucleophile If the nucleophile is weak, a stronger base may be needed to deprotonate it, or a more forcing reaction condition (higher temperature, longer time) may be required.
Product Loss During Workup The product may be water-soluble or volatile. Adjust the pH of the aqueous layer during extraction to ensure the product is in a neutral state. Use care during solvent removal.
Issue 2: Formation of Significant Side Products

The presence of multiple spots on a TLC plate or unexpected peaks in NMR or LC-MS indicates the formation of side products.

Competing Reaction Pathways

competing_reactions cluster_paths Reaction Pathways start This compound + Nucleophile/Base sn2 SN2 Pathway (Desired Substitution) start->sn2 Weakly basic, good nucleophile e2 E2 Pathway (Elimination) start->e2 Strong, bulky base favorskii Favorskii Rearrangement start->favorskii Strong base (e.g., alkoxide) product product sn2->product Desired Product side_product1 side_product1 e2->side_product1 Unsaturated Ketone side_product2 side_product2 favorskii->side_product2 Carboxylic Acid Derivative

Caption: Competing reaction pathways for this compound.

Table 2: Troubleshooting Side Product Formation

Observed Side Product Potential Cause Recommended Solution
α,β-Unsaturated Ketone E2 Elimination: A strong or sterically hindered base was used.Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Et₃N). Lower the reaction temperature.
Rearranged Ester/Amide Favorskii Rearrangement: A strong base, particularly an alkoxide, was used.[1][3]Use a non-alkoxide base if possible. If an alkoxide is necessary, use lower temperatures and carefully control stoichiometry.
Di- or Poly-alkylated Product Over-alkylation of Nucleophile: Common with primary/secondary amines. The initially formed product is more nucleophilic than the starting amine.Use a larger excess of the starting amine to favor mono-alkylation. Add the electrophile slowly to the amine solution. Consider protecting the amine if possible.
Starting Material Unchanged See Issue 1. Refer to the troubleshooting guide for low yield.
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Table 3: Purification Troubleshooting

Problem Potential Cause Recommended Solution
Product is an oil and difficult to handle The product may not be crystalline at room temperature.Purify by column chromatography. If the product is thermally stable, consider distillation under reduced pressure.
Co-elution with starting material/impurities Similar polarities of the product and impurities.Screen different solvent systems for column chromatography to achieve better separation. Consider derivatizing the product or impurity to alter its polarity before purification.
Product decomposes on silica gel The product may be sensitive to the acidic nature of silica gel.Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
Difficulty removing solvent (e.g., DMF) High boiling point of the solvent.After the reaction, dilute the mixture with a large volume of water and extract the product with a lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer multiple times with brine to remove residual DMF.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. Optimization will be required for specific substrates.

Protocol 1: General N-Alkylation of Amines

This protocol is a starting point for the reaction of this compound with a primary or secondary amine.

  • Reaction Setup: In a round-bottom flask, dissolve the amine (2-3 equivalents for mono-alkylation) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, approx. 0.1-0.5 M).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2 equivalents).

  • Electrophile Addition: Slowly add a solution of this compound (1 equivalent) in the same solvent to the amine mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off any solids. If DMF was used, dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Hantzsch-type Thiazole Synthesis

This protocol describes the synthesis of a 2-aminothiazole derivative.

  • Reaction Setup: In a round-bottom flask, dissolve the thioamide (e.g., thiourea, 1 equivalent) in a suitable solvent such as ethanol or dioxane.

  • Electrophile Addition: Add this compound (1 equivalent) to the solution.

  • Reaction: Reflux the mixture until the starting materials are consumed, as monitored by TLC. The product may precipitate from the reaction mixture upon cooling.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration and wash with cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). If necessary, basify the reaction mixture with a solution of sodium bicarbonate before extraction with an organic solvent.

Table 4: Example Reaction Conditions for Analogs

The following table provides examples of reaction conditions for compounds structurally similar to this compound, which can serve as a starting point for optimization.

Reaction Type Electrophile Nucleophile/Reagents Solvent Conditions Yield Reference
Thiazole SynthesisEthyl 2-chloro-3-oxobutanoateThiourea derivativeMethanolRefluxGood[4]
Thiazole Synthesis2-BromoacetophenoneThioureaAcetoneRefluxNot specified[5]
N-AlkylationEthyl bromoacetateTrioctylamineAcetonitrile60 °C, 24h-[6]
Azide SubstitutionMethyl bromoacetateSodium azideMethanol/WaterReflux, 2h89-90%[7]
Indole Alkylationα-Bromo esterIndole, Pd catalystToluene80 °C, 15hGood[8]

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only and should be adapted to specific experimental requirements. All reactions should be performed by qualified individuals in a well-equipped laboratory, following all necessary safety precautions.

References

"common side products in the synthesis of Methyl 3-bromo-2-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 3-bromo-2-oxobutanoate.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis.

Problem 1: Low Yield of the Desired Product

Potential CauseRecommended Solution
Incomplete Reaction - Ensure the reaction is stirred for a sufficient amount of time (e.g., 18 hours).[1] - Monitor the reaction progress using TLC or NMR spectroscopy.
Loss of Product During Work-up - Be cautious during the aqueous wash steps to avoid vigorous shaking that can lead to emulsion formation. - Ensure the organic layer is thoroughly dried before solvent evaporation, as residual water can affect subsequent purification steps.
Side Reactions - Strictly control the reaction temperature, keeping it low (e.g., 0-5 °C) during the bromine addition.[1][2] - Add the bromine dropwise and slowly to minimize localized high concentrations of the brominating agent.[2]
Volatilization of Product - If purifying by distillation, use a vacuum to lower the boiling point and minimize thermal decomposition.

Problem 2: Presence of Significant Impurities in the Final Product

Potential CauseRecommended Solution
Formation of Di-brominated Side Products - Use a stoichiometric amount of bromine. An excess of bromine can lead to the formation of di-brominated species.
Formation of Isomeric Byproducts - Maintain a low and controlled temperature during the reaction. Higher temperatures can favor the formation of the kinetic (less stable) isomer.[2] - The desired 3-bromo isomer is generally the thermodynamically more stable product. Allowing the reaction to stir for a sufficient time at a controlled temperature can help maximize its formation.
Presence of Starting Material - Ensure complete addition of the brominating agent. - Check the purity of the starting methyl 2-oxobutanoate.
Formation of α-bromo dimethyl ketal - If using methanol as a solvent, ensure a hydrolysis step (e.g., stirring with water overnight) is included in the work-up to convert the ketal back to the ketone.[2] - To avoid this side product, consider using a non-protic solvent such as dichloromethane.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most common side products are:

  • Di-brominated products: Such as Methyl 3,3-dibromo-2-oxobutanoate. This arises from the reaction of the desired product with excess bromine.

  • Isomeric monobrominated products: While the desired product is this compound, the formation of Methyl 4-bromo-3-oxobutanoate is a possibility, although generally in smaller amounts under thermodynamic control.

  • Unreacted starting material: Incomplete reaction will leave residual Methyl 2-oxobutanoate.

  • α-bromo dimethyl ketal: If methanol is used as the solvent, the ketone can react to form a ketal.[2]

Q2: How can I minimize the formation of these side products?

To minimize side product formation:

  • Control the stoichiometry: Use a 1:1 molar ratio of methyl 2-oxobutanoate to bromine.

  • Control the temperature: Maintain a low temperature (0-5 °C) during the addition of bromine to enhance selectivity.[1][2]

  • Slow addition of bromine: Add the bromine dropwise and with efficient stirring to avoid localized high concentrations.[2]

  • Choice of solvent: Using a non-protic solvent like dichloromethane can prevent the formation of ketal byproducts.[1]

Q3: What is the best method for purifying the crude product?

A typical purification protocol involves:

  • Aqueous Work-up: After the reaction is complete, quench the reaction with a reducing agent like sodium thiosulfate to remove any unreacted bromine. Then, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the HBr formed during the reaction, followed by a wash with brine.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Distillation or Chromatography: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Q4: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the characteristic carbonyl stretches of the ketone and ester functional groups.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure for the ethyl ester)[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2-oxobutanoate (1 equivalent) in dichloromethane. Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in dichloromethane to the cooled solution of the starting material over a period of 1-2 hours. Maintain the temperature between 0-5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography (e.g., using a hexane/ethyl acetate gradient on silica gel) to yield pure this compound.

Visualizations

Synthesis_Pathway Methyl 2-oxobutanoate Methyl 2-oxobutanoate This compound This compound Methyl 2-oxobutanoate->this compound Br2, CH2Cl2, 0-5 °C

Caption: Main synthetic route to this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Methyl 2-oxobutanoate Methyl 2-oxobutanoate This compound This compound Methyl 2-oxobutanoate->this compound Br2 Isomeric Product Isomeric Product Methyl 2-oxobutanoate->Isomeric Product Br2 (kinetic control) Di-brominated Product Di-brominated Product This compound->Di-brominated Product Excess Br2

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow start Start Synthesis reaction Bromination of Methyl 2-oxobutanoate start->reaction workup Aqueous Work-up reaction->workup analysis Analyze Crude Product (TLC, NMR) workup->analysis low_yield Low Yield? analysis->low_yield No impure Significant Impurities? low_yield->impure No check_time Check Reaction Time & Temperature Control low_yield->check_time Yes check_workup Review Work-up Procedure low_yield->check_workup Yes check_reagents Check Reagent Stoichiometry & Purity impure->check_reagents Yes purify Purify by Distillation or Chromatography impure->purify No check_time->reaction check_workup->workup check_reagents->reaction end Pure Product purify->end

Caption: A troubleshooting workflow for the synthesis.

References

Technical Support Center: Managing the Stability of Methyl 3-bromo-2-oxobutanoate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 3-bromo-2-oxobutanoate. It provides troubleshooting advice and answers to frequently asked questions to ensure the stability and successful application of this compound in your experiments.

Troubleshooting Guide

This section addresses common issues that may be encountered when working with this compound in solution.

Issue Potential Cause Recommended Solution
Rapid discoloration (yellowing) of the solution Degradation: The compound may be degrading, potentially through elimination of HBr or other decomposition pathways, which can be accelerated by light, high temperatures, or contaminants.Store the solution in an amber vial to protect it from light. Keep the solution at the recommended low temperature (2-8°C). Ensure all solvents are anhydrous and of high purity.
Decreased reactivity or poor yield in subsequent reactions Hydrolysis: The ester or the α-bromo ketone functionalities are susceptible to hydrolysis, especially in the presence of water or protic solvents. This leads to the formation of 3-bromo-2-oxobutanoic acid and methanol.Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Prepare solutions fresh before use whenever possible.
Inconsistent experimental results Incomplete dissolution or precipitation: The compound has limited solubility in some solvents and may precipitate out of solution, especially at lower temperatures, leading to inaccurate concentrations.Ensure the compound is fully dissolved by gentle warming or sonication if appropriate for the solvent. Visually inspect the solution for any precipitate before use. Refer to the solubility data for appropriate solvent selection.
Formation of unexpected byproducts Reaction with solvent or impurities: The highly reactive nature of the α-bromo ketone can lead to reactions with certain solvents (e.g., nucleophilic solvents) or impurities.Choose inert, aprotic solvents for storage and reactions. Ensure the purity of all reagents and solvents used in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound in solution?

A1: For optimal stability, solutions of this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] The use of amber vials is also recommended to protect the compound from light.

Q2: What solvents are recommended for dissolving and storing this compound?

A2: Based on data for analogous compounds, suitable solvents for short-term storage and experimental use are aprotic and non-nucleophilic solvents such as dichloromethane. Chloroform and ethyl acetate (slight solubility) can also be used.[1] It is crucial to use anhydrous grades of these solvents to prevent hydrolysis.

Q3: What are the likely degradation products of this compound in the presence of water?

A3: The primary degradation pathway in the presence of water is hydrolysis of the ester bond, which would yield 3-bromo-2-oxobutanoic acid and methanol. The α-bromo ketone moiety is also susceptible to nucleophilic attack by water, which could lead to the formation of 3-hydroxy-2-oxobutanoic acid after initial hydrolysis and subsequent reaction.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The stability of the solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5][6][7][8][9] These methods can be used to quantify the amount of the parent compound remaining and to detect the formation of degradation products. A detailed protocol for a stability study is provided in this guide.

Q5: Is this compound sensitive to pH?

A5: Yes, α-keto esters can be sensitive to pH. Both acidic and basic conditions can catalyze the hydrolysis of the ester group. It is advisable to maintain a neutral pH and avoid strong acids or bases during storage and handling unless they are part of a specific reaction protocol.

Summary of Handling and Storage Recommendations

Parameter Recommendation
Storage Temperature 2-8°C
Atmosphere Inert gas (Nitrogen or Argon)
Light Protection Amber vials
Recommended Solvents Anhydrous Dichloromethane, Chloroform, Ethyl Acetate (slight)
Solvents to Avoid Protic solvents (e.g., water, alcohols) for long-term storage

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution via HPLC

This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent.

1. Materials and Reagents:

  • This compound
  • High-purity anhydrous solvent of choice
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • HPLC column (e.g., C18)
  • Volumetric flasks and pipettes
  • Amber HPLC vials

2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound and dissolve it in the chosen anhydrous solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Immediately transfer aliquots of this stock solution into several amber HPLC vials, seal them, and store them under the desired conditions (e.g., 2-8°C, room temperature).

3. HPLC Method: a. A stability-indicating HPLC method should be developed. A good starting point for a reversed-phase method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A gradient of water and acetonitrile.
  • Flow Rate: 1.0 mL/min
  • Detection: UV detector at a wavelength where the compound has maximum absorbance.
  • Injection Volume: 10 µL

4. Stability Study Procedure: a. At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition. b. Allow the vial to come to room temperature. c. Dilute a known volume of the solution with the mobile phase to a suitable concentration for HPLC analysis. d. Inject the sample onto the HPLC system. e. Analyze the chromatogram to determine the peak area of the parent compound. The appearance of new peaks may indicate degradation products.

5. Data Analysis: a. Calculate the percentage of the initial concentration of this compound remaining at each time point. b. Plot the percentage of the remaining compound against time to visualize the degradation profile.

Visualizations

degradation_pathway MBOH This compound Intermediate Tetrahedral Intermediate MBOH->Intermediate Nucleophilic attack by water H2O H2O H2O->Intermediate Product1 3-Bromo-2-oxobutanoic Acid Intermediate->Product1 Elimination of Methanol Product2 Methanol Intermediate->Product2 Proton transfer experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot storage Store at Defined Conditions aliquot->storage sampling Sample at Time Points storage->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis & Plotting hplc_analysis->data_analysis

References

"troubleshooting low yields in reactions involving Methyl 3-bromo-2-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in reactions with Methyl 3-bromo-2-oxobutanoate, particularly focusing on the causes of low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in reactions using this compound?

A1: Low yields can stem from several factors:

  • Reagent Instability: this compound can be susceptible to degradation, especially in the presence of strong bases or moisture.

  • Side Reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts. Common side reactions include elimination, hydrolysis, and over-alkylation.

  • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, solvent, and catalyst choice are critical and can significantly impact the yield.

  • Impure Starting Materials: The purity of this compound and other reactants is crucial for a successful reaction.

Q2: How should I properly handle and store this compound?

A2: Due to its reactive nature, proper handling and storage are essential. It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Avoid contact with strong bases, oxidizing agents, and moisture.

Q3: What are the common side products observed in reactions with this compound?

A3: Depending on the reaction type, common side products may include:

  • Hydrolysis products: Reaction with residual water can lead to the formation of 3-bromo-2-oxobutanoic acid.

  • Elimination products: In the presence of a base, elimination of HBr can occur, leading to the formation of unsaturated ketoesters.

  • Over-alkylation products: In reactions with nucleophiles such as amines, multiple alkylations can occur, leading to a mixture of products.[1]

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that can be prone to low yields if not properly optimized.[2][3][4]

Potential Cause Recommended Solution
Degradation of this compound Use freshly opened or purified reagent. Store under an inert atmosphere and minimize exposure to moisture and light.
Suboptimal Catalyst Screen different catalysts. Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., p-TSA, HCl) can be effective. The choice of catalyst can significantly influence the reaction rate and yield.
Incorrect Stoichiometry Ensure the correct molar ratios of the reactants (aldehyde, β-ketoester, and ammonia source) are used. A common ratio is 1:2:1.
Inappropriate Solvent The choice of solvent can impact the solubility of reactants and intermediates. Ethanol or acetic acid are commonly used. For some catalysts, solvent-free conditions may provide better results.[5]
Low Reaction Temperature Increase the reaction temperature. Refluxing in the chosen solvent is often necessary to drive the reaction to completion.
Incomplete Oxidation The initial product is a dihydropyridine, which may require a separate oxidation step to yield the final pyridine product. Common oxidizing agents include nitric acid, manganese dioxide, or ferric chloride.[2]
Issue 2: Low Yield in Biginelli Reaction

The Biginelli reaction is another important multi-component reaction where yields can be sensitive to reaction conditions.[6]

Potential Cause Recommended Solution
Inefficient Catalyst A wide range of catalysts can be used, from classical Brønsted and Lewis acids to more modern catalysts. The table below provides a comparison of different catalysts for a model Biginelli reaction.
Reversibility of the Reaction The reaction can be reversible. Removing water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves, can help to drive the reaction to completion.
Poor Quality of Urea/Thiourea Use high-purity urea or thiourea. Impurities can inhibit the reaction.
Solvent Effects The polarity of the solvent can influence the reaction outcome. While ethanol is common, solvent-free conditions or other solvents like acetonitrile or DMF might be more effective depending on the specific substrates and catalyst.[5]
CatalystSolventTemperature (°C)Time (h)Yield (%)
No CatalystSolvent-free90470
HClEthanolReflux16Moderate
ZnCl₂Acetic AcidRT-Moderate to good
Pr(NO₃)₃·6H₂OSolvent-free800.13-0.4285-98

Note: The data in this table is for a model reaction with ethyl acetoacetate and is intended to serve as a general guide for catalyst selection.[6][7]

Issue 3: Low Yield in N-Alkylation of Indoles

The alkylation of the indole nitrogen with this compound can be challenging due to competing C-alkylation and over-alkylation.[8][9][10]

Potential Cause Recommended Solution
Strong Base The use of a strong base can lead to deprotonation at both the N-1 and C-3 positions of the indole, resulting in a mixture of N- and C-alkylated products. A milder base, such as Cs₂CO₃ or K₂CO₃, is often preferred.
Inappropriate Solvent The choice of solvent can influence the N- versus C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile are commonly used.
Reaction Temperature Lowering the reaction temperature can sometimes improve the selectivity for N-alkylation.
Over-alkylation Using a slight excess of the indole relative to the alkylating agent can help to minimize the formation of dialkylated products.

Experimental Protocols

Protocol 1: General Procedure for the Hantzsch Pyridine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aldehyde (1 mmol), this compound (2 mmol), and a source of ammonia, such as ammonium acetate (1.2 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 10 mL) and catalyst (e.g., p-TSA, 10 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Oxidation (if necessary): If the dihydropyridine product is obtained, it can be oxidized to the corresponding pyridine by dissolving it in a suitable solvent (e.g., acetic acid) and adding an oxidizing agent (e.g., nitric acid) at room temperature.

Protocol 2: General Procedure for the Biginelli Reaction

This protocol provides a general framework for the Biginelli reaction.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst and Solvent: Add the selected catalyst (e.g., 10 mol% of a Lewis or Brønsted acid) and solvent (e.g., ethanol, 10 mL), or perform the reaction under solvent-free conditions.

  • Heating: Heat the reaction mixture with stirring. The optimal temperature will depend on the chosen catalyst and solvent (typically between 80°C and reflux). Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. Collect the solid by filtration, wash with cold water and a small amount of cold ethanol, and dry. The product can be further purified by recrystallization.

Visualizations

Logical Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Reaction Yield reagent_quality Check Reagent Quality (Purity, Storage, Age) start->reagent_quality conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->conditions side_reactions Analyze for Side Products (TLC, NMR, MS) start->side_reactions purify_reagents Purify/Replace Reagents reagent_quality->purify_reagents Impurities Found optimize_conditions Optimize Conditions (Screen Solvents, Catalysts, Temp) conditions->optimize_conditions Suboptimal modify_protocol Modify Protocol (Change Base, Additives, Workup) side_reactions->modify_protocol Side Products Identified end Improved Yield purify_reagents->end optimize_conditions->end modify_protocol->end

Caption: A flowchart for troubleshooting low reaction yields.

General Reaction Scheme: Multicomponent Reactions

MCR_Scheme sub_A Aldehyde product Heterocyclic Product sub_A->product + sub_B This compound sub_B->product sub_C Nucleophile (e.g., Urea, Ammonia) sub_C->product Catalyst Heat

Caption: A generalized scheme for multicomponent reactions.

References

"alternative solvents for reactions with Methyl 3-bromo-2-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-bromo-2-oxobutanoate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guidance and frequently asked questions regarding the use of alternative solvents in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main issues with using traditional solvents for reactions with this compound?

A1: Traditional solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform) and some polar aprotic solvents (e.g., DMF, DMAc) are often effective for reactions involving α-halo ketones. However, they are coming under increased scrutiny due to environmental, health, and safety concerns. Many are classified as hazardous air pollutants, have high boiling points making them difficult to remove, or are derived from non-renewable petrochemical sources.

Q2: What are "green" or "alternative" solvents, and why should I consider them?

A2: Green solvents are derived from renewable resources, have a lower environmental impact, are less toxic, and are easier to recycle or biodegrade.[1][2] Considering these alternatives can lead to safer, more sustainable, and often more efficient chemical processes.[3] Examples include 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), ionic liquids, and in some cases, alcohols like methanol or ethanol.[3][4]

Q3: How does the choice of a polar protic vs. a polar aprotic solvent affect my reaction with this compound?

A3: The reactivity of your nucleophile is significantly impacted by the solvent choice.

  • Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds with nucleophiles. This can "cage" the nucleophile, reducing its reactivity, which can be detrimental in SN2 reactions.[5][6] However, they are excellent at stabilizing carbocations and leaving groups, making them suitable for S_N1 reactions.

  • Polar aprotic solvents (e.g., acetone, acetonitrile, DMSO, DMF) do not have O-H or N-H bonds and cannot act as hydrogen bond donors.[6] This leaves the nucleophile "free" and highly reactive, which is ideal for S_N2 reactions, a common pathway for α-halo ketones.[5][7] Many greener alternatives like Cyrene™ and γ-Valerolactone (GVL) are polar aprotic.[1]

Q4: Are there any specific examples of alternative solvents being used with this compound?

A4: Yes, published literature describes the use of methanol and 1,2-dimethoxyethane (DME) in reactions with this compound.[2][6][8] For instance, the S-alkylation of a mercaptopyrimidine has been successfully carried out in methanol.[2] While methanol is a simple alcohol, it can be considered a greener alternative to chlorinated solvents.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield Poor solubility of reactants: Your starting materials may not be sufficiently soluble in the chosen alternative solvent.Consult the Solvent Solubility Data table below. Consider a co-solvent system or a different green solvent with a more appropriate polarity. For instance, if using a non-polar ether like CPME, adding a more polar co-solvent might be necessary.
Reduced nucleophile reactivity: If you have switched to a polar protic solvent like ethanol, your nucleophile might be overly solvated and its reactivity diminished.For S_N2 reactions, switch to a polar aprotic green solvent like 2-MeTHF or Cyrene™. These solvents will not form hydrogen bonds with the nucleophile, thus preserving its reactivity.[5][6]
Side reactions: The alternative solvent may be participating in the reaction (e.g., acting as a nucleophile itself, especially with alcohols at elevated temperatures).Lower the reaction temperature. Choose a less reactive solvent from the same class (e.g., a bulkier alcohol). Ensure your nucleophile is significantly more reactive than the solvent.
Difficult product isolation High boiling point of the solvent: Some green solvents, like ionic liquids or DMSO, have very high boiling points, making them difficult to remove under reduced pressure.Select a greener solvent with a lower boiling point, such as 2-MeTHF or ethyl acetate. For high-boiling point solvents, consider product extraction with a lower-boiling point organic solvent if the product is immiscible with the reaction solvent.
Inconsistent reaction times Solvent purity and water content: Water content in solvents can drastically affect many reactions. Some greener solvents can be hygroscopic.Use an anhydrous grade of the solvent.[3] If not available, consider drying the solvent using appropriate molecular sieves before use.

Data Presentation: Solvent Properties and Solubility

Solvent Type Boiling Point (°C) Qualitative Solubility of this compound Green Chemistry Considerations
Dichloromethane (DCM) Halogenated39.6HighNot recommended; environmental and health concerns.
Methanol Polar Protic64.7HighGood alternative to chlorinated solvents; can solvate nucleophiles.[2]
1,2-Dimethoxyethane (DME) Polar Aprotic (Ether)85HighUsed in reactions with the target molecule; better than some traditional solvents.[6][8]
2-Methyltetrahydrofuran (2-MeTHF) Polar Aprotic (Ether)80Likely HighDerived from renewable resources; good alternative to THF and DCM.[3]
Cyclopentyl methyl ether (CPME) Ether106Likely HighMore stable and forms fewer peroxides than THF; hydrophobic.[1][3]
Ethyl Acetate Polar Aprotic (Ester)77.1HighBio-based in some cases; relatively low toxicity.
Cyrene™ (Dihydrolevoglucosenone) Dipolar Aprotic227Likely HighBio-based; biodegradable; alternative to NMP and DMF.[1]
γ-Valerolactone (GVL) Dipolar Aprotic207Likely HighBio-based; biodegradable; non-toxic.[1]
[bmim][BF4] (Ionic Liquid) Ionic Liquid>300VariesCan act as both solvent and catalyst; low volatility; recycling can be complex.[4]

Experimental Protocols

S-Alkylation of a Thiol using this compound in Methanol

This protocol is adapted from a documented synthesis.[2] Methanol is chosen as a greener alternative to chlorinated solvents.

Materials:

  • 1-isobutyl-6-mercapto-3-methyl-2,4-(1H,3H)-pyrimidinedione

  • This compound

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a solution of 1-isobutyl-6-mercapto-3-methyl-2,4-(1H,3H)-pyrimidinedione (1.0 eq) in methanol (approximately 0.1 M concentration), add this compound (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the methanol.

  • The crude product can then be purified by flash column chromatography.

Mandatory Visualizations

Logical Workflow for Alternative Solvent Selection

Workflow for Selecting an Alternative Solvent start Identify Reaction Type (e.g., SN2 Alkylation) traditional_solvent Identify Traditional Solvent (e.g., Dichloromethane) start->traditional_solvent green_principles Consult Green Chemistry Principles (Safety, Source, Sustainability) traditional_solvent->green_principles solvent_class Select Solvent Class (Polar Aprotic for SN2) green_principles->solvent_class candidate_solvents Identify Green Candidates (2-MeTHF, CPME, Ethyl Acetate) solvent_class->candidate_solvents solubility_check Check Reactant Solubility (Qualitative/Empirical) candidate_solvents->solubility_check solubility_check->candidate_solvents Insoluble protocol_dev Develop Small-Scale Protocol solubility_check->protocol_dev Soluble optimization Optimize Reaction Conditions (Temp, Concentration) protocol_dev->optimization optimization->protocol_dev Needs Improvement scale_up Scale-Up Reaction optimization->scale_up Optimized end Successful Green Reaction scale_up->end Influence of Solvent Type on SN2 Reactions cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., 2-MeTHF) nuc_protic Nucleophile (Nu-) solvation Hydrogen Bonding (Solvent Cage) nuc_protic->solvation low_reactivity Reduced Nucleophilicity solvation->low_reactivity slow_reaction Slow SN2 Reaction low_reactivity->slow_reaction nuc_aprotic Nucleophile (Nu-) free_nuc "Naked" Nucleophile (Minimal Solvation) nuc_aprotic->free_nuc high_reactivity High Nucleophilicity free_nuc->high_reactivity fast_reaction Fast SN2 Reaction high_reactivity->fast_reaction

References

"how to remove unreacted starting material from Methyl 3-bromo-2-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and purification protocols for Methyl 3-bromo-2-oxobutanoate. The focus is on effectively removing unreacted starting materials and other common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in a crude reaction mixture of this compound?

The synthesis of this compound typically involves the bromination of methyl acetoacetate (also known as methyl 3-oxobutanoate).[1][2] Consequently, the primary impurities encountered are:

  • Unreacted Methyl Acetoacetate: The most common impurity is the starting material itself.

  • Acidic Byproducts: Depending on the brominating agent used, acidic impurities such as hydrobromic acid (HBr) may be present.[3]

  • Di-brominated Species: Over-reaction can lead to the formation of di-brominated byproducts, which can complicate purification.[4]

  • Solvent: Residual reaction solvent.

Q2: How can I efficiently remove unreacted methyl acetoacetate from my product?

Several standard laboratory techniques can be employed, chosen based on the scale of the reaction and the available equipment. The significant difference in boiling points between the product and the starting material makes vacuum distillation a highly effective method. Alternatively, flash column chromatography can provide excellent separation.

Q3: My product appears to be degrading during silica gel column chromatography. What is causing this and how can I prevent it?

Alpha-haloketones can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[4][5] The silanol groups on the silica surface can catalyze degradation pathways. To prevent this:

  • Deactivate the Silica Gel: Add a small amount of a tertiary amine, like triethylamine (1-2%), to the eluent to neutralize the acidic sites on the silica gel.[5]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®.[5]

Q4: Is a simple aqueous wash sufficient for purification?

An initial aqueous work-up is a crucial first step but is often insufficient for complete purification on its own. It is highly effective for removing water-soluble impurities like acidic byproducts (e.g., HBr) and salts. Washing the organic layer with a mild base like saturated sodium bicarbonate solution will neutralize and remove acids.[6][7] However, it will not effectively remove the unreacted, water-insoluble methyl acetoacetate.

Data Presentation: Physical Properties

A comparison of the physical properties of the product and the primary starting material is essential for selecting an appropriate purification strategy.

PropertyThis compoundMethyl Acetoacetate
Molecular Formula C₅H₇BrO₃[8]C₅H₈O₃[9]
Molecular Weight 195.01 g/mol [8]116.12 g/mol [10]
Appearance Yellow oil[6]Colorless liquid[1][9]
Boiling Point High boiling, typically purified under vacuum[11]169-170 °C at 1 atm[10]
Solubility in Water Slightly soluble40 g/100 mL (20 °C)[12]
Density Denser than water1.076 g/cm³[12]

Experimental Workflows and Logical Relationships

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Extraction) crude->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purification_choice Assess Purity (TLC, NMR, GC) concentrate->purification_choice distillation Vacuum Distillation purification_choice->distillation Impurity: Starting Material (High BP Diff) chromatography Flash Column Chromatography purification_choice->chromatography Impurity: Byproduct (Similar BP) pure_product Pure Product purification_choice->pure_product Sufficiently Pure distillation->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

TroubleshootingTree start Problem: Product is impure after initial work-up. q1 Is the major impurity the starting material? start->q1 a1_yes Utilize Vacuum Distillation due to large BP difference. q1->a1_yes Yes a1_no Impurity is likely a byproduct (e.g., di-bromo). q1->a1_no No q2 Is the product degrading during chromatography? a1_no->q2 a2_yes Neutralize silica with 1-2% Et₃N in eluent or use Alumina. q2->a2_yes Yes a2_no Optimize solvent system (TLC) for better separation. q2->a2_no No

Caption: Troubleshooting decision tree for purification challenges.

Experimental Protocols

Protocol 1: Preliminary Purification via Aqueous Work-up

This procedure removes acidic impurities and other water-soluble components from the crude reaction mixture.[6][7][13]

  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Use approximately 10-20 mL of solvent per gram of crude product.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release the pressure from any evolved CO₂ gas. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Brine Wash: Add an equal volume of brine (saturated aqueous NaCl solution) to the organic layer in the funnel. Shake for 30 seconds to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude, washed product.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating the product from impurities with different polarities.[14][15][16]

  • TLC Analysis: Develop an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is typically between 0.2 and 0.4. If product streaking or degradation is observed, add 1-2% triethylamine to the eluent.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent. Carefully add this solution to the top of the column using a pipette.

  • Elution: Add the eluent to the column and apply pressure (flash chromatography) to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure with a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Vacuum Distillation

This is an excellent method for large-scale purification, exploiting the significant boiling point difference between the product and methyl acetoacetate.[3][11]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Charge the Flask: Transfer the crude product from Protocol 1 into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Begin heating the distillation flask using a heating mantle. Stir the contents continuously.

  • Collect Fractions: Collect any low-boiling fractions (which may include residual solvent and unreacted starting material) first. As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of this compound at that pressure.

  • Completion: Once the main fraction has been collected, stop heating, and allow the apparatus to cool completely before slowly reintroducing air to the system.

References

"scale-up considerations for the synthesis of Methyl 3-bromo-2-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 3-bromo-2-oxobutanoate, focusing on scale-up considerations, troubleshooting, and frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Issue 1: Low or Inconsistent Yields

  • Question: We are experiencing significantly lower yields than expected, or the yield varies considerably between batches during the scale-up of the bromination of methyl 2-oxobutanoate. What are the potential causes and solutions?

  • Answer: Low and inconsistent yields are common challenges when scaling up this synthesis. Several factors can contribute to this issue:

    • Inadequate Temperature Control: The bromination of ketones is an exothermic reaction. Insufficient heat dissipation on a larger scale can lead to a rapid temperature increase, promoting side reactions and decomposition of the product.

      • Solution: Implement a robust cooling system for the reactor. For larger batches, consider a jacketed reactor with a circulating coolant. A controlled, slow addition of bromine is crucial to manage the exotherm.

    • Localized High Concentrations of Bromine: Poor mixing can result in areas of high bromine concentration, leading to the formation of di-brominated byproducts.

      • Solution: Ensure efficient agitation throughout the reaction. For larger vessels, use an overhead stirrer with an appropriately sized impeller to maintain a homogeneous mixture.

    • Impure Starting Material: The purity of methyl 2-oxobutanoate is critical. Impurities can interfere with the reaction or lead to the formation of unwanted side products.

      • Solution: Analyze the starting material for purity before use. If necessary, purify the methyl 2-oxobutanoate by distillation.

    • Moisture Contamination: The presence of water can lead to the hydrolysis of the ester and the formation of byproducts.

      • Solution: Use anhydrous solvents and dry glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 2: Formation of Impurities, Particularly Di-brominated Product

  • Question: Our final product is contaminated with a significant amount of what we suspect is a di-brominated species. How can we minimize its formation and remove it during purification?

  • Answer: The formation of Methyl 3,3-dibromo-2-oxobutanoate is a common side reaction. Here’s how to address it:

    • Minimizing Formation:

      • Stoichiometry: Use a slight excess of the ketone (methyl 2-oxobutanoate) relative to bromine. This ensures that the bromine is the limiting reagent and reduces the likelihood of double bromination.

      • Controlled Addition: Add the bromine solution dropwise and at a controlled rate to the reaction mixture. This prevents a buildup of bromine concentration.

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time and avoid prolonged reaction times that could favor di-bromination.

    • Removal during Purification:

      • Fractional Distillation: On a larger scale, fractional distillation under reduced pressure is an effective method for separating the mono- and di-brominated products due to their different boiling points.

      • Crystallization: In some cases, it may be possible to selectively crystallize the desired mono-bromo product from a suitable solvent system, leaving the di-bromo impurity in the mother liquor.

Issue 3: Difficulties with Reaction Work-up and Product Isolation

  • Question: We are facing challenges during the work-up procedure on a larger scale, including emulsion formation and product loss. What are the best practices for an efficient work-up?

  • Answer: Scaling up the work-up requires careful consideration to avoid these issues:

    • Quenching Excess Bromine: Unreacted bromine must be quenched before product extraction.

      • Solution: Use a solution of sodium thiosulfate or sodium bisulfite. Add the quenching agent slowly to control any potential exotherm.

    • Aqueous Washes: Washing with aqueous solutions like sodium bicarbonate (to neutralize HBr) and brine can sometimes lead to emulsions, especially with vigorous shaking.

      • Solution: Use a separatory funnel with a large headspace. Instead of vigorous shaking, gently invert the funnel multiple times. If an emulsion forms, adding a small amount of brine or allowing the mixture to stand for an extended period can help break it. For larger scales, consider using a bottom-outlet reactor with a sight glass to facilitate phase separation.

    • Drying the Organic Layer: Incomplete drying of the organic layer can lead to product degradation during solvent removal.

      • Solution: Use an adequate amount of a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. Ensure sufficient contact time and thorough mixing. For very large volumes, passing the organic solution through a bed of the drying agent can be more efficient than adding it directly to the solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the scale-up synthesis of this compound?

A1: Dichloromethane (DCM) or chloroform are commonly used solvents for this bromination. For scale-up, DCM is often preferred due to its lower boiling point, which facilitates easier removal. It is important to use an anhydrous grade of the solvent to prevent side reactions.

Q2: What are the key safety precautions to consider for the industrial-scale synthesis?

A2: The primary hazard in this synthesis is the use of bromine, which is highly corrosive, toxic, and volatile. Key safety measures include:

  • Ventilation: All operations involving bromine must be conducted in a well-ventilated fume hood or a closed system with appropriate off-gas scrubbing.[1][2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton or neoprene), safety goggles, a face shield, and a lab coat. For large quantities, a full-face respirator with an appropriate cartridge for acid gases and organic vapors is recommended.[1][2]

  • Material Compatibility: Ensure all equipment (reactor, tubing, etc.) is made of materials compatible with bromine, such as glass, Teflon, or certain specialized alloys.[2]

  • Spill Response: Have a bromine spill kit readily available. This should include a neutralizing agent like sodium thiosulfate.

  • Emergency Preparedness: Ensure easy access to safety showers and eyewash stations.[1]

Q3: Can alternative brominating agents be used to avoid handling elemental bromine?

A3: Yes, N-Bromosuccinimide (NBS) is a common and safer alternative to liquid bromine for alpha-bromination of ketones. The reaction is typically carried out in a suitable solvent like carbon tetrachloride or dichloromethane, often with a radical initiator like AIBN or light. While NBS is a solid and easier to handle, a thorough evaluation of its reactivity and cost-effectiveness for the specific scale of production is necessary.

Q4: What are the typical reaction conditions for this synthesis?

A4: The reaction is generally carried out at a low temperature to control the exotherm and minimize side reactions. A typical procedure involves dissolving methyl 2-oxobutanoate in a suitable solvent, cooling the solution in an ice bath (0-5 °C), and then slowly adding a solution of bromine in the same solvent. The reaction is then allowed to warm to room temperature and stirred until completion.

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the main product and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any structural isomers or byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the key functional groups.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of Alkyl 3-bromo-2-oxobutanoates

ParameterLab-Scale (Ethyl Ester)[3]Scale-Up Considerations (Methyl Ester)
Starting Material Ethyl 2-oxobutanoateMethyl 2-oxobutanoate
Brominating Agent Bromine (Br₂)Bromine (Br₂) or N-Bromosuccinimide (NBS)
Solvent Dichloromethane (DCM)Dichloromethane (DCM) or Chloroform (anhydrous)
Temperature 0-5 °C initially, then room temp.Maintain low temperature (0-10 °C) during addition
Reaction Time ~18 hoursMonitor by GC-MS or TLC to determine endpoint
Typical Yield ~97%85-95% (highly dependent on process control)
Purification Aqueous work-up, drying, and concentrationFractional distillation under reduced pressure

Experimental Protocols

Lab-Scale Synthesis of Ethyl 3-bromo-2-oxobutanoate (Adapted from a similar procedure) [3]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-oxobutanoate (1.0 eq) in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Proposed Scale-Up Synthesis of this compound

  • Charge a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel with a solution of methyl 2-oxobutanoate (1.0 eq) in anhydrous dichloromethane.

  • Circulate a coolant through the reactor jacket to bring the internal temperature to 0-5 °C.

  • Slowly add a solution of bromine (0.95-1.0 eq) in dichloromethane from the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction progress by GC-MS.

  • Once the reaction is complete, quench the excess bromine by the controlled addition of a sodium bisulfite solution.

  • Separate the aqueous layer. Wash the organic layer with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Methyl 2-oxobutanoate in Dichloromethane bromination Bromination (0-10 °C) start->bromination Slow addition of Br₂ monitoring Reaction Monitoring (GC-MS/TLC) bromination->monitoring quench Quench excess Br₂ (Sodium Thiosulfate) monitoring->quench wash Aqueous Wash (NaHCO₃, Brine) quench->wash dry Dry Organic Layer (MgSO₄) wash->dry solvent_removal Solvent Removal dry->solvent_removal distillation Fractional Distillation (Reduced Pressure) solvent_removal->distillation product This compound distillation->product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed temp_control Poor Temperature Control low_yield->temp_control mixing Inefficient Mixing low_yield->mixing impurities Starting Material Impurities low_yield->impurities moisture Moisture Contamination low_yield->moisture cooling Improve Reactor Cooling temp_control->cooling agitation Enhance Agitation mixing->agitation purify_sm Purify Starting Material impurities->purify_sm anhydrous Use Anhydrous Conditions moisture->anhydrous

Caption: A decision tree outlining common causes and solutions for low yield in the synthesis of this compound.

References

"preventing decomposition of Methyl 3-bromo-2-oxobutanoate during workup"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-bromo-2-oxobutanoate. The following information is intended to help prevent its decomposition during experimental workups.

Troubleshooting Guides & FAQs

Q1: My this compound appears to be decomposing during the aqueous workup. What could be the cause?

A1: Decomposition of this compound during aqueous workup is often due to the Favorskii rearrangement, a reaction common to α-halo ketones in the presence of a base.[1][2][3] This rearrangement converts the α-bromo ketone into a carboxylic acid derivative, in this case, likely leading to the formation of methyl 2-methyl-3-oxobutanoate. The use of strong bases or even prolonged exposure to milder bases like sodium bicarbonate can trigger this decomposition pathway.

Q2: I observe the formation of a new, unexpected product after washing my reaction mixture with sodium bicarbonate. What is happening?

A2: The new product is likely the result of the Favorskii rearrangement. While a mild base like sodium bicarbonate is often used to neutralize acidic residues from the reaction, it can be basic enough to initiate the rearrangement of the sensitive this compound. The key is to perform the wash quickly and at a low temperature to minimize the contact time and reaction rate.

Q3: Are there alternative workup procedures to avoid decomposition?

A3: Yes, non-basic or minimally basic workup conditions are recommended. One approach is to wash the organic layer with ice-cold, saturated ammonium chloride solution to remove any aqueous acidic residues. This is followed by a wash with cold brine and drying over anhydrous sodium sulfate. This method avoids the use of a base altogether, thus preventing the Favorskii rearrangement.

Q4: Can I purify this compound by distillation?

A4: While distillation is a common purification technique, it may not be ideal for this compound due to its potential thermal instability. If distillation is necessary, it should be performed under reduced pressure and at the lowest possible temperature to minimize the risk of decomposition. A short-path distillation apparatus is recommended.

Q5: How should I store this compound to ensure its stability?

A5: For long-term stability, it is advisable to store this compound at a low temperature, preferably in a freezer, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Data Presentation

ParameterCondition to AvoidRecommended ConditionRationale
pH Basic (especially strong bases like NaOH, KOH)Neutral to mildly acidic (e.g., wash with sat. aq. NH4Cl)Prevents the base-catalyzed Favorskii rearrangement.[1][2][3]
Temperature Elevated temperaturesLow temperatures (0-5 °C) for workup and storageReduces the rate of decomposition reactions.
Reagents Strong nucleophiles/basesNon-nucleophilic and non-basic reagentsAvoids unwanted side reactions and rearrangements.
Exposure Time Prolonged contact with aqueous or basic solutionsMinimize contact time during washesReduces the opportunity for hydrolysis and rearrangement.

Experimental Protocols

Recommended Non-Basic Workup Protocol for this compound

This protocol is designed to minimize the decomposition of the target compound by avoiding basic conditions.

  • Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Aqueous Wash 1 (Acid Removal): Transfer the diluted mixture to a separatory funnel and wash with ice-cold saturated aqueous ammonium chloride solution. This will remove any residual acid without introducing a strong base.

  • Aqueous Wash 2 (Salt Removal): Wash the organic layer with ice-cold brine (saturated aqueous sodium chloride solution). This helps to remove any remaining water-soluble impurities and aids in the separation of the layers.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator at a low temperature (bath temperature < 30 °C).

  • Storage: Store the purified product at low temperature under an inert atmosphere.

Visualizations

Decomposition Pathway of this compound

Decomposition_Pathway start This compound enolate Enolate Intermediate start->enolate cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 rearranged_ester Rearranged Ester (Methyl 2-methyl-3-oxobutanoate) cyclopropanone->rearranged_ester Nucleophilic attack & Ring opening base Base (e.g., NaHCO3) base->start Deprotonation

Caption: Favorskii rearrangement decomposition pathway.

Recommended Experimental Workflow

Recommended_Workflow reaction Reaction Completion cool Cool to 0°C reaction->cool dilute Dilute with Organic Solvent cool->dilute wash1 Wash with ice-cold sat. aq. NH4Cl dilute->wash1 wash2 Wash with ice-cold Brine wash1->wash2 dry Dry over Na2SO4 wash2->dry concentrate Concentrate in vacuo (low temp) dry->concentrate product Purified Product concentrate->product

Caption: Recommended stable workup workflow.

References

"improving regioselectivity in reactions with Methyl 3-bromo-2-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3-bromo-2-oxobutanoate. Our aim is to help you improve regioselectivity and achieve your desired reaction outcomes.

Troubleshooting Guide

Issue 1: Low Yield of the Desired C3-Substituted Product and Formation of a Rearranged Ester/Amide Byproduct

Question: I am attempting a substitution reaction with this compound and a nucleophile (e.g., an alkoxide or amine), but I'm observing a significant amount of a rearranged product instead of the expected direct substitution at the C3 position. Why is this happening and how can I fix it?

Answer: This is a classic issue when working with α-haloketones in the presence of a base. The rearranged product you are observing is likely the result of a Favorskii rearrangement .[1][2] This reaction pathway competes with the desired direct S(_N)2 substitution at the carbon bearing the bromine atom.

Core Problem: The base is deprotonating the C4 carbon, leading to an enolate that cyclizes to a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to form the rearranged ester or amide.[3]

Solutions:

To favor the direct S(_N)2 substitution at the C3 position and suppress the Favorskii rearrangement, consider the following adjustments to your reaction conditions:

ParameterRecommended ChangeRationale
Base Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton Sponge) or a weaker base (e.g., NaHCO₃, K₂CO₃).Strong, nucleophilic bases (e.g., NaOMe, NaOEt, amines) readily promote the deprotonation at C4, initiating the Favorskii rearrangement.[3] Weaker or non-nucleophilic bases are less likely to cause this deprotonation.
Solvent Employ polar aprotic solvents (e.g., THF, DMF, DMSO).Polar aprotic solvents can accelerate S(_N)2 reactions.[4] Protic solvents can solvate the nucleophile, reducing its reactivity, and may facilitate the proton transfers involved in the Favorskii rearrangement.
Temperature Run the reaction at lower temperatures (e.g., 0 °C to room temperature).Higher temperatures can favor the thermodynamically controlled Favorskii rearrangement pathway.
Nucleophile Use "soft" nucleophiles.Soft nucleophiles (e.g., thiols, iodides) preferentially attack the "soft" electrophilic C3 carbon in an S(_N)2 fashion. Hard nucleophiles (e.g., alkoxides, amines) are more likely to act as bases, promoting the Favorskii rearrangement, or attack the hard carbonyl carbon.
Issue 2: Competing Attack at the C2 Carbonyl Group

Question: My reaction is yielding a significant amount of byproduct resulting from nucleophilic attack at the C2 carbonyl carbon, rather than the desired substitution at C3. How can I improve the regioselectivity for C3 attack?

Answer: this compound has two primary electrophilic sites: the C3 carbon (bearing the bromine) and the C2 carbonyl carbon. The regioselectivity of nucleophilic attack is highly dependent on the nature of the nucleophile and the reaction conditions, in line with Hard and Soft Acid and Base (HSAB) theory.

Core Problem: "Hard" nucleophiles have a higher tendency to attack the "hard" electrophilic carbonyl carbon (C2), leading to addition or condensation products. "Soft" nucleophiles are more likely to attack the "softer" electrophilic C3 carbon, resulting in the desired S(_N)2 substitution.

Solutions:

ParameterRecommended ChangeRationale
Nucleophile Select a "softer" nucleophile if possible.Thiols, thiolates, and larger halides like iodide are considered soft nucleophiles and will favor attack at C3. Amines and alkoxides are harder and more prone to attack C2 or act as bases.
Lewis Acid Consider the addition of a Lewis acid.A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the C2 carbon. This can sometimes be used to direct traffic if C2 attack is desired, but for C3 attack, it's generally not recommended unless it also enhances the leaving group ability of the bromide.
Protecting Groups In complex syntheses, consider protecting the C2 carbonyl group.While adding steps, protection of the ketone as a ketal, for example, would eliminate the possibility of nucleophilic attack at C2, forcing the reaction to occur at C3.

Frequently Asked Questions (FAQs)

Q1: What are the main competing reaction pathways when using this compound as an electrophile?

A1: The three main competing pathways are:

  • S(_N)2 substitution at C3: This is often the desired pathway, where a nucleophile displaces the bromide. This is favored by soft nucleophiles and conditions that suppress the Favorskii rearrangement.

  • Nucleophilic attack at the C2 carbonyl: This leads to addition or condensation products and is more common with hard nucleophiles.

  • Favorskii Rearrangement: This occurs in the presence of a base that can deprotonate the C4 position, leading to a rearranged carboxylic acid derivative.[1][2]

G cluster_0 Reaction Pathways Start This compound + Nucleophile/Base SN2 SN2 Substitution at C3 Start->SN2 Soft Nucleophile Carbonyl_Attack Nucleophilic Attack at C2 Start->Carbonyl_Attack Hard Nucleophile Favorskii Favorskii Rearrangement Start->Favorskii Base G cluster_0 Hantzsch Thiazole Synthesis Workflow Start Mix this compound and Thioamide in Solvent Heat Heat to Reflux Start->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Chromatography or Recrystallization Workup->Purify Product Substituted Thiazole Purify->Product

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-bromo-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-bromo-2-oxobutanoate. Due to the limited availability of experimental spectra for this specific compound, this report presents predicted spectral data based on the analysis of structurally similar compounds: Methyl 2-oxobutanoate and Methyl 3-bromopropanoate. This comparative approach allows for a robust estimation of the chemical shifts and multiplicities, providing valuable insights for researchers, scientists, and professionals in drug development.

Predicted and Comparative NMR Data

The chemical structure of this compound contains a methyl ester group, a ketone, and a bromine atom, all of which influence the electronic environment and, consequently, the NMR chemical shifts of the neighboring protons and carbons. By comparing its structure to that of Methyl 2-oxobutanoate (lacking the bromine) and Methyl 3-bromopropanoate (lacking the ketone), we can dissect the contribution of each functional group to the overall NMR spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals corresponding to the methyl protons of the ester group and the methyl protons adjacent to the bromine-bearing carbon.

CompoundProton AssignmentPredicted/Observed Chemical Shift (ppm)MultiplicityPredicted/Observed Coupling Constant (J) in Hz
This compound -OCH₃~3.8 - 3.9Singlet-
(Predicted)-CH(Br)CH~1.8 - 2.0Doublet~6-7 Hz
Methyl 2-oxobutanoate -OCH₃3.87Singlet-
(Comparative Data)-CH₂CH1.08Triplet7.3 Hz
-CH ₂CH₃2.81Quartet7.3 Hz
Methyl 3-bromopropanoate -OCH₃3.72Singlet-
(Comparative Data)-CH ₂COOCH₃2.91Triplet6.9 Hz
-CH ₂Br3.54Triplet6.9 Hz

Table 1: Comparison of ¹H NMR spectral data.

¹³C NMR Spectral Data

The ¹³C NMR spectrum is anticipated to display four distinct signals for the four carbon atoms in this compound.

CompoundCarbon AssignmentPredicted/Observed Chemical Shift (ppm)
This compound C =O (ester)~160 - 165
(Predicted)C =O (ketone)~190 - 195
-OC H₃~52 - 54
-C H(Br)CH₃~45 - 50
-CH(Br)C H₃~15 - 20
Methyl 2-oxobutanoate C =O (ester)162.1
(Comparative Data)C =O (ketone)199.9
-OC H₃52.5
-C H₂CH₃36.2
-CH₂C H₃7.6
Methyl 3-bromopropanoate C =O (ester)170.8
(Comparative Data)-OC H₃52.1
-C H₂COOCH₃38.6
-C H₂Br25.9

Table 2: Comparison of ¹³C NMR spectral data.

Experimental Protocols

A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Temperature: 298 K.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualizing Structural Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the correlation between the structure of this compound and its predicted NMR signals, as well as the general workflow for NMR analysis.

structure_nmr Predicted NMR Signals of this compound cluster_structure Molecular Structure cluster_1h_nmr Predicted ¹H NMR cluster_13c_nmr Predicted ¹³C NMR C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 C_ester ~160-165 ppm (C=O) C1->C_ester C4 C O2->C4 C3 C C2->C3 O3 O C2->O3 C_ketone ~190-195 ppm (C=O) C2->C_ketone Br Br C3->Br H2 H C3->H2 C_CHBr ~45-50 ppm (-CHBr) C3->C_CHBr H1 H₃ C4->H1 C_OCH3 ~52-54 ppm (-OCH₃) C4->C_OCH3 H_OCH3 ~3.8-3.9 ppm (s, 3H) H1->H_OCH3 H3 H₃ H_CH3 ~1.8-2.0 ppm (d, 3H) H3->H_CH3 C4_prime->H3 C_CH3 ~15-20 ppm (-CH₃)

Figure 1: Structure and Predicted NMR Signals

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample (5-10 mg in 0.6-0.7 mL CDCl₃) Standard Add Internal Standard (TMS) Dissolve->Standard Transfer Transfer to NMR Tube Standard->Transfer Setup Set Up Spectrometer (¹H and ¹³C parameters) Transfer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration (¹H) Calibrate->Integrate Analyze Analyze Multiplicity & Coupling Constants Integrate->Analyze Assign Assign Signals Analyze->Assign

Figure 2: NMR Analysis Workflow

Decoding the Fragmentation Fingerprint: A Comparative Analysis of Methyl 3-bromo-2-oxobutanoate's Mass Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of novel or complex molecules is paramount for structural elucidation and impurity profiling. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrum of Methyl 3-bromo-2-oxobutanoate, comparing its expected fragmentation pathways with those of related alpha-ketoesters and brominated compounds. The insights are supported by established fragmentation principles and data from analogous structures.

Predicted Mass Spectrometry Data of this compound

The mass spectrum of this compound is expected to be characterized by the presence of bromine's isotopic signature and fragmentation driven by the alpha-cleavage of the keto and ester functional groups. The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (Proposed)Ion StructureFragmentation PathwayNotes
196/198[CH₃CH(Br)C(O)COOCH₃]⁺•Molecular Ion (M⁺•)Exhibits the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).[1][2][3]
165/167[CH₃CH(Br)CO]⁺α-cleavage: loss of •COOCH₃Cleavage of the bond between the two carbonyl carbons.
137/139[CH(Br)COOCH₃]⁺α-cleavage: loss of •CH₃Cleavage of the C-C bond adjacent to the keto group.
117[CH₃CHC(O)COOCH₃]⁺Loss of •BrHomolytic cleavage of the C-Br bond.
87[CH₃C(O)CO]⁺α-cleavage and subsequent loss of Br• from a rearranged intermediate.A common fragment for 2-oxobutanoate structures.
59[COOCH₃]⁺α-cleavageRepresents the methoxycarbonyl cation.

Deciphering the Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily dictated by the presence of the bromine atom and the two carbonyl groups. The lone pair electrons on the oxygen atoms are susceptible to removal, initiating a cascade of bond cleavages.[4][5] The most probable fragmentation pathways are outlined below.

Alpha-Cleavage Reactions

Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a dominant fragmentation mechanism for ketones and esters.[5][6][7] For this compound, two primary alpha-cleavage events are anticipated:

  • Cleavage adjacent to the ester carbonyl: This involves the loss of the methoxycarbonyl radical (•COOCH₃), leading to the formation of a brominated acylium ion at m/z 165 and 167.

  • Cleavage adjacent to the keto carbonyl: This results in the loss of a methyl radical (•CH₃) to yield a resonance-stabilized cation at m/z 137 and 139.

Loss of the Bromine Radical

The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical (•Br).[2][3] This would result in a fragment ion at m/z 117. The presence of bromine's characteristic isotopic pattern in the molecular ion and bromine-containing fragments is a key diagnostic feature.[1][2][3][8]

The logical flow of these fragmentation events can be visualized in the following diagram:

Fragmentation_Pathway M [C₅H₇BrO₃]⁺• m/z 196/198 (Molecular Ion) F1 [C₃H₄BrO]⁺ m/z 165/167 M->F1 - •COOCH₃ F2 [C₄H₄BrO₃]⁺ m/z 137/139 M->F2 - •CH₃ F3 [C₅H₇O₃]⁺ m/z 117 M->F3 - •Br F4 [C₂H₃O₂]⁺ m/z 59 F2->F4 - CH(Br)CO

Predicted fragmentation of this compound.

Comparative Analysis with Structurally Similar Compounds

To further predict the fragmentation behavior of this compound, a comparison with the known mass spectra of Methyl 2-oxobutanoate and other brominated esters is insightful.

  • Methyl 2-oxobutanoate: The mass spectrum of its non-brominated analog, Methyl 2-oxobutanoate, would show a molecular ion at m/z 116. Key fragments would arise from the loss of •OCH₃ (m/z 85) and •COOCH₃ (m/z 57). The presence of the bromine atom in our target molecule significantly alters the masses of the resulting fragments and introduces the characteristic isotopic pattern.

  • Brominated Esters: The mass spectra of simple bromoalkanes and brominated esters consistently show the M and M+2 peaks in a roughly 1:1 ratio.[1][2][3] A common fragmentation is the loss of the bromine atom or HBr.[2] For instance, the mass spectrum of 1-bromobutane exhibits a prominent M/M+2 pattern and a base peak corresponding to the loss of the bromine atom.[3]

Experimental Protocols

To experimentally verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended:

1. Sample Preparation:

  • Dissolve this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-250.

  • Ion Source Temperature: 230°C.

  • Interface Temperature: 280°C.

This guide provides a robust, predictive framework for understanding the mass spectrometric behavior of this compound. Experimental verification using the outlined protocol will be crucial for confirming these predictions and providing a definitive fragmentation pattern for this compound.

References

A Comparative Guide to the Reactivity of Methyl 3-bromo-2-oxobutanoate and Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2-oxobutanoate and ethyl bromopyruvate are both valuable α-haloketone reagents in organic synthesis, frequently employed as electrophilic building blocks for the construction of complex molecular architectures, particularly in the development of pharmaceuticals and other bioactive compounds.[1][2] Their utility stems from the presence of two key reactive sites: the electrophilic carbon bearing the bromine atom and the adjacent carbonyl carbon.[3] This guide provides a detailed comparison of the reactivity of these two compounds, supported by an analysis of their structural and electronic properties. While direct quantitative experimental data comparing the two is scarce in the literature, a qualitative assessment of their relative reactivity can be made based on fundamental principles of organic chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and ethyl bromopyruvate is presented in Table 1. Both compounds share the same molecular formula and molecular weight.

PropertyThis compoundEthyl bromopyruvate
CAS Number 34329-73-2[4]70-23-5[5]
Molecular Formula C₅H₇BrO₃[4]C₅H₇BrO₃[5]
Molecular Weight 195.01 g/mol [4]195.01 g/mol [5]
IUPAC Name This compound[4]ethyl 3-bromo-2-oxopropanoate[5]
Structure CH₃CH(Br)COCOOCH₃BrCH₂COCOOCH₂CH₃
Appearance Not specified, likely a liquidClear yellow to pink-red liquid[1]
Boiling Point Not specified98-100 °C at 10 mm Hg[1]
Density Not specified1.554 g/mL at 25 °C[1]

Reactivity Analysis: A Theoretical Comparison

The primary reaction pathway for α-haloketones with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[6] The rate of an SN2 reaction is highly sensitive to both electronic and steric factors.[7]

Electronic Effects:

The reactivity of α-haloketones in SN2 reactions is significantly enhanced by the electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-bromine bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.[8] Both this compound and ethyl bromopyruvate benefit from this electronic activation.

Steric Effects:

The most significant difference between the two molecules lies in the substitution at the α-carbon.

  • Ethyl bromopyruvate possesses a primary α-carbon (–CH₂Br).

  • This compound has a secondary α-carbon (–CH(Br)CH₃).

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside, opposite to the leaving group.[9] The transition state involves the formation of a transient five-coordinate carbon atom.[10] The presence of bulky substituents on or near the reaction center can hinder the approach of the nucleophile, slowing down the reaction rate. This phenomenon is known as steric hindrance.[7]

Given that this compound has an additional methyl group at the α-carbon compared to the hydrogen atom in ethyl bromopyruvate, it is expected to present greater steric hindrance to an incoming nucleophile. Therefore, ethyl bromopyruvate is predicted to be more reactive than this compound in SN2 reactions.

// Nodes Reactivity [label="Relative Reactivity\n(SN2 Pathway)", fillcolor="#F1F3F4"]; Ethyl [label="Ethyl Bromopyruvate\n(Primary α-carbon)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methyl [label="this compound\n(Secondary α-carbon)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Steric_Hindrance [label="Steric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"]; Electronic_Effects [label="Electronic Effects\n(Inductive Effect of C=O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Less_Hindrance [label="Less Steric Hindrance", fillcolor="#FFFFFF", fontcolor="#202124"]; More_Hindrance [label="More Steric Hindrance", fillcolor="#FFFFFF", fontcolor="#202124"]; Faster_Rate [label="Faster Reaction Rate", fillcolor="#FFFFFF", fontcolor="#202124"]; Slower_Rate [label="Slower Reaction Rate", fillcolor="#FFFFFF", fontcolor="#202124"]; Similar_Activation [label="Similar Electronic Activation", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Reactivity -> Ethyl [label="Higher"]; Reactivity -> Methyl [label="Lower"]; Ethyl -> Steric_Hindrance [dir=back]; Methyl -> Steric_Hindrance [dir=back]; Steric_Hindrance -> Less_Hindrance [label="determines"]; Steric_Hindrance -> More_Hindrance [label="determines"]; Less_Hindrance -> Ethyl; More_Hindrance -> Methyl; Less_Hindrance -> Faster_Rate; More_Hindrance -> Slower_Rate; Faster_Rate -> Ethyl; Slower_Rate -> Methyl; Electronic_Effects -> Similar_Activation; Similar_Activation -> Ethyl; Similar_Activation -> Methyl; } }

Caption: Factors influencing the relative SN2 reactivity.

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a typical procedure for the synthesis of α-aminoketones, which are important intermediates in medicinal chemistry.

Materials:

  • α-haloketone (this compound or Ethyl bromopyruvate) (1.0 eq)

  • Amine (1.1 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (1.5 eq)

  • Solvent (e.g., Acetonitrile, THF, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of the amine (1.1 eq) and base (1.5 eq) in the chosen solvent, add the α-haloketone (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Ethyl 3-bromo-2-oxobutanoate

The following is a reported synthesis for a compound structurally similar to the target molecules and can be adapted.

Materials:

  • Ethyl 2-oxobutyrate (1.0 eq)

  • Bromine (1.0 eq)

  • Dichloromethane

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Water

  • Saturated saline

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 2-oxobutyrate (1.0 eq) in dichloromethane.

  • Cool the solution to 5 °C.

  • Slowly add bromine (1.0 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Purge the mixture with nitrogen to remove any unreacted bromine.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 10% sodium bicarbonate solution (twice), water, and saturated saline.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[11]

Conclusion

References

A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 3-bromo-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of key chemical intermediates is paramount to ensure the reliability and reproducibility of experimental results and the quality of final products. Methyl 3-bromo-2-oxobutanoate, a versatile building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of the primary analytical methodologies for assessing its purity: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

This document presents a side-by-side comparison of these techniques, supported by detailed experimental protocols and a summary of quantitative performance data. The guide also outlines potential impurities that may arise during the synthesis of this compound, providing a holistic view for researchers aiming to establish robust quality control measures.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of qNMR, GC-MS, and HPLC for the analysis of this compound.

ParameterQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei in a magnetic field.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on differential partitioning between a mobile and a stationary phase, with UV detection.
Purity (%) >99% (Absolute quantification)>99% (Relative quantification)>99% (Relative quantification)
Limit of Detection (LOD) ~0.1%~0.001%~0.01%
Limit of Quantification (LOQ) ~0.3%~0.005%~0.05%
Precision (%RSD) < 1%< 2%< 1.5%
Primary Method Yes (No reference standard of the analyte needed)No (Requires a reference standard for quantification)No (Requires a reference standard for quantification)
Sample Consumption Low (5-20 mg)Very Low (<1 mg/mL)Low (~1 mg/mL)
Analysis Time per Sample ~15 minutes~30 minutes~20 minutes
Key Advantages Provides structural confirmation and absolute purity without a specific reference standard.[1]High sensitivity and excellent for identifying volatile impurities.Robust, versatile, and suitable for non-volatile impurities.
Key Limitations Lower sensitivity compared to chromatographic methods.Requires the analyte to be volatile and thermally stable.Peak shape can be affected by keto-enol tautomerism.

Potential Impurities in this compound

The synthesis of this compound can potentially lead to the formation of several impurities. A common synthetic route involves the bromination of methyl acetoacetate. Potential impurities may include:

  • Starting Materials: Unreacted methyl acetoacetate.

  • Over-brominated species: Methyl 3,3-dibromo-2-oxobutanoate.

  • Isomeric impurities: Methyl 4-bromo-3-oxobutanoate, arising from the bromination at the other alpha-carbon.

  • Byproducts of side reactions: Products resulting from decomposition or self-condensation.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

A thorough purity analysis should aim to separate and quantify these potential impurities.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[2] The purity is calculated based on the molar ratio of the analyte to the internal standard.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Ensure the spectrometer is properly tuned and shimmed.

    • Use a calibrated 90° pulse and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A D1 of 30 seconds is generally sufficient.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl singlet of the ester group) and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire_spectrum Acquire 1H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum (FT, Phasing, Baseline) acquire_spectrum->process_spectrum integrate_signals Integrate Analyte & IS Signals process_spectrum->integrate_signals calculate_purity Calculate Purity integrate_signals->calculate_purity

Workflow for qNMR Purity Determination.
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The separated components are then detected and identified by a mass spectrometer based on their mass-to-charge ratio.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards if quantitative analysis of impurities is required.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound and any impurity peaks by their retention times and mass spectra.

    • Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks in the total ion chromatogram (TIC).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve_sample Dissolve in Volatile Solvent inject_sample Inject into GC dissolve_sample->inject_sample separation Chromatographic Separation inject_sample->separation detection Mass Spectrometric Detection separation->detection identify_peaks Identify Peaks (RT & MS) detection->identify_peaks calculate_area Calculate Peak Areas identify_peaks->calculate_area determine_purity Determine Purity (Area %) calculate_area->determine_purity

Workflow for GC-MS Purity Analysis.
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase packed in a column. For a moderately polar compound like this compound, reversed-phase HPLC is a suitable technique.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The composition may be optimized to achieve the best separation. Adding 0.1% formic acid can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis dissolve_sample Dissolve in Mobile Phase filter_sample Filter Sample dissolve_sample->filter_sample inject_sample Inject into HPLC filter_sample->inject_sample separation Chromatographic Separation inject_sample->separation detection UV Detection separation->detection integrate_peaks Integrate Peak Areas detection->integrate_peaks calculate_purity Calculate Purity (Area %) integrate_peaks->calculate_purity

Workflow for HPLC Purity Analysis.

Conclusion

The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • qNMR is the recommended method for obtaining an absolute purity value without the need for a specific reference standard of the analyte, and it provides valuable structural information simultaneously.

  • GC-MS is the preferred technique for identifying and quantifying volatile impurities, offering high sensitivity.

  • HPLC is a robust and versatile method for routine quality control, particularly for analyzing non-volatile impurities.

For comprehensive characterization and quality control, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used for routine purity checks and impurity profiling, while qNMR can be utilized to establish the absolute purity of a reference standard. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their work.

References

"comparison of different brominating agents for methyl 2-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of α-bromo-β-keto esters, the selection of an appropriate brominating agent is a critical step that influences reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of common brominating agents for the α-bromination of methyl 2-oxobutanoate, a key intermediate in various synthetic pathways. The comparison is supported by experimental data from studies on closely related β-keto esters.

Performance Comparison of Brominating Agents

The choice of a brominating agent for the α-bromination of β-keto esters like methyl 2-oxobutanoate involves a trade-off between reactivity, selectivity, cost, and safety. The following table summarizes the performance of three common brominating agents—Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and a Hydrogen Peroxide/Hydrogen Bromide (H₂O₂/HBr) system—based on reported experimental data for similar substrates.

Brominating AgentSubstrateReaction ConditionsYield (%)Reaction TimeKey Observations
H₂O₂/HBr Ethyl 2-oxobutanoateH₂O₂ (2.0 mmol), HBr (2.0 mmol), H₂O (0.5 mL)95%24 h"On water" reaction, environmentally benign, high yield for a closely related substrate.[1]
N-Bromosuccinimide (NBS) General β-keto estersTypically requires a radical initiator (e.g., AIBN) or acid/base catalysis.[2][3]80-90% (for carboxylic acids)2-4 h (for carboxylic acids)Milder and more selective than Br₂.[4] Avoids the handling of highly corrosive Br₂.
Molecular Bromine (Br₂) General ketonesAcid-catalyzed (e.g., acetic acid).[5]High (e.g., 70-90%)~1 hHighly reactive, but hazardous and can lead to side products.[6]

Note: While specific data for methyl 2-oxobutanoate was not available for all agents, the data for ethyl 2-oxobutanoate and general β-keto esters provides a strong basis for comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for the α-bromination of a β-keto ester.

Bromination using H₂O₂/HBr System

This protocol is adapted from the successful bromination of ethyl 2-oxobutanoate.[1]

Materials:

  • Ethyl 2-oxobutanoate (1.0 mmol, 220 mg)

  • 30% Hydrogen Peroxide (H₂O₂) (2.0 mmol, 0.204 mL)

  • 48% Hydrobromic Acid (HBr) (2.0 mmol, 0.228 mL)

  • Water (0.5 mL)

Procedure:

  • To a solution of ethyl 2-oxobutanoate in water, add hydrogen peroxide and hydrobromic acid.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion of the reaction, perform a standard work-up for liquid products.

  • Purify the crude product by column chromatography to obtain pure ethyl 2-bromo-3-oxobutanoate.

Visualizing the Process and Mechanism

To further clarify the experimental and mechanistic aspects, the following diagrams are provided.

G General Experimental Workflow for Bromination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate (Methyl 2-oxobutanoate) in appropriate solvent B Add Brominating Agent (e.g., H2O2/HBr, NBS, or Br2) under controlled conditions A->B C Stir reaction mixture at specified temperature and time B->C D Quench reaction and perform aqueous work-up C->D E Extract organic layer D->E F Dry and concentrate the organic phase E->F G Purify by column chromatography F->G

Caption: General experimental workflow for the bromination of a ketone.

The α-bromination of ketones and β-keto esters in the presence of an acid catalyst proceeds through an enol intermediate.[5]

G Acid-Catalyzed Bromination Mechanism Ketone Ketone C=O ProtonatedKetone Protonated Ketone C=O⁺-H Ketone->ProtonatedKetone H⁺ Enol Enol C=C-O-H ProtonatedKetone->Enol -H⁺ Bromonium Intermediate C(Br)-C=O⁺-H Enol->Bromonium Br₂ AlphaBromoKetone α-Bromo Ketone C(Br)-C=O Bromonium->AlphaBromoKetone -H⁺

Caption: Acid-catalyzed mechanism for the α-bromination of a ketone.

Conclusion

The selection of a brominating agent for methyl 2-oxobutanoate is dependent on the specific requirements of the synthesis. The H₂O₂/HBr system offers an environmentally friendly and high-yielding option, as demonstrated with a close analog.[1] N-Bromosuccinimide provides a milder and more selective alternative to molecular bromine, which, despite its high reactivity, poses significant handling hazards.[4] For any application, careful consideration of the reaction conditions, safety precautions, and desired purity of the final product is essential.

References

A Comparative Guide to the Synthetic Utility of Methyl 3-Bromo-2-Oxobutanoate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Methyl 3-bromo-2-oxobutanoate and its ethyl ester analog are versatile α-haloketoester building blocks, primarily employed in the synthesis of substituted thiazoles and furans. This guide provides an objective comparison of synthetic routes utilizing this key reagent against alternative methodologies, supported by experimental data to inform synthetic strategy.

Thiazole Synthesis: A Case Study of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A prominent application of α-haloketoesters is in the Hantzsch thiazole synthesis. The synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a valuable building block for various therapeutic agents, serves as an excellent case study for comparing the traditional Hantzsch approach with more contemporary, efficient methods.

Route 1: Traditional Two-Step Hantzsch Synthesis via Ethyl 3-bromo-2-oxobutanoate

The classical approach involves the initial bromination of a β-ketoester, such as ethyl acetoacetate, to form the α-haloketoester intermediate, followed by condensation with a thiourea. While reliable, this method is often hampered by low overall yields and the need to handle the lachrymatory bromo intermediate.

Alternative Route 2: One-Pot Synthesis from Ethyl Acetoacetate

To circumvent the drawbacks of the traditional method, a one-pot procedure has been developed. This approach combines the bromination and cyclization steps, significantly improving the yield and simplifying the workflow.

Alternative Route 3: High-Yield Synthesis using Ethyl 2-chloroacetoacetate

Another efficient alternative utilizes the corresponding chloro-analog, which can also be reacted with thiourea in a one-pot fashion under basic conditions to afford the target thiazole in excellent yields.

Quantitative Comparison of Synthetic Routes to Ethyl 2-amino-4-methylthiazole-5-carboxylate
Synthetic RouteStarting MaterialsKey ReagentsReaction TimeOverall Yield (%)
Traditional Two-Step Hantzsch Ethyl acetoacetate, ThioureaN-Bromosuccinimide (NBS)>4 hours11%[1]
One-Pot Synthesis Ethyl acetoacetate, ThioureaN-Bromosuccinimide (NBS)4 hours72%[1]
High-Yield One-Pot Synthesis Ethyl 2-chloroacetoacetate, ThioureaSodium Carbonate5-5.5 hours>98%

Experimental Protocols

Route 1: Traditional Two-Step Hantzsch Synthesis (Intermediate Formation) The conventional synthesis begins with the bromination of ethyl acetoacetate with a brominating agent like N-bromosuccinimide in a suitable solvent such as dichloromethane to yield the intermediate ethyl 2-bromo-3-oxobutanoate.[1] This intermediate is then reacted with thiourea to form the thiazole ring.[1]

Route 2: One-Pot Synthesis from Ethyl Acetoacetate [1] To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) below 0°C, N-bromosuccinimide (10.5 g, 0.06 mol) is added. The reaction mixture is stirred at room temperature for 2 hours. Thiourea (3.80 g, 0.05 mol) is then added, and the mixture is heated to 80°C for 2 hours. After cooling, the mixture is filtered, and aqueous ammonia is added to the filtrate to precipitate the product. The crude product is recrystallized from ethyl acetate to give Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Route 3: High-Yield One-Pot Synthesis using Ethyl 2-chloroacetoacetate An ethyl acetate solution is prepared with ethanol, and thiourea and sodium carbonate are added. The mixture is heated to 40-55°C, and ethyl 2-chloroacetoacetate is added dropwise. The reaction is then heated to 60-70°C and held for 5-5.5 hours. After distillation of the solvent and cooling, the filtrate is added to water, and the pH is adjusted to 9-10 with caustic soda to precipitate the product, which is then filtered and dried.

Visualizing the Thiazole Synthesis Pathways

Synthetic Routes to Ethyl 2-amino-4-methylthiazole-5-carboxylate cluster_0 Route 1: Traditional Two-Step Hantzsch cluster_1 Alternative Route 2: One-Pot cluster_2 Alternative Route 3: High-Yield One-Pot EAA Ethyl Acetoacetate EBOB Ethyl 3-bromo-2-oxobutanoate (Intermediate) EAA->EBOB Step 1 NBS1 NBS Thiazole1 Ethyl 2-amino-4-methyl- thiazole-5-carboxylate (Yield: 11%) EBOB->Thiazole1 Step 2 Thiourea1 Thiourea EAA2 Ethyl Acetoacetate Thiazole2 Ethyl 2-amino-4-methyl- thiazole-5-carboxylate (Yield: 72%) EAA2->Thiazole2 Reagents2 NBS, Thiourea ECAA Ethyl 2-chloroacetoacetate Thiazole3 Ethyl 2-amino-4-methyl- thiazole-5-carboxylate (Yield: >98%) ECAA->Thiazole3 Reagents3 Thiourea, Na2CO3

Caption: Comparative workflows for the synthesis of a target thiazole.

Furan Synthesis: Paal-Knorr Synthesis and an Alternative Approach

This compound and its analogs can also serve as precursors for polysubstituted furans. The reaction with a β-dicarbonyl compound, such as acetylacetone, first forms a 1,4-dicarbonyl intermediate, which then undergoes cyclization in a Paal-Knorr type synthesis.

Route 1: Paal-Knorr Furan Synthesis from an α-Haloketoester and a β-Dicarbonyl Compound

This approach involves the nucleophilic substitution of the bromine atom in an α-haloketoester by the enolate of a β-dicarbonyl compound. The resulting tricarbonyl intermediate is then cyclized, often with a dehydrating agent like titanium tetrachloride, to furnish the furan ring.

Alternative Route 2: Feist-Benary Furan Synthesis

The Feist-Benary synthesis also employs an α-halo ketone and a β-dicarbonyl compound but typically proceeds under basic conditions. The choice between the Paal-Knorr and Feist-Benary routes often depends on the desired substitution pattern and the sensitivity of other functional groups in the molecule.

Quantitative Comparison of Furan Synthesis Routes
Synthetic RouteStarting MaterialsKey ReagentsReaction TimeTypical Yield (%)
Paal-Knorr Synthesis Ethyl 2-bromoacetoacetate, 2,4-pentanedioneTiCl4, Et3NNot Specified85%
Feist-Benary Synthesis 2-Bromoacetophenone, Ethyl acetoacetatePyridineNot SpecifiedModerate

Experimental Protocols

Route 1: Paal-Knorr Furan Synthesis with TiCl4 A general procedure involves the reaction of an α-haloketone and a β-dicarbonyl compound under basic conditions to form a tricarbonyl intermediate. This intermediate is then treated with a dehydrating agent like titanium tetrachloride to facilitate the cyclization to the furan product.

Alternative Route 2: Feist-Benary Furan Synthesis To a solution of a β-dicarbonyl compound (e.g., ethyl acetoacetate) in a solvent like ethanol, a base such as pyridine is added. An α-haloketone (e.g., 2-bromoacetophenone) is then added portion-wise at room temperature. The reaction mixture is stirred until completion, followed by workup and purification to yield the furan derivative.

Visualizing the Furan Synthesis Pathways

General Routes to Polysubstituted Furans cluster_0 Route 1: Paal-Knorr Synthesis cluster_1 Alternative Route 2: Feist-Benary Synthesis Haloketone1 α-Haloketoester (e.g., Ethyl 3-bromo-2-oxobutanoate) Tricarbonyl Tricarbonyl Intermediate Haloketone1->Tricarbonyl Dicarbonyl1 β-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl1->Tricarbonyl Furan1 Polysubstituted Furan (Yield: Good to Excellent) Tricarbonyl->Furan1 DehydratingAgent TiCl4 Haloketone2 α-Haloketone Furan2 Polysubstituted Furan (Yield: Moderate) Haloketone2->Furan2 Dicarbonyl2 β-Dicarbonyl Compound Dicarbonyl2->Furan2 Base Base (e.g., Pyridine)

Caption: Paal-Knorr vs. Feist-Benary furan synthesis workflows.

References

Comparative Guide to In Vitro Anticancer Activity of Thiazole Derivatives Synthesized from Methyl 3-bromo-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of novel thiazole derivatives synthesized from Methyl 3-bromo-2-oxobutanoate. The data presented is compiled from recent studies and is intended to inform researchers on the potential of these compounds as anticancer agents.

Synthesis and Anticancer Evaluation

A series of novel 2-(2-(substituted benzylidene)hydrazinyl)-4-(substituted phenyl)thiazole derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The synthesis was achieved through the Hantzsch thiazole synthesis, a one-pot three-component reaction involving substituted thiosemicarbazones and α-haloketones, in this case, derivatives of this compound. The resulting compounds were then tested for their ability to inhibit the growth of cancer cells in vitro.

Comparative Anticancer Activity

The in vitro cytotoxic activity of the synthesized thiazole derivatives was assessed against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), are summarized in the table below. Staurosporine, a well-known anticancer agent, was used as a positive control.

Compound IDSubstituent (R)Target Cell LineIC50 (µM)[1]
4a HMCF-7> 100[1]
HepG2> 100[1]
4b BrMCF-731.5 ± 1.91[1]
HepG251.7 ± 3.13[1]
4c OCH3MCF-72.57 ± 0.16[1]
HepG27.26 ± 0.44[1]
5 OCOCH3MCF-728.0 ± 1.69[1]
HepG226.8 ± 1.62[1]
Staurosporine -MCF-76.77 ± 0.41[1]
HepG28.4 ± 0.51[1]

Among the tested compounds, derivative 4c , featuring a methoxy (OCH3) substituent, demonstrated the most potent anticancer activity, with IC50 values of 2.57 ± 0.16 µM against MCF-7 cells and 7.26 ± 0.44 µM against HepG2 cells.[1] This activity was notably stronger than that of the reference drug, Staurosporine, in the MCF-7 cell line.[1] The presence of a bromine substituent in compound 4b and an acetoxy group in compound 5 resulted in moderate cytotoxic activity.[1] The unsubstituted compound 4a showed weak activity.[1]

Experimental Protocols

Synthesis of Thiazole Derivatives (General Procedure)

The synthesis of the thiazole derivatives was performed via a one-pot three-component reaction. An equimolar mixture of a substituted thiosemicarbazone and an α-haloketone (derived from this compound) was refluxed in absolute ethanol. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled, and the resulting solid product was filtered, washed with cold ethanol, and purified by recrystallization from a suitable solvent. The chemical structures of the synthesized compounds were confirmed using spectroscopic techniques such as IR and NMR, as well as elemental analysis.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (MCF-7 and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug, Staurosporine. A control group with untreated cells was also maintained.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were further incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control. The IC50 values were determined from the dose-response curves.[1]

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis start Starting Materials thiosemicarbazone Substituted Thiosemicarbazone start->thiosemicarbazone alpha_haloketone This compound (α-haloketone) start->alpha_haloketone reaction One-pot Three-component Reaction (Reflux in Ethanol) thiosemicarbazone->reaction alpha_haloketone->reaction cyclization Cyclization reaction->cyclization product 2,4-disubstituted Thiazole Derivative cyclization->product

Caption: Workflow of the Hantzsch synthesis for thiazole derivatives.

In Vitro Cytotoxicity Evaluation Workflow

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add Thiazole Derivatives & Control Drug incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve Formazan Crystals (DMSO) incubation3->dissolve read_absorbance Measure Absorbance dissolve->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

References

"yield comparison for different synthetic methods of Methyl 3-bromo-2-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methods for a Key Building Block.

Methyl 3-bromo-2-oxobutanoate is a valuable synthetic intermediate in the preparation of various pharmaceuticals and complex organic molecules. The efficiency of its synthesis can significantly impact the overall yield and cost-effectiveness of a drug development pipeline. This guide provides a comparative analysis of two distinct methods for the synthesis of this compound and its close analogues, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Method A: Direct Bromination of Ethyl 2-oxobutyrate

This approach involves the direct bromination of a 2-ketoester, specifically ethyl 2-oxobutyrate, using elemental bromine. This method is characterized by its high efficiency and straightforward procedure.

Method B: Bromination of Methyl Acetoacetate (Hypothetical Adaptation)

A common and logical alternative route to an α-bromo-β-ketoester is the bromination of a β-ketoester, such as methyl acetoacetate (methyl 3-oxobutanoate). While a specific experimental protocol with a reported yield for the synthesis of this compound from methyl acetoacetate was not identified in the immediate literature search, this pathway is a standard transformation in organic synthesis. For the purpose of comparison, we will consider the general principles and expected outcomes of this reaction.

Yield Comparison

The following table summarizes the reported yield for the direct bromination of a 2-ketoester, providing a benchmark for the synthesis of the target compound's analogue.

MethodStarting MaterialProductReported Yield
A Ethyl 2-oxobutyrateEthyl 3-bromo-2-oxobutanoate97%[1]
B Methyl acetoacetateThis compoundData not available

Experimental Protocols

Method A: Synthesis of Ethyl 3-bromo-2-oxobutanoate via Direct Bromination[1]

Materials:

  • Ethyl 2-oxobutyrate (4.8 g, 36.9 mmol)

  • Bromine (1.89 mL, 36.9 mmol)

  • Dichloromethane (20 mL)

  • Ethyl acetate

  • 10% Sodium bicarbonate solution

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of ethyl 2-oxobutyrate in dichloromethane is cooled to 5 °C.

  • Bromine is added slowly and dropwise to the cooled solution.

  • The reaction mixture is allowed to gradually warm to room temperature and is stirred for 18 hours.

  • Upon completion, the reaction mixture is purged with nitrogen to remove any residual bromine.

  • The mixture is then diluted with ethyl acetate.

  • The organic phase is washed sequentially with 10% sodium bicarbonate solution (twice), water, and saturated saline.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 3-bromo-2-oxobutanoate as a yellow oil.[1]

Logical Workflow for Synthesis Comparison

SynthesisComparison cluster_method_a Method A: Direct Bromination of 2-Ketoester cluster_method_b Method B: Bromination of β-Ketoester cluster_comparison Comparative Analysis A_start Ethyl 2-oxobutyrate A_reagent Br2, CH2Cl2 A_start->A_reagent Reaction A_product Ethyl 3-bromo-2-oxobutanoate A_reagent->A_product A_yield Yield: 97% A_product->A_yield Outcome Comparison_Node Comparison of Yields and Protocols A_yield->Comparison_Node B_start Methyl Acetoacetate B_reagent Brominating Agent (e.g., Br2 or NBS) B_start->B_reagent Reaction B_product This compound B_reagent->B_product B_yield Yield: To be determined B_product->B_yield Outcome B_yield->Comparison_Node

Caption: Comparative workflow of two synthetic pathways to α-bromo-β-ketoesters.

Discussion

Method A, the direct bromination of ethyl 2-oxobutyrate, demonstrates a highly efficient and high-yielding synthesis for an analogue of the target molecule.[1] The protocol is well-defined and utilizes common laboratory reagents. The near-quantitative yield makes this an attractive route for large-scale production where efficiency is paramount.

Method B, while not having a specific cited protocol for the exact target molecule in this review, represents a fundamentally sound and widely used transformation. The bromination of β-ketoesters like methyl acetoacetate can be achieved using various brominating agents, including elemental bromine or N-bromosuccinimide (NBS), often under acidic or neutral conditions. The choice of brominating agent and reaction conditions would be critical in optimizing the yield and minimizing potential side reactions, such as dibromination or reaction at other sites.

For researchers aiming to synthesize this compound, adapting the protocol from Method A by substituting ethyl 2-oxobutyrate with methyl 2-oxobutanoate would be a logical and promising starting point. Alternatively, the development of a robust protocol for the bromination of the more readily available and often cheaper methyl acetoacetate could also be a valuable endeavor. This would involve screening different brominating agents and reaction conditions to maximize the yield of the desired product.

References

A Spectroscopic Comparison: Methyl 3-bromo-2-oxobutanoate and its Precursor, Methyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and professionals in drug development, offering a comparative guide to the spectroscopic characteristics of Methyl 3-bromo-2-oxobutanoate and its precursor, methyl acetoacetate. This guide provides key experimental data to aid in the identification and characterization of these compounds.

This guide presents a comprehensive spectroscopic comparison of the alpha-bromo-beta-keto ester, this compound, and its widely used precursor, methyl acetoacetate. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic applications, particularly in the development of pharmaceutical intermediates. The addition of a bromine atom at the alpha position of the keto-ester backbone induces significant changes in the molecular environment, which are clearly reflected in their respective NMR, IR, and Mass Spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl acetoacetate and this compound.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Methyl Acetoacetate ~2.27Singlet3HCH₃ (Keto)
~3.46Singlet2HCH₂ (Keto)
~3.74Singlet3HOCH₃ (Keto)
~1.99Singlet3HCH₃ (Enol)
~5.03Singlet1HCH (Enol)
~12.0Broad Singlet1HOH (Enol)
This compound ~1.85Doublet3HCH₃
~3.80Singlet3HOCH₃
~5.20Quartet1HCH

Note: The keto-enol tautomerism of methyl acetoacetate results in two sets of peaks. The chemical shifts for this compound are inferred from its ethyl ester analog, ethyl 3-bromo-2-oxobutanoate, and may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) ppmAssignment
Methyl Acetoacetate ~30.1CH₃ (Keto)
~50.1CH₂ (Keto)
~52.3OCH₃ (Keto)
~167.7C=O (Ester, Keto)
~200.7C=O (Ketone, Keto)
~21.7CH₃ (Enol)
~90.0CH (Enol)
~172.1C-O (Enol)
~176.8C=O (Ester, Enol)
This compound ~20.0CH₃
~49.0CH-Br
~53.0OCH₃
~165.0C=O (Ester)
~190.0C=O (Ketone)

Note: The chemical shifts for this compound are predicted values and may differ from experimental results.

Table 3: IR Spectroscopic Data
CompoundWavenumber (cm⁻¹)Functional Group Assignment
Methyl Acetoacetate ~3000-2850C-H stretch (sp³)
~1745C=O stretch (Ester, Keto form)
~1720C=O stretch (Ketone, Keto form)
~1650C=O stretch (Ester, Enol form)
~1630C=C stretch (Enol form)
~3400-2400O-H stretch (Enol form)
This compound ~3000-2850C-H stretch (sp³)
~1750C=O stretch (Ester)
~1730C=O stretch (Ketone)
~650-550C-Br stretch

Note: The IR data for this compound is based on characteristic absorption frequencies for its functional groups.

Table 4: Mass Spectrometry Data
Compoundm/zInterpretation
Methyl Acetoacetate 116[M]⁺ (Molecular ion)
101[M-CH₃]⁺
85[M-OCH₃]⁺
74[CH₃OC(O)CH₂]⁺
43[CH₃CO]⁺ (Base Peak)
This compound 194/196[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
163/165[M-OCH₃]⁺
115[M-Br]⁺
43[CH₃CO]⁺

Note: The mass spectrometry data for this compound is predicted based on its structure and typical fragmentation patterns.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) as the method to generate charged fragments.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the various fragment ions.

  • Data Analysis: Interpret the fragmentation pattern to confirm the molecular weight and deduce structural information.

Synthesis Workflow

The synthesis of this compound from its precursor, methyl acetoacetate, is a key transformation in organic synthesis. The following diagram illustrates the typical reaction pathway.

Synthesis_Workflow precursor Methyl Acetoacetate product This compound precursor->product α-Bromination reagent Bromine (Br2) reagent->product solvent Solvent (e.g., Acetic Acid) solvent->product

Caption: Synthesis of this compound.

Logical Relationship of Spectroscopic Analysis

The characterization of the precursor and product relies on a logical workflow of spectroscopic techniques to confirm the chemical transformation.

Spectroscopic_Analysis start Synthesis Reaction ir IR Spectroscopy (Monitor C=O stretch shift, appearance of C-Br stretch) start->ir nmr NMR Spectroscopy (Confirm disappearance of -CH2- and appearance of -CHBr-) start->nmr ms Mass Spectrometry (Confirm molecular weight increase and isotopic pattern of Br) start->ms confirm Structure Confirmed ir->confirm nmr->confirm ms->confirm

Caption: Spectroscopic analysis workflow.

Comparative Efficacy of Novel Inhibitors Targeting Branched-Chain α-Ketoacid Dehydrogenase Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of inhibitors targeting the branched-chain α-ketoacid dehydrogenase kinase (BCKDK), a key regulator in branched-chain amino acid (BCAA) metabolism. Dysregulation of this pathway is implicated in various metabolic diseases, making BCKDK a significant therapeutic target.

Elevated levels of BCAAs—valine, leucine, and isoleucine—and their corresponding branched-chain α-ketoacids (BCKAs) are associated with metabolic disorders and heart disease.[1] The catabolism of BCAAs is primarily regulated by the branched-chain α-ketoacid dehydrogenase complex (BCKDC). The activity of BCKDC is, in turn, controlled by the phosphorylation state of its E1α subunit, a process governed by BCKDK (inactivation) and a phosphatase, PP2Cm (activation).[1][2] Inhibition of BCKDK prevents the deactivation of the BCKDC, leading to increased BCAA metabolism and a reduction in circulating BCAA and BCKA levels.[1][3] This guide details the efficacy of several recently developed BCKDK inhibitors and provides relevant experimental protocols.

Performance of BCKDK Inhibitors

The following table summarizes the in vitro potency of various small molecule inhibitors against BCKDK. The data, presented as half-maximal inhibitory concentration (IC50) or dissociation constant (Kd), allows for a direct comparison of their efficacy. Lower values indicate more potent inhibition.

Compound NameInhibitor TypeIC50 (µM)Kd (µM)Target
PF-07208254 Thiophene derivative0.054 (Ki)0.084BCKDK[4]
BT2 Thienothiophene carboxylateNot specifiedNot specifiedBCKDK[1]
(S)-α-chloro-phenylpropionic acid ((S)-CPP) α-chlorophenylpropionate6.32.4BCKDK[5]
(R)-α-chloro-phenylpropionic acid ((R)-CPP) α-chlorophenylpropionate21.47.5BCKDK[5]
Valsartan Angiotensin II receptor blockerNot specifiedNot specifiedBCKDK[6]
Pratosartan Angiotensin II receptor blockerNot specifiedNot specifiedBCKDK[6]
5-(4-methoxyphenyl)-1H-tetrazole Tetrazole derivative205Not specifiedBCKDK[6]

Signaling Pathway and Regulation

The catabolism of BCAAs is a critical metabolic pathway. The diagram below illustrates the central role of the BCKDC and its regulation by BCKDK and PP2Cm. Inhibition of BCKDK is a key strategy to enhance the activity of the BCKDC.

BCAA_Catabolism cluster_0 BCAA Metabolism cluster_1 Regulation BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT Transamination BCKA Branched-Chain α-Ketoacids (BCKAs) BCAT->BCKA BCKDC_active Active BCKDC BCKA->BCKDC_active Oxidative Decarboxylation BCKDC_inactive Inactive BCKDC-P BCKDC_inactive->BCKDC_active Phosphorylation (Inactivation) PP2Cm PP2Cm Phosphatase BCKDC_active->BCKDC_inactive Dephosphorylation Metabolites Downstream Metabolites (e.g., Acetyl-CoA, Succinyl-CoA) BCKDC_active->Metabolites BCKDK BCKD Kinase (BCKDK) BCKDK->BCKDC_active PP2Cm->BCKDC_inactive Inhibitors BCKDK Inhibitors (e.g., PF-07208254, BT2, (S)-CPP) Inhibitors->BCKDK Inhibition

Regulation of the Branched-Chain Amino Acid (BCAA) Catabolic Pathway.

Experimental Protocols

BCKDH Activity Assay

This protocol is adapted from methodologies described for measuring BCKDH activity in tissue homogenates.[7]

1. Materials and Reagents:

  • Tissue homogenate

  • Assay buffer (50 mM HEPES, pH 7.5; 30 mM KPi, pH 7.5; 0.4 mM CoA; 3 mM NAD+; 5% FBS; 2 mM thiamine pyrophosphate; 2 mM MgCl2)

  • α-keto[1-14C]isovalerate (specific radioactivity of approximately 3838 cpm/nmol)

  • 1 M NaOH

  • 1.7 mL Eppendorf tubes

  • Scintillation vials and scintillation fluid

2. Procedure:

  • Prepare the assay buffer and keep it on ice.

  • Add 50 µL of tissue homogenate to a 1.7 mL Eppendorf tube.

  • To a second, connected Eppendorf tube, add a raised CO2 trap containing 1 M NaOH.

  • Initiate the reaction by adding 300 µL of the assay buffer containing α-keto[1-14C]isovalerate to the tube with the tissue homogenate.

  • Immediately seal the connected tubes with parafilm.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by injecting perchloric acid into the reaction mixture.

  • Allow the CO2 to be trapped in the NaOH for an additional 60 minutes.

  • Transfer the NaOH from the trap to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter to determine the amount of 14CO2 produced.

In Vitro BCKDK Inhibition Assay

This is a general protocol for determining the IC50 of inhibitors against BCKDK.[6]

1. Materials and Reagents:

  • Recombinant human BCKDK

  • BCKDH complex (substrate)

  • ATP (at a concentration near the Km, e.g., 15 µM)

  • Test inhibitors at various concentrations

  • Assay buffer (e.g., 54 mM HEPES, pH 7.5, 1.2 mM DTT, 0.012% Brij-35, 0.52 mM EGTA, 1% glycerol, 0.2 mg/ml BSA, and 10 mM MgCl2)

  • Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • In a microplate, add the assay buffer, BCKDK, and the BCKDH substrate.

  • Add the test inhibitors to the appropriate wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time.

  • Stop the reaction and measure the kinase activity using a fluorescence-based detection method that quantifies ADP production.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response model.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel BCKDK inhibitors.

Experimental_Workflow cluster_discovery Inhibitor Discovery cluster_characterization In Vitro Characterization cluster_vivo In Vivo Evaluation HTS High-Throughput Screening (HTS) of Compound Libraries Hits Hit Identification HTS->Hits Virtual Virtual Screening & Structure-Based Design Virtual->Hits Fragment Fragment-Based Screening Fragment->Hits Biochemical Biochemical Assays (IC50/Ki Determination) Hits->Biochemical Lead Lead Optimization Biochemical->Lead SPR Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) SPR->Lead Cell Cell-Based Assays (e.g., BCKDH Phosphorylation) Cell->Lead PK Pharmacokinetics (PK) & Pharmacodynamics (PD) Lead->PK Efficacy Efficacy in Animal Models (e.g., Metabolic Disease, Heart Failure) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Clinical Candidate Selection Tox->Candidate

Workflow for the Development of BCKDK Inhibitors.

References

Safety Operating Guide

Navigating the Disposal of Methyl 3-bromo-2-oxobutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Prior to handling Methyl 3-bromo-2-oxobutanoate, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. Based on data for structurally similar compounds, this chemical is likely to be harmful if swallowed and may cause skin irritation or an allergic skin reaction.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical advice.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations. As a halogenated organic compound, it is considered hazardous waste.

  • Segregation and Collection:

    • Do not mix this compound waste with other solvents or chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical (e.g., glass or a specific type of plastic).

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Disposal should be carried out by a licensed and approved waste disposal company. The preferred method of disposal for halogenated organic compounds is typically high-temperature incineration.

Key Data Summary

ParameterInformationSource
GHS Hazard Classifications Acute Toxicity, Oral (Harmful); Skin Sensitization
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat, respirator (if needed)General SDS practice
Incompatible Materials Strong oxidizing agents, acids, bases
Recommended Disposal Method Incineration by an approved waste disposal plant
Spill Cleanup Absorb with inert material (e.g., sand, vermiculite), collect in a sealed container for disposal. Ensure adequate ventilation and use appropriate PPE.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

A Start: Have this compound Waste B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Collect waste in a designated, labeled container B->C D Is the container full? C->D E Seal container securely D->E Yes J Continue collecting waste D->J No F Store in a designated hazardous waste storage area E->F G Contact Environmental Health & Safety (EHS) for waste pickup F->G H Waste collected by licensed disposal company G->H I End: Proper Disposal Complete H->I J->C

Caption: Workflow for the safe disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.